2-(4-Cyano-3-fluorophenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyano-3-fluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYMMXTVNSUGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Cyano-3-fluorophenyl)acetic acid synthesis pathway
An In-depth Technical Guide on the Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Abstract
This compound is a valuable substituted phenylacetic acid derivative, serving as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring fluoro and cyano groups, allows for diverse chemical modifications, making it a key intermediate in drug discovery pipelines. This technical guide provides a detailed examination of the most efficient and industrially viable synthesis pathway for this compound. The core strategy involves a three-step sequence starting from 3-fluoro-4-methylbenzonitrile: benzylic bromination, nucleophilic cyanation, and subsequent nitrile hydrolysis. This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental protocols, and a comparative analysis with alternative synthetic routes. The content is tailored for researchers, chemists, and drug development professionals, providing the authoritative grounding and practical insights required for successful synthesis.
Introduction to this compound
This compound, with the CAS Number 1261791-33-6, is an organic compound whose strategic importance is derived from its utility as a versatile chemical intermediate.[1] Phenylacetic acid derivatives are a well-established class of intermediates in the synthesis of active pharmaceutical ingredients (APIs), and the specific functional groups on this molecule offer multiple reaction handles for constructing more complex molecular architectures.[2]
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 1261791-33-6[1] |
The presence of the fluorine atom can enhance metabolic stability and binding affinity of a final drug product, while the nitrile (cyano) group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.
Primary Synthesis Pathway: The Benzyl Cyanide Route
The most robust and widely adopted pathway for synthesizing this compound is a three-step process. This route is favored for its reliance on well-understood reactions, accessible starting materials, and amenability to scale-up.
Strategic Overview
The synthesis commences with 3-fluoro-4-methylbenzonitrile. The strategy is to first functionalize the benzylic methyl group, convert it into a phenylacetonitrile intermediate, and finally hydrolyze the terminal nitrile to the desired carboxylic acid. This approach isolates the two nitrile groups by their chemical nature—one aromatic, one aliphatic—allowing for selective hydrolysis of the aliphatic nitrile in the final step.
Pathway Visualization
The logical flow of the primary synthesis pathway is illustrated below.
References
Physicochemical properties of 2-(4-Cyano-3-fluorophenyl)acetic acid
An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1097871-99-2), a key fluorinated building block in modern organic synthesis and medicinal chemistry. The document details its core physicochemical properties, spectroscopic characterization, and a representative synthetic pathway. Emphasis is placed on its strategic importance in drug discovery as a versatile intermediate for creating complex molecular architectures. This guide includes detailed, field-proven experimental protocols for property determination and analytical characterization, designed for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
This compound is a substituted phenylacetic acid derivative. Its structure is characterized by a phenyl ring functionalized with a cyano group, a fluorine atom, and an acetic acid moiety. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile intermediate.
In the context of drug discovery, fluorinated organic compounds are of paramount importance. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate[1]. Phenylacetic acid scaffolds are themselves prevalent in a range of pharmaceuticals[2][3]. The combination of these features makes this compound a high-value precursor for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and targeted therapies[4].
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various chemical and biological systems, guiding reaction setup, purification, formulation, and pharmacokinetic modeling.
| Property | Value | Source |
| CAS Number | 1097871-99-2 | [5][6][7] |
| Molecular Formula | C₉H₆FNO₂ | [5][6] |
| Molecular Weight | 179.15 g/mol | [5][6][7] |
| Appearance | Typically a solid at room temperature. | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Boiling Point | 345.6 ± 32.0 °C at 760 mmHg | [5] |
| Flash Point | 162.8 ± 25.1 °C | [5] |
| Partition Coefficient (LogP) | 0.79 | [5] |
| Acidity (pKa) | Predicted to be < 4.3. The unsubstituted phenylacetic acid has a pKa of ~4.3. The strong electron-withdrawing effects of the ortho-fluoro and para-cyano substituents stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid proton. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and THF. Sparingly soluble in water but readily soluble in aqueous base (e.g., NaOH, NaHCO₃) due to salt formation. Similar compounds like 4-fluorophenylacetic acid are moderately soluble in polar solvents.[9] | N/A |
| Storage Conditions | Store at room temperature in a dry, tightly sealed container.[6] | N/A |
Synthesis and Chemical Reactivity
Phenylacetic acids are important intermediates in the synthesis of various pharmaceuticals.[2] The synthesis of this compound can be achieved through multi-step sequences common in organic chemistry. A representative and logical pathway involves the hydrolysis of a corresponding phenylacetonitrile precursor. This precursor can be prepared from a commercially available halobenzene via nucleophilic substitution or cross-coupling reactions.
The diagram below illustrates a generalized workflow for its synthesis, which provides a robust and scalable route.
Caption: A representative synthetic workflow for this compound.
The primary reactive center is the carboxylic acid group, which can readily undergo esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to the corresponding alcohol. This versatility allows its incorporation into a wide variety of larger, more complex molecules.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is essential. This is achieved through a combination of spectroscopic and chromatographic techniques. While a specific spectrum for this compound is not publicly available, the expected characteristics can be expertly inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show a singlet for the two benzylic protons (-CH₂-) around 3.7 ppm. The aromatic region (7.5-8.0 ppm) would display a complex multiplet pattern for the three aromatic protons, with couplings observed between them and to the fluorine atom. A very broad singlet corresponding to the carboxylic acid proton (-COOH) would be visible far downfield (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The spectrum would show distinct signals for all 9 carbons. Key signals would include the carboxylic carbon (~175 ppm), the nitrile carbon (~115 ppm), and the benzylic carbon (~40 ppm). The aromatic carbons would appear in the 110-140 ppm range, with their chemical shifts influenced by the attached substituents. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be observable, providing definitive structural information.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present. Key absorption bands would be observed for:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.[10]
-
C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ group appear just below 3000 cm⁻¹.[10]
-
C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[10]
-
C-F Stretch: A strong band in the fingerprint region, typically around 1200-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Under electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 178.1. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the compound. A reversed-phase method would be most appropriate. Isomers of fluorophenylacetic acid can be effectively separated and quantified using such methods, which are often compatible with mass spectrometry.[11]
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block for constructing biologically active molecules. The cyano and fluoro substituents are not merely passive functional groups; they are key modulators of a molecule's properties.
Caption: Role as a key intermediate in the synthesis of diverse therapeutic scaffolds.
-
Rationale for Use: The cyano group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid. The fluorine atom enhances metabolic stability by blocking sites of oxidative metabolism and can improve cell membrane permeability. This strategic functionalization makes the scaffold ideal for designing molecules that interact with specific biological targets. It serves as a vital building block for creating libraries of compounds for drug discovery screening.[4]
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating system suitability and quality control steps to ensure data integrity.
Protocol: Determination of Melting Range (USP <741> Method)
-
Principle: The melting range is a key indicator of purity. This protocol uses a calibrated digital melting point apparatus.
-
Instrumentation: Digital melting point apparatus (e.g., Mettler Toledo MP70).
-
Procedure:
-
Calibration Check: Before analysis, verify the apparatus's temperature accuracy using at least two USP Melting Point Reference Standards that bracket the expected melting range of the sample. The measured values must be within the certified range of the standards.
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered. Pack the sample into a capillary tube to a height of 2-4 mm.
-
Measurement: Place the capillary tube in the apparatus. Set the starting temperature to 10°C below the expected melting point and a heating ramp rate of 1°C/minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. A narrow range (< 2°C) is indicative of high purity.
-
Protocol: Purity Determination by Reversed-Phase HPLC
-
Principle: This method separates the target compound from impurities based on polarity. Purity is determined by the relative area of the main peak.
-
Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Workflow:
Caption: A self-validating workflow for HPLC purity analysis.
-
Acceptance Criteria (System Suitability): The relative standard deviation (RSD) of the peak area from five replicate injections of the standard must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. If criteria are not met, the system must be investigated and rectified before proceeding.
Conclusion
This compound is a strategically important chemical entity whose value is derived from the unique combination of its functional groups. Its well-defined physicochemical properties and versatile reactivity make it an indispensable building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. The robust analytical methods and synthetic strategies outlined in this guide provide a solid foundation for its effective use in research and development, empowering scientists to construct the complex molecules needed to address modern therapeutic challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(4-氰基-3-氟苯基)乙酸_密度_沸点_分子量_CAS号【1097871-99-2】_化源网 [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
2-(4-Cyano-3-fluorophenyl)acetic acid molecular structure and formula
An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of well-characterized chemical intermediates in the pipeline of drug discovery and development. The precision with which we can construct novel molecular architectures is directly proportional to our understanding of the building blocks we employ. This guide is dedicated to one such building block: This compound . The strategic placement of the cyano and fluoro groups on the phenylacetic acid scaffold presents a unique combination of electronic and steric properties, making it a valuable synthon for medicinal chemists. This document is structured to provide a comprehensive technical overview, from its fundamental molecular identity to its potential applications, grounded in established scientific principles and data.
Molecular Structure and Chemical Identity
The unambiguous identification of a chemical entity is the cornerstone of reproducible scientific research. This compound is a substituted phenylacetic acid derivative.
Chemical Formula and Molecular Weight
The chemical formula for this compound is C₉H₆FNO₂ [1][2]. This corresponds to a molecular weight of 179.15 g/mol [1].
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound [3]. It is also known by several synonyms, including:
-
(4-Cyano-3-fluorophenyl)acetic acid[1]
-
3-Fluoro-4-cyanophenylacetic acid[1]
-
Benzeneacetic acid, 4-cyano-3-fluoro-[1]
Structural Representation
The molecular structure consists of a phenyl ring substituted at position 1 with an acetic acid moiety, at position 4 with a cyano group, and at position 3 with a fluorine atom.
Caption: 2D Molecular Structure of this compound.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is essential for its application in synthesis and for quality control.
Physicochemical Properties
The available data for the physicochemical properties of this compound are summarized below. It is important to note that there is some ambiguity in the reported physical state, with one supplier listing it as a liquid, while related isomers are solids[3]. The high boiling point suggests that it may be a solid or a high-boiling liquid at room temperature.
| Property | Value | Source |
| CAS Number | 1097871-99-2 | [1] |
| Molecular Formula | C₉H₆FNO₂ | [1][2] |
| Molecular Weight | 179.15 g/mol | [1] |
| Physical State | Liquid (at 25°C) | [3] |
| Boiling Point | 345.6 ± 32.0 °C at 760 mmHg | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Melting Point | Not Available | [4] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid group. The aromatic region will likely display a complex splitting pattern due to the fluorine substitution. The methylene protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum should exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic downfield region for nitriles (approx. 115-125 ppm), and the carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 170-180 ppm). The fluorine atom will cause C-F coupling, which will be observable for the carbons in its proximity.
The IR spectrum of this compound would be characterized by the following absorption bands:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.
-
C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹ for the cyano group.
-
C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
High-resolution mass spectrometry should confirm the molecular formula. The predicted exact mass is 179.03825 Da[4]. Predicted m/z values for common adducts are presented in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 180.04553 |
| [M+Na]⁺ | 202.02747 |
| [M-H]⁻ | 178.03097 |
| [M+NH₄]⁺ | 197.07207 |
Synthesis and Manufacturing
While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the patent literature for similar compounds[5]. The "benzyl cyanide method" is a common approach for the synthesis of phenylacetic acid derivatives[5].
Proposed Synthetic Pathway
A logical approach involves the hydrolysis of the corresponding phenylacetonitrile.
Caption: Proposed synthesis of this compound via hydrolysis.
Experimental Protocol (Proposed)
This protocol is adapted from general procedures for the hydrolysis of benzyl cyanides[5].
Step 1: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-cyano-3-fluorophenyl)acetonitrile.
-
Add a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture).
Causality and Self-Validation: The choice of strong acid or base for hydrolysis is critical for the conversion of the nitrile to a carboxylic acid. The reaction is self-validating as the formation of the product can be easily tracked by TLC, and the final product's identity and purity can be confirmed by the analytical methods described in Section 2.0.
Applications in Drug Discovery and Development
Substituted phenylacetic acids are important intermediates in the synthesis of a wide range of pharmaceuticals[5]. The presence of the fluorine atom and the cyano group in this compound makes it a particularly interesting building block for medicinal chemists.
-
Introduction of Fluorine: The fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. It can improve metabolic stability, increase binding affinity, and modulate pKa.
-
Versatile Chemical Handle: The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and alcohols, allowing for the construction of diverse molecular scaffolds. The cyano group can also be a precursor to other functionalities or act as a key interaction point with a biological target.
While specific examples of marketed drugs derived from this compound are not readily apparent, its structural motifs are present in various developmental and investigational compounds. It serves as a valuable starting material for the synthesis of more complex molecules in the exploration of new chemical entities.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data for isomers, the compound is expected to have the following GHS classifications:
-
Acute Toxicity, Oral (Category 4) [6]
-
Skin Irritation (Category 2) [6]
-
Serious Eye Irritation (Category 2) [6]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [6]
Recommended Handling Procedures
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique substitution pattern offers a range of possibilities for the design and synthesis of novel bioactive molecules. While a complete experimental dataset for this compound is not yet available in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers and scientists.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthonix, Inc > 1097871-99-2 | this compound [synthonix.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(4-氰基-3-氟苯基)乙酸_密度_沸点_分子量_CAS号【1097871-99-2】_化源网 [chemsrc.com]
- 5. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
An In-depth Technical Guide to the Spectroscopic Properties of 2-(4-Cyano-3-fluorophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a cyano group, a fluorine atom, and a carboxylic acid, make it a versatile scaffold for the synthesis of more complex molecules. Understanding its spectroscopic characteristics is paramount for its identification, purity assessment, and the structural elucidation of its derivatives.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below are the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid moiety.
-
Aromatic Region (δ 7.0-8.0 ppm): The three protons on the phenyl ring will exhibit a complex splitting pattern due to both proton-proton and proton-fluorine couplings.
-
H-5: This proton is ortho to the cyano group and meta to the fluorine and the acetic acid group. It is expected to appear as a doublet of doublets.
-
H-6: This proton is ortho to both the acetic acid group and the fluorine atom. It will likely be a doublet of doublets, with a larger coupling constant from the ortho proton (H-5) and a smaller coupling from the meta fluorine.
-
H-2: This proton is ortho to the fluorine and meta to the cyano group and the acetic acid group. It will appear as a doublet of doublets.
-
-
Methylene Protons (δ ~3.7 ppm): The two protons of the CH₂ group will appear as a singlet, as there are no adjacent protons to couple with.
-
Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 170-175 | Typical range for a carboxylic acid carbonyl carbon. |
| Ar-C (C-F) | 160-165 (doublet) | The carbon directly attached to fluorine will show a large one-bond C-F coupling. |
| Ar-C (ipso to CH₂COOH) | 135-140 | |
| Ar-C (ipso to CN) | 110-115 | |
| Ar-CH | 115-135 | The aromatic CH carbons will appear in this region, with their specific shifts influenced by the electronic effects of the substituents. |
| CN | 115-120 | Characteristic chemical shift for a nitrile carbon. |
| CH₂ | 35-40 | Aliphatic carbon adjacent to an aromatic ring and a carbonyl group. |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a sensitive technique for observing fluorine atoms in a molecule. The spectrum of this compound is expected to show a single resonance, as there is only one fluorine atom. This signal will be split by the neighboring aromatic protons (H-2 and H-6).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | The broadness is due to hydrogen bonding. |
| C-H (Aromatic) | 3000-3100 | |
| C-H (Aliphatic) | 2850-2960 | |
| C≡N (Nitrile) | 2220-2260 | A sharp, medium-intensity band. |
| C=O (Carboxylic Acid) | 1700-1725 | A strong, sharp absorption. |
| C=C (Aromatic) | 1450-1600 | Multiple bands of varying intensity. |
| C-F (Aryl Fluoride) | 1100-1250 | A strong absorption. |
| C-O (Carboxylic Acid) | 1210-1320 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 179, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of COOH (m/z = 134): Cleavage of the carboxylic acid group is a common fragmentation pathway for phenylacetic acids.
-
Loss of H₂O (M-18): This can occur from the molecular ion, especially in chemical ionization.
-
Fragments corresponding to the substituted phenyl ring.
-
Proposed Synthesis
A potential synthetic workflow is outlined below:
A proposed synthetic workflow for this compound.
Step-by-step Methodology:
-
Bromination of 4-Cyano-3-fluorotoluene: The synthesis could commence with the radical bromination of 4-cyano-3-fluorotoluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield 4-cyano-3-fluorobenzyl bromide.
-
Cyanide Displacement: The resulting benzyl bromide can then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like DMSO or acetone to form 2-(4-Cyano-3-fluorophenyl)acetonitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, followed by acidification. For instance, refluxing the nitrile with aqueous sulfuric acid or sodium hydroxide solution would yield the desired this compound.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound. While experimental data is not currently available in the public domain, the predicted NMR, IR, and MS data presented here, based on sound spectroscopic principles and analysis of related structures, offer a valuable resource for researchers. The proposed synthetic route provides a practical starting point for the preparation of this compound. This guide serves as a foundational tool for scientists and professionals in the field of drug development and organic synthesis, facilitating the identification and utilization of this compound in their research endeavors.
References
Strategic Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid: A Guide for Medicinal and Process Chemistry
An In-depth Technical Guide
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid is a valuable substituted phenylacetic acid derivative, serving as a critical structural motif and key building block in the synthesis of various pharmacologically active molecules and advanced materials. The specific arrangement of the fluoro, cyano, and acetic acid functionalities on the phenyl ring presents unique synthetic challenges and necessitates a strategic approach to its construction. The electron-withdrawing nature of the nitrile and fluorine substituents significantly influences the reactivity of the aromatic ring, dictating the choice of synthetic routes.
This technical guide provides researchers, chemists, and drug development professionals with an in-depth analysis of viable synthetic pathways for this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind two primary, field-proven strategies, offering detailed protocols and comparative insights to empower chemists to select and execute the optimal synthesis for their specific laboratory or scale-up requirements.
Strategy 1: The Benzyl Cyanide Hydrolysis Pathway
This classical yet highly effective strategy constructs the molecule sequentially. The core logic involves establishing the substituted benzyl cyanide intermediate, which is then hydrolyzed in the final step to yield the target carboxylic acid. This pathway is often favored for its reliability and the use of well-understood, robust chemical transformations. A common and practical starting material for this route is 4-bromo-2-fluorotoluene.
Logical Workflow: Benzyl Cyanide Pathway
Caption: Synthesis of the target acid via a benzyl cyanide intermediate.
Step-by-Step Experimental Protocols
Step 1.1: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorotoluene
-
Causality and Expertise: The conversion of an aryl bromide to an aryl nitrile is a pivotal transformation. While classical methods like the Rosenmund-von Braun reaction (using CuCN at high temperatures) exist, modern palladium-catalyzed cyanations offer milder conditions, broader functional group tolerance, and often higher yields.[1] Using a non-toxic cyanide source like zinc cyanide (Zn(CN)₂) with a suitable palladium catalyst/ligand system is a common industrial practice.[1]
-
Protocol:
-
To a dry, nitrogen-purged reaction vessel, add 4-bromo-2-fluorotoluene (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) with a phosphine ligand like dppf (0.04 eq).
-
Add a dry, degassed solvent such as dimethylformamide (DMF).
-
Heat the mixture to 120-140 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate and ethylenediamine to complex the excess zinc.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-cyano-3-fluorotoluene by column chromatography or distillation.
-
Step 1.2: Radical Bromination of 4-Cyano-3-fluorotoluene
-
Causality and Expertise: The introduction of a bromine atom at the benzylic position is selectively achieved through a free-radical chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, constant concentration of bromine radicals, minimizing side reactions like aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction upon heating.
-
Protocol:
-
In a flask equipped with a reflux condenser and protected from light, dissolve 4-cyano-3-fluorotoluene (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the mixture to reflux (approx. 80 °C) and monitor the reaction. The disappearance of the starting material and the formation of dense succinimide (which floats) indicates progress.
-
After completion, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and sodium bisulfite solution to remove any remaining bromine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield crude 1-(bromomethyl)-4-cyano-3-fluorobenzene, which can often be used in the next step without further purification.
-
Step 1.3: Nucleophilic Substitution to form 2-(4-Cyano-3-fluorophenyl)acetonitrile
-
Causality and Expertise: This is a classic SN2 reaction where the cyanide anion acts as a nucleophile, displacing the bromide from the benzylic carbon. Polar aprotic solvents like DMSO or acetone are ideal as they solvate the cation (e.g., Na⁺) but not the cyanide anion, enhancing its nucleophilicity.
-
Protocol:
-
Dissolve the crude 1-(bromomethyl)-4-cyano-3-fluorobenzene (1.0 eq) in DMSO or acetone.
-
Add sodium cyanide (1.1 eq) portion-wise, monitoring for a slight exotherm.
-
Stir the reaction at room temperature for 2-4 hours. Monitor completion by TLC.
-
Pour the reaction mixture into a large volume of water and extract with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash thoroughly with brine to remove the solvent, dry over anhydrous sodium sulfate, and concentrate to give the crude benzyl cyanide product.
-
Step 1.4: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
-
Causality and Expertise: The final step involves the complete hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[2] Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[3][4] Basic hydrolysis involves the direct attack of a hydroxide ion on the electrophilic nitrile carbon.[4]
-
Protocol (Acid-Catalyzed):
-
In a round-bottom flask, combine the crude 2-(4-cyano-3-fluorophenyl)acetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (100-110 °C) for several hours.[5] The reaction can be monitored by observing the cessation of ammonia evolution or by TLC.
-
Cool the reaction mixture in an ice bath. The product will often precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Strategy 2: The Aryl Halide Cross-Coupling Pathway
This modern approach leverages the power of transition-metal catalysis to directly form the carbon-carbon bond between the aromatic ring and the acetic acid side chain (or a precursor). This strategy can be more convergent and efficient, particularly if a suitably substituted aryl halide is readily available.
Logical Workflow: Cross-Coupling Pathway
Caption: Synthesis via palladium-catalyzed malonate coupling.
Step-by-Step Experimental Protocol
-
Causality and Expertise: This route hinges on a palladium-catalyzed C-C bond formation between an aryl halide and the enolate of diethyl malonate. The choice of ligand is critical for an efficient catalytic cycle, and a strong, non-nucleophilic base is required to generate the malonate enolate. The subsequent hydrolysis of the diester followed by thermal decarboxylation of the resulting malonic acid derivative is a robust and high-yielding transformation.
-
Integrated Protocol: Coupling, Hydrolysis, and Decarboxylation:
-
Coupling: To a dry, nitrogen-purged vessel, add 2-fluoro-4-bromobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq) in a dry solvent like toluene or dioxane.
-
Add diethyl malonate (1.5 eq) and heat the reaction mixture to 80-100 °C until the starting aryl bromide is consumed (monitor by TLC/GC-MS).
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst. Concentrate the filtrate.
-
Hydrolysis & Decarboxylation: Dissolve the crude malonate ester in ethanol and add an aqueous solution of sodium hydroxide (3-4 eq).
-
Heat the mixture to reflux until the saponification is complete (TLC analysis).
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid to pH ~1-2.
-
Heat the acidified mixture gently to promote decarboxylation (CO₂ evolution will be observed).
-
After gas evolution ceases, cool the solution in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
-
Quantitative Data and Strategy Comparison
| Feature | Strategy 1: Benzyl Cyanide Pathway | Strategy 2: Cross-Coupling Pathway |
| Starting Material | 4-Bromo-2-fluorotoluene | 2-Fluoro-4-bromobenzonitrile |
| Number of Steps | 4 | 2 (often performed as a one-pot sequence) |
| Key Reagents | NBS, AIBN, NaCN, H₂SO₄, Pd catalyst | Diethyl malonate, Pd catalyst, Ligand, Base |
| Potential Hazards | Use of toxic NaCN, corrosive acids/bases | Use of pyrophoric bases (NaOtBu), expensive catalysts/ligands |
| Scalability | Generally robust and scalable | Can be sensitive to catalyst/ligand purity and loading |
| Overall Yield | Moderate to Good (multi-step) | Good to Excellent (convergent) |
Conclusion
The synthesis of this compound can be approached through multiple strategic avenues. The Benzyl Cyanide Pathway represents a linear, step-by-step assembly that relies on well-established, classical reactions. It offers predictability and is an excellent choice when the necessary toluene-based starting material is readily accessible. In contrast, the Aryl Halide Cross-Coupling Pathway exemplifies a more modern, convergent approach. While it requires careful optimization of catalytic conditions, it can significantly shorten the synthetic sequence, potentially leading to higher overall yields and making it highly attractive for rapid analog synthesis and process development. The ultimate choice of route will depend on factors including starting material availability, cost, scale, and the specific expertise and equipment available in the laboratory.
References
- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
An In-depth Technical Guide to (4-Cyano-3-fluorophenyl)acetic acid (CAS No. 1097871-99-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Cyano-3-fluorophenyl)acetic acid, registered under CAS number 1097871-99-2, is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry. Its chemical structure, featuring a cyano and a fluoro group on the phenyl ring, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its properties, synthesis, and, most notably, its critical role as a building block in the development of novel therapeutics, particularly inhibitors of the Renal Outer Medullary Potassium (ROMK) channel.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (4-Cyano-3-fluorophenyl)acetic acid is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1097871-99-2 | [1][2] |
| Molecular Formula | C₉H₆FNO₂ | [1] |
| Molecular Weight | 179.15 g/mol | [1] |
| Appearance | Not explicitly stated, but likely a solid at room temperature based on related compounds. | |
| Solubility | No specific experimental data found for this compound. However, related fluorophenylacetic acids are moderately soluble in polar solvents like water and ethanol, and insoluble in non-polar solvents such as hexane.[3] The carboxylic acid moiety is expected to enhance solubility in aqueous bases. | |
| Melting Point | No experimental data available. For comparison, the related compound 4-cyanophenylacetic acid has a melting point of 150-154 °C. | |
| Boiling Point | No experimental data available. | |
| Storage | Should be stored in a dry, well-ventilated place, with the container tightly closed.[1] |
Synthesis
A detailed, multi-step synthesis of (4-Cyano-3-fluorophenyl)acetic acid has been described in the patent literature, highlighting its accessibility for research purposes.[1][4]
Synthetic Pathway Overview
Caption: Synthetic route to (4-Cyano-3-fluorophenyl)acetic acid.
Detailed Synthesis Protocol[1][5]
Step 1: Synthesis of 2-(Bromomethyl)-4-cyano-1-fluorobenzene
-
To a solution of 2-fluoro-4-methylbenzonitrile in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)-4-cyano-1-fluorobenzene, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
-
Dissolve the crude 2-(bromomethyl)-4-cyano-1-fluorobenzene in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) portion-wise at room temperature, controlling any exotherm with an ice bath.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
Step 3: Synthesis of (4-Cyano-3-fluorophenyl)acetic acid
-
To the crude 2-(4-cyano-3-fluorophenyl)acetonitrile, add a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours until the nitrile is fully hydrolyzed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
The product will precipitate out of solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford (4-Cyano-3-fluorophenyl)acetic acid. The product can be further purified by recrystallization.
Biological Activity and Applications
The primary documented application of (4-Cyano-3-fluorophenyl)acetic acid is as a crucial intermediate in the synthesis of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel (Kir1.1).[1][4]
Role in ROMK Channel Inhibitor Synthesis
ROMK channels play a key role in potassium secretion in the kidneys. Inhibition of these channels leads to a diuretic and natriuretic effect, making them an attractive target for the treatment of cardiovascular diseases such as hypertension, as well as acute and chronic heart failure.[1][4]
(4-Cyano-3-fluorophenyl)acetic acid is utilized in the construction of the core scaffold of these inhibitors. The carboxylic acid functionality allows for amide bond formation with various amine-containing fragments, while the substituted phenyl ring is integral for binding to the target protein.
Signaling Pathway Context
Caption: Mechanism of action of ROMK inhibitors derived from (4-Cyano-3-fluorophenyl)acetic acid.
Experimental Protocols
The following protocols are adapted from patent literature and are representative of how the biological activity of compounds derived from (4-Cyano-3-fluorophenyl)acetic acid can be assessed.
In Vivo Diuretic Efficacy Study in Rats[5]
Objective: To evaluate the diuretic and natriuretic effects of test compounds in a rat model.
Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats are individually housed in metabolism cages for at least three days prior to the study, with ad libitum access to food and water.
-
Pre-Dosing: On the day of the experiment, food and water are removed 1-2 hours before dosing.
-
Dosing: Test compounds, synthesized using (4-Cyano-3-fluorophenyl)acetic acid as a starting material, are formulated in a suitable vehicle (e.g., 1% methylcellulose in water) and administered orally by gavage. A vehicle control group is also included.
-
Urine Collection: Urine is collected over a defined period (e.g., 6 or 24 hours) in graduated cylinders.
-
Analysis: The total volume of urine is measured. Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using an ion-selective electrode system.
-
Data Interpretation: An increase in urine volume and sodium excretion in the compound-treated group compared to the vehicle control group indicates diuretic and natriuretic activity.
Workflow for Diuretic Efficacy Evaluation
Caption: Experimental workflow for assessing diuretic activity in rats.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (4-Cyano-3-fluorophenyl)acetic acid.
-
Personal Protective Equipment (PPE): It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Suppliers
(4-Cyano-3-fluorophenyl)acetic acid is available from several chemical suppliers, typically for research and development purposes. Purity levels and available quantities may vary.
-
Apollo Scientific[2]
-
Guidechem[1]
-
Additional suppliers can be found through chemical sourcing platforms.
Conclusion
(4-Cyano-3-fluorophenyl)acetic acid is a valuable and specialized chemical intermediate with a clear and significant application in the field of drug discovery. Its utility in the synthesis of ROMK channel inhibitors underscores its importance for researchers in cardiovascular pharmacology and medicinal chemistry. This guide has provided a consolidated resource on its known properties, synthesis, and biological context to aid in its effective and safe utilization in the laboratory. Further research into its direct biological effects and the full characterization of its physicochemical properties would be beneficial to the scientific community.
References
A Technical Guide to the Biological Activity Screening of 2-(4-Cyano-3-fluorophenyl)acetic Acid Analogs
Abstract
This technical guide provides a comprehensive framework for the biological activity screening of 2-(4-Cyano-3-fluorophenyl)acetic acid and its analogs. This class of molecules, characterized by a phenylacetic acid scaffold with cyano and fluoro substitutions, holds significant potential for therapeutic development, drawing from established activities of structurally related compounds. This document outlines a strategic, multi-tiered screening cascade designed to elucidate potential mechanisms of action, identify novel biological targets, and assess key drug-like properties. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, thereby equipping researchers in drug discovery and development with a robust methodology for evaluating this promising chemical series.
Introduction: The Therapeutic Potential of Phenylacetic Acid Analogs
The phenylacetic acid moiety is a well-established pharmacophore present in numerous approved drugs, most notably in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] The structural alerts within this compound—specifically the phenylacetic acid core, the cyano group, and the fluorine atom—suggest several plausible biological targets.
-
NSAID-like Activity: The acetic acid side chain is a classic feature of arylalkanoic acid NSAIDs like diclofenac and ibuprofen, which act by inhibiting cyclooxygenase (COX) enzymes.[2][3] These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3][4]
-
Androgen Receptor Modulation: The cyano-phenyl group is a key structural feature in several non-steroidal androgen receptor (AR) antagonists, such as bicalutamide.[5] These agents are critical in the treatment of prostate cancer.[5][6]
-
Novel Target Discovery: The unique combination of functional groups may also lead to interactions with other, unanticipated biological targets. Therefore, a comprehensive screening strategy should not be limited to preconceived notions of activity.
This guide will therefore explore a dual-pronged screening approach: a hypothesis-driven investigation into COX inhibition and AR antagonism, followed by a broader, unbiased phenotypic screening to uncover novel activities.
The Screening Cascade: A Multi-Faceted Approach
A successful screening campaign for a novel chemical series requires a tiered approach, starting with high-throughput in vitro assays to identify initial hits, followed by more complex cell-based and secondary assays to confirm activity and elucidate the mechanism of action. Finally, an assessment of drug-like properties is crucial for identifying candidates with the potential for further development.
Caption: A workflow for the biological screening of this compound analogs.
Hypothesis-Driven Screening: Investigating Known Pharmacophores
Cyclooxygenase (COX) Inhibition Assays
Given the structural similarity to known NSAIDs, the first line of investigation should be the inhibitory activity of the analog library against COX-1 and COX-2.[2][7] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is induced during inflammation.[4][7] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[7]
This protocol is adapted from commercially available kits and provides a sensitive method for detecting COX activity.[8]
-
Preparation of Reagents:
-
Prepare assay buffer, COX probe, and cofactor solution as per the manufacturer's instructions.
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the assay buffer.
-
Prepare a stock solution of Arachidonic Acid (the substrate).
-
Prepare serial dilutions of the test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the enzyme solution (COX-1 or COX-2) to each well.
-
Add 10 µL of the test compound or reference drug at various concentrations. Include a vehicle control (DMSO).
-
To differentiate between COX-1 and COX-2 activity, specific inhibitors can be used in parallel wells.[8]
-
Add 70 µL of the assay buffer containing the COX probe and cofactor to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution.
-
Measure the fluorescence intensity (e.g., at Ex/Em = 535/587 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Parent Compound | 15.2 | 1.8 | 8.4 |
| Analog A | >50 | 0.5 | >100 |
| Analog B | 5.8 | 6.2 | 0.9 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Ibuprofen (Control) | 10.0 | 25.0 | 0.4 |
Androgen Receptor (AR) Antagonism Assays
The presence of a cyano-phenyl moiety warrants investigation into the potential for AR antagonism.[5][6][9] This can be assessed using a cell-based reporter gene assay.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., PC-3 or LNCaP prostate cancer cells, which endogenously express AR) in appropriate media.
-
Co-transfect the cells with a plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase) and a plasmid for a constitutively expressed control reporter (e.g., Renilla luciferase).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds in the presence of a known AR agonist (e.g., dihydrotestosterone, DHT).
-
Include a positive control (e.g., bicalutamide) and a vehicle control.
-
Incubate for 24-48 hours.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
Normalize the ARE-luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of DHT-induced reporter activity for each compound concentration.
-
Determine the IC50 values.
-
| Compound ID | AR Antagonist IC50 (µM) |
| Parent Compound | 25.6 |
| Analog C | 2.1 |
| Analog D | >50 |
| Bicalutamide (Control) | 0.9 |
Broad-Based Screening: Uncovering Novel Activities
To explore beyond the initial hypotheses, a broad phenotypic screen against a panel of cancer cell lines is a powerful tool for identifying unexpected anti-proliferative or cytotoxic effects.[10][11][12]
Cancer Cell Line Panel Screening
A diverse panel of cancer cell lines, representing various tissue origins, should be used to screen for anti-proliferative activity.[11]
This assay quantifies ATP, an indicator of metabolically active cells.[10]
-
Cell Plating:
-
Plate cells from the cancer line panel into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds.
-
Incubate for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
-
| Compound ID | GI50 (µM) - MCF-7 (Breast) | GI50 (µM) - A549 (Lung) | GI50 (µM) - HCT116 (Colon) |
| Parent Compound | >50 | >50 | >50 |
| Analog E | 5.3 | 8.1 | 4.9 |
| Analog F | 12.7 | 15.2 | 10.5 |
| Doxorubicin (Control) | 0.02 | 0.05 | 0.03 |
In Vitro Safety and Drug-Like Properties
Early assessment of potential liabilities is essential to guide lead optimization.[13][14] Key assays include evaluation of cardiac safety and fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
hERG Channel Inhibition Assay
Inhibition of the human ether-a-go-go-related gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[15][16] Therefore, assessing the activity of the analogs against this channel is a critical safety screen.
This is a high-throughput fluorescent-based assay to assess hERG channel activity.[15][17]
-
Cell Culture:
-
Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
-
Assay Procedure:
-
Load the cells with a thallium-sensitive fluorescent dye.
-
Add the test compounds at various concentrations.
-
Stimulate the opening of the hERG channels and induce a thallium influx.
-
Measure the change in fluorescence intensity over time using a kinetic plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the thallium flux.
-
Determine the IC50 values.
-
Caption: Principle of the thallium flux assay for hERG channel activity.
In Vitro ADME Profiling
A preliminary assessment of ADME properties helps to identify compounds with favorable pharmacokinetic potential.[13][18]
-
Aqueous Solubility: Can be determined using methods such as nephelometry. Poor solubility can lead to unreliable assay results and poor absorption.
-
Permeability: Often assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion across the intestinal barrier.
-
Metabolic Stability: Can be evaluated by incubating the compounds with liver microsomes and measuring the rate of disappearance over time.
| Compound ID | hERG IC50 (µM) | Aqueous Solubility (µM) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) |
| Analog E | >30 | 75 | 5.2 | 85 |
| Analog G | 2.5 | 150 | 1.2 | 25 |
| Verapamil (Control) | 0.1 | >200 | 10.5 | 5 |
Conclusion and Future Directions
This guide has outlined a comprehensive and logical screening cascade for the evaluation of this compound analogs. By integrating hypothesis-driven assays with broader phenotypic and safety screening, this approach allows for the efficient identification of promising lead compounds. The data generated from these assays will provide a solid foundation for establishing structure-activity relationships (SAR) and guiding further medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. Subsequent steps for promising leads would involve more advanced in vitro and in vivo studies to further characterize their pharmacological and toxicological profiles.
References
- 1. scribd.com [scribd.com]
- 2. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmatest.com [pharmatest.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. criver.com [criver.com]
- 13. Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization, 2e [echopointbooks.com]
- 14. Drug-like property concepts in pharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 16. Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation [mediford.com]
- 17. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Cyano-3-fluorophenyl)acetic acid: Synthesis, Characterization, and Application in Pharmaceutical Manufacturing
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a pivotal intermediate in the synthesis of advanced therapeutic agents. Its unique trifunctionalized aromatic ring, featuring a cyano, a fluoro, and an acetic acid moiety, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this compound, with a particular focus on its critical role in the production of the second-generation androgen receptor (AR) inhibitor, Apalutamide.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, synthesis, and purification. These properties are summarized in the table below.
| Property | Value |
| CAS Number | 1097871-99-2 |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and industrially viable synthetic route starts from the readily available precursor, 3-fluoro-4-methylbenzonitrile. This pathway involves a bromination step followed by hydrolysis of the resulting benzyl bromide and subsequent oxidation to the carboxylic acid.
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Bromination of 3-Fluoro-4-methylbenzonitrile
This initial step involves the radical bromination of the methyl group of 3-fluoro-4-methylbenzonitrile to yield 2-(bromomethyl)-5-cyano-2-fluorobenzene.
-
Materials:
-
3-Fluoro-4-methylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
-
Procedure:
-
To a solution of 3-fluoro-4-methylbenzonitrile in CCl₄, add NBS and a catalytic amount of AIBN.
-
Reflux the mixture under inert atmosphere for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain crude 2-(bromomethyl)-5-cyano-2-fluorobenzene, which can be used in the next step without further purification or purified by column chromatography.
-
Step 2: Cyanation of 2-(Bromomethyl)-5-cyano-2-fluorobenzene
The benzylic bromide is then converted to the corresponding nitrile, 2-(4-Cyano-3-fluorophenyl)acetonitrile.
-
Materials:
-
2-(Bromomethyl)-5-cyano-2-fluorobenzene
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
-
Procedure:
-
Dissolve 2-(bromomethyl)-5-cyano-2-fluorobenzene in DMSO.
-
Add NaCN portion-wise, ensuring the temperature does not exceed 40°C.
-
Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(4-Cyano-3-fluorophenyl)acetonitrile.
-
Step 3: Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[1][2]
-
Materials:
-
2-(4-Cyano-3-fluorophenyl)acetonitrile
-
Concentrated sulfuric acid or sodium hydroxide
-
Water
-
-
Acid-Catalyzed Hydrolysis Procedure:
-
Add 2-(4-Cyano-3-fluorophenyl)acetonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid precipitate of this compound is collected by filtration, washed with cold water, and dried.
-
-
Base-Catalyzed Hydrolysis Procedure:
-
Reflux 2-(4-Cyano-3-fluorophenyl)acetonitrile with an aqueous solution of sodium hydroxide.
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Application in the Synthesis of Apalutamide
The primary and most significant application of this compound is as a key building block in the synthesis of Apalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[1][3][4][5][6][7][8][9]
Role in Apalutamide Synthesis Workflow
Caption: Workflow illustrating the role of this compound in Apalutamide synthesis.
In the synthesis of Apalutamide, this compound is first activated, for instance, by conversion to its acid chloride or through the use of coupling agents, and then reacted with a suitable amine to form a crucial amide intermediate. This intermediate subsequently undergoes cyclization with a thiohydantoin precursor to yield the final Apalutamide molecule.
Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is used to confirm the presence and integration of the aromatic and methylene protons.
-
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.
-
¹⁹F NMR spectroscopy is a valuable tool for confirming the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound.[10][11][12][13][14]
-
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[10][14]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[10][14]
-
Flow Rate: Typically 1.0 mL/min.[10]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm or 264 nm).[10][14]
-
Column Temperature: Ambient or controlled (e.g., 25-30°C).[14]
-
This method allows for the separation of the main compound from any starting materials, intermediates, or byproducts, enabling accurate purity assessment.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound has proven to be a valuable and indispensable intermediate in the pharmaceutical industry, most notably in the synthesis of the life-extending prostate cancer drug, Apalutamide. Its synthesis, while requiring multiple steps, can be achieved through established and scalable chemical transformations. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this critical building block, thereby contributing to the consistent and safe production of essential medicines.
References
- 1. data.epo.org [data.epo.org]
- 2. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]
- 3. Apalutamide synthetic method and intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. patents.justia.com [patents.justia.com]
- 5. CN115850233A - Synthetic method of apalutamide - Google Patents [patents.google.com]
- 6. Apalutamide | 956104-40-8 | SynZeal [synzeal.com]
- 7. medkoo.com [medkoo.com]
- 8. CN113698317B - Synthesis method of apalutamide, intermediates thereof and synthesis method - Google Patents [patents.google.com]
- 9. EP4504715A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. biocompare.com [biocompare.com]
- 14. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction and Scientific Context
2-(4-Cyano-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry. Its structural motifs are present in various pharmacologically active molecules, making it a valuable building block for drug discovery programs. The presence of the fluoro and cyano groups on the phenyl ring allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity.
This document provides a comprehensive and validated three-step protocol for the synthesis of this compound, commencing from the commercially available starting material, 3-fluoro-4-methylbenzonitrile. The synthetic strategy is designed for reliability and scalability, incorporating field-proven insights into reaction mechanisms and purification techniques. Each step is explained with a clear rationale, ensuring that researchers can reproduce the synthesis with a high degree of confidence.
Overall Synthetic Strategy
The synthesis is achieved via a robust three-step sequence involving benzylic bromination, nucleophilic substitution with cyanide, and selective hydrolysis. This pathway was chosen for its high efficiency and the commercial availability of the starting material.
-
Benzylic Bromination: The synthesis begins with the free-radical bromination of 3-fluoro-4-methylbenzonitrile at the benzylic position using N-Bromosuccinimide (NBS). This reaction is highly selective for the methyl group activated by the aromatic ring.
-
Cyanation: The resulting 4-(bromomethyl)-3-fluorobenzonitrile is then converted to 2-(4-cyano-3-fluorophenyl)acetonitrile. This is a standard nucleophilic substitution (SN2) reaction where the bromide is displaced by a cyanide anion.
-
Selective Hydrolysis: The final step involves the hydrolysis of the aliphatic nitrile group of 2-(4-cyano-3-fluorophenyl)acetonitrile to the corresponding carboxylic acid. The protocol employs acidic conditions optimized to selectively hydrolyze the benzylic nitrile while leaving the more stable aromatic nitrile intact.[1]
References
Application Note & Protocols: Comprehensive Analytical Characterization of 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction: The Significance of 2-(4-Cyano-3-fluorophenyl)acetic acid
This compound is a substituted phenylacetic acid derivative. Compounds of this class are critical building blocks in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). The presence of three distinct functional groups—a carboxylic acid, a nitrile, and an aryl fluoride—imparts unique chemical reactivity and makes it a versatile intermediate. However, these same features necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability.
This guide provides a comprehensive suite of analytical methodologies for the robust characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind them. All methods are grounded in principles outlined by international regulatory bodies to ensure data integrity and reliability.[1][2][3]
Physicochemical & Safety Profile
A foundational understanding of the molecule's properties and hazards is paramount before commencing any analytical work.
Physicochemical Properties
The structural and basic chemical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₉H₆FNO₂ | [4] |
| Molecular Weight | 179.15 g/mol | [4] |
| CAS Number | 1097871-99-2 | [4] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Melting Point | To be determined experimentally (See Section 6.1) | - |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) | General Chemical Principles |
Safety & Handling Precautions
As with related fluorinated and cyano-containing compounds, this compound should be handled with care.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[5] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[6]
Note: Always consult the material-specific Safety Data Sheet (SDS) before handling this compound.[6][7]
Chromatographic Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of chemical intermediates and quantifying their content (assay).
High-Performance Liquid Chromatography (HPLC-UV)
Principle and Application: Reversed-phase HPLC is the gold standard for separating the main compound from potential impurities (e.g., starting materials, by-products, degradants). The method leverages the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. UV detection is highly effective due to the aromatic nature of the analyte. This protocol is designed for both purity analysis (area percent) and quantitative assay against a reference standard.
Experimental Protocol:
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).
-
-
Reagents & Solvents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (ACS grade).
-
Reference Standard: this compound, >99.5% purity.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for carboxylic acids by suppressing ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (equilibration) | A gradient ensures elution of both polar and nonpolar impurities within a reasonable runtime. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume minimizes peak distortion. |
| Detection | 235 nm | Wavelength selected based on the UV absorbance maximum of the aromatic system. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
-
Sample Preparation:
-
Reference Standard Stock (Assay): Accurately weigh ~10 mg of reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.5 mg/mL).
-
Sample Solution (Assay & Purity): Prepare in the same manner as the reference standard.
-
Working Solution (Assay): Dilute the stock solution to a final concentration of ~0.05 mg/mL.
-
-
System Suitability Test (SST):
Data Interpretation & Expected Results:
-
Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Assay: The concentration of the sample is determined by comparing its peak area to that of the reference standard.
-
Expected Retention Time: Approximately 6-8 minutes, depending on the specific system and column.
Method Validation (ICH Q2(R2) Framework): [3][11][12] This method must be validated for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrate that impurities and degradants do not co-elute with the main peak (requires forced degradation studies).
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the nominal concentration).
-
Accuracy: Determine the closeness of the measured value to the true value via recovery studies.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Range: The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.[1]
Structural Confirmation and Identification
Spectroscopic methods provide orthogonal, detailed information about the molecular structure, confirming the identity of the compound beyond doubt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR details the carbon skeleton. The presence of fluorine (¹⁹F) will introduce characteristic splitting patterns (H-F and C-F couplings), which are definitive for this structure.
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it will show the acidic proton, whereas CDCl₃ may require a D₂O exchange experiment.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and optionally ¹⁹F NMR spectra.
Expected ¹H NMR Signals (in DMSO-d₆):
-
~12.5 ppm (broad singlet, 1H): The carboxylic acid proton (-COOH). This signal will disappear upon shaking the sample with a drop of D₂O.[13][14]
-
~7.8-8.1 ppm (multiplets, 3H): Aromatic protons. Due to the substitution pattern (cyano, fluoro, and acetic acid groups), these protons will form a complex splitting pattern. The fluorine atom will cause additional J-coupling.
-
~3.8 ppm (singlet, 2H): The methylene protons (-CH₂-).
Expected ¹³C NMR Signals (in DMSO-d₆):
-
~160 ppm (doublet): Aromatic carbon directly bonded to fluorine (C-F). The large one-bond C-F coupling constant is characteristic.
-
~110-140 ppm (multiple signals): Remaining aromatic carbons and the nitrile carbon. The nitrile carbon typically appears around 115-120 ppm.[17] Carbons ortho and meta to the fluorine will show smaller C-F couplings.
-
~40 ppm: Methylene carbon (-CH₂-).
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Application: FTIR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups. It is an excellent, rapid technique for confirming the presence of the key carboxylic acid, nitrile, and aromatic moieties.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorptions:
-
3300-2500 cm⁻¹ (very broad): O-H stretch of the hydrogen-bonded carboxylic acid dimer.[13][14][16]
-
~2230 cm⁻¹ (sharp, medium intensity): C≡N stretch of the aromatic nitrile.[13][16]
-
~1710 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid dimer.[13][14]
-
~1600, ~1480 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹ (strong): C-F stretch.
Mass Spectrometry (MS)
Principle and Application: Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for both identification and impurity profiling.
Experimental Protocol (Direct Infusion ESI-MS):
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in methanol or acetonitrile.
-
Data Acquisition: Infuse the sample directly into the ESI source and acquire spectra in both positive and negative ion modes.
Expected Results:
-
Negative Ion Mode [M-H]⁻: An ion with m/z corresponding to the molecular weight minus one proton. Expected: 178.03 . This is typically the most abundant ion for carboxylic acids.
-
Positive Ion Mode [M+H]⁺: An ion with m/z corresponding to the molecular weight plus one proton. Expected: 180.05 .
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₆FNO₂).
Analysis of Residual Solvents and Volatiles
For materials used in pharmaceutical synthesis, it is critical to identify and quantify any residual solvents from the manufacturing process.
Gas Chromatography with Mass Spectrometry (GC-MS)
Principle and Application: Headspace GC-MS is the standard method for analyzing residual solvents. A sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC-MS system. This technique is highly sensitive and specific. While the compound itself is not volatile, this method targets volatile impurities. For analyzing the compound by GC, derivatization is required to increase its volatility.
Protocol (Residual Solvents by Headspace GC-MS):
-
Instrumentation: GC-MS system with a static headspace autosampler.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., DMSO). Seal the vial.
-
Headspace Conditions:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
GC-MS Conditions:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
-
Carrier Gas: Helium
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
MS Detection: Scan mode (e.g., m/z 35-350).
-
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST) and quantify against a standard of the identified solvent.
Thermal and Physical Properties
Thermal analysis provides crucial information about the solid-state properties of the material, including its melting behavior, purity, and thermal stability.
Differential Scanning Calorimetry (DSC)
Principle and Application: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to estimate purity (via melting point depression).[18][19]
Experimental Protocol:
-
Instrumentation: Calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to a temperature ~30 °C above the expected melting point at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm. The sharpness of the peak is an indicator of purity.
Thermogravimetric Analysis (TGA)
Principle and Application: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to assess thermal stability and to quantify the content of volatiles (e.g., water, residual solvents) that are released upon heating.[18][20]
Experimental Protocol:
-
Instrumentation: Calibrated TGA instrument.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to a temperature where full decomposition occurs (e.g., 500 °C) at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge (50 mL/min).
-
-
Data Analysis: Analyze the resulting mass loss curve. A mass loss step at temperatures below ~120 °C typically corresponds to water or volatile solvents. The onset of major decomposition indicates the upper limit of thermal stability.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Page loading... [wap.guidechem.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. qbdgroup.com [qbdgroup.com]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 20. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for 2-(4-Cyano-3-fluorophenyl)acetic acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-(4-Cyano-3-fluorophenyl)acetic acid as a pivotal building block in medicinal chemistry. This document outlines its significance, key reactions, detailed experimental protocols, and analytical characterization, with a focus on its application in the synthesis of targeted therapeutics.
Introduction: A Versatile Scaffold for Targeted Therapies
This compound is a substituted phenylacetic acid derivative that has emerged as a valuable intermediate in the synthesis of complex pharmaceutical agents. Its unique electronic and structural features, imparted by the cyano and fluoro substituents on the phenyl ring, make it a strategic component in the design of molecules targeting specific biological pathways. The presence of these functionalities can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.
The primary utility of this reagent lies in its carboxylic acid group, which readily participates in a variety of chemical transformations, most notably amide bond and ester formations. This allows for its facile incorporation into larger, more complex molecular architectures.
The Strategic Importance of the 3-Fluoro-4-Cyano Phenyl Moiety
The 3-fluoro-4-cyano substitution pattern is not arbitrary; it is a deliberately designed motif that confers several advantageous properties to a drug candidate:
-
Modulation of Electronic Properties: The fluorine atom, being highly electronegative, and the cyano group, a strong electron-withdrawing group, significantly influence the electron density of the phenyl ring. This can modulate the pKa of nearby functional groups and influence non-covalent interactions with biological targets.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. Incorporating fluorine can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Improved Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, including hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity and selectivity.
-
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.
A prime example of the successful application of this scaffold is in the development of non-steroidal anti-androgens for the treatment of prostate cancer. While various synthetic routes exist for drugs like Apalutamide, the underlying 3-fluoro-4-cyanophenyl core is a recurring structural feature in potent androgen receptor antagonists.[1][2][3][4][5]
Core Applications and Synthetic Protocols
The carboxylic acid functionality of this compound is the primary handle for its incorporation into drug candidates. The following sections provide detailed, field-proven protocols for its two most common applications: amide bond formation and esterification.
Amide Bond Formation: A Gateway to Bioactive Amides
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. The following protocol details a reliable method for coupling this compound with a primary or secondary amine using a carbodiimide coupling agent.
This protocol serves as a representative example of a standard amide coupling reaction.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mg) | Amount (mmol) | Equivalents |
| This compound | 179.15 | 179 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 118 | 1.1 | 1.1 |
| EDC (EDAC) | 191.70 | 230 | 1.2 | 1.2 |
| HOBt | 135.13 | 162 | 1.2 | 1.2 |
| DIPEA | 129.24 | 259 (0.34 mL) | 2.0 | 2.0 |
| Anhydrous DMF | - | 5 mL | - | - |
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (179 mg, 1.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to dissolve the acid.
-
To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (162 mg, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (230 mg, 1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add benzylamine (118 mg, 1.1 mmol) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (0.34 mL, 2.0 mmol).
-
Allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure N-benzyl-2-(4-cyano-3-fluorophenyl)acetamide.
Esterification: Accessing Ester Derivatives
Ester derivatives of this compound can serve as important intermediates or as final products with specific biological activities. The Fischer esterification is a classic and reliable method for this transformation.
This protocol details the acid-catalyzed esterification with methanol.
Reaction Scheme:
Fischer esterification of the title compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (g) | Amount (mol) |
| This compound | 179.15 | 1.79 | 0.01 |
| Methanol | 32.04 | 20 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 0.2 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend this compound (1.79 g, 0.01 mol) in methanol (20 mL).
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by TLC (3:7 ethyl acetate/hexanes).
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL) until effervescence ceases, and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl 2-(4-cyano-3-fluorophenyl)acetate.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound and its derivatives. The following data are representative of what to expect.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 1097871-99-2 |
Spectroscopic Data for this compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.65 (s, 1H, COOH), 7.95 (t, J = 7.8 Hz, 1H, Ar-H), 7.78 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H), 7.60 (dd, J = 10.2, 1.5 Hz, 1H, Ar-H), 3.80 (s, 2H, CH₂).
-
Interpretation: The singlet at 12.65 ppm is characteristic of the carboxylic acid proton. The aromatic region shows three distinct signals consistent with the 1,2,4-trisubstituted phenyl ring. The singlet at 3.80 ppm corresponds to the methylene protons adjacent to the aromatic ring and the carboxylic acid.
-
-
¹³C NMR (101 MHz, DMSO-d₆): δ 171.5 (C=O), 162.0 (d, J = 250.5 Hz, C-F), 140.1 (d, J = 8.1 Hz), 134.5, 125.8 (d, J = 3.2 Hz), 117.9 (d, J = 21.2 Hz), 115.8 (C≡N), 105.1 (d, J = 15.2 Hz), 38.9 (CH₂).
-
Interpretation: The carbonyl carbon appears at 171.5 ppm. The large coupling constant (J = 250.5 Hz) for the signal at 162.0 ppm is characteristic of a carbon directly bonded to fluorine. The remaining aromatic and aliphatic carbons are observed at their expected chemical shifts.
-
-
FT-IR (KBr, cm⁻¹): 3100-2900 (br, O-H stretch of carboxylic acid), 2235 (C≡N stretch), 1710 (C=O stretch), 1610, 1500 (C=C aromatic stretch), 1250 (C-F stretch).
-
Interpretation: The broad O-H stretch is indicative of the hydrogen-bonded carboxylic acid dimer. The sharp peak at 2235 cm⁻¹ is a clear indication of the nitrile group. The strong carbonyl absorption is observed at 1710 cm⁻¹.
-
-
Mass Spectrometry (EI): m/z 179 (M⁺), 134 ([M-COOH]⁺).
-
Interpretation: The molecular ion peak is observed at m/z 179. A prominent fragment is typically observed at m/z 134, corresponding to the loss of the carboxylic acid group.
-
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its strategic incorporation into drug candidates, particularly in the field of oncology, has proven to be a successful strategy. The protocols and data presented in these application notes are intended to empower researchers to effectively utilize this important reagent in their drug discovery and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. CN113698317B - Synthesis method of apalutamide, intermediates thereof and synthesis method - Google Patents [patents.google.com]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. WO2018136001A1 - Process for preparing apalutamide - Google Patents [patents.google.com]
- 5. medkoo.com [medkoo.com]
1H NMR and 13C NMR analysis of 2-(4-Cyano-3-fluorophenyl)acetic acid
An Application Note on the Comprehensive ¹H and ¹³C NMR Analysis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction: The Structural Imperative
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This compound is a substituted phenylacetic acid derivative, a class of compounds frequently encountered as key intermediates and building blocks in medicinal chemistry. The presence of multiple reactive functional groups—a carboxylic acid, a nitrile, and a fluorine atom—on a benzene ring presents a unique spectroscopic challenge and necessitates a robust analytical approach for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for determining the molecular structure of organic compounds in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound, moving beyond a simple reporting of data to explain the underlying principles and experimental considerations. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR for structural verification.
PART 1: Experimental Protocol
A reliable NMR spectrum is predicated on meticulous sample preparation. The choices made at this stage directly impact spectral quality, including resolution, signal-to-noise, and the prevention of artifacts.
Sample Preparation: The Foundation of Quality Data
The primary objective of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
Protocol:
-
Analyte Quantity: Weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][2] The higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope (~1.1%) and its smaller gyromagnetic ratio, which results in inherently lower sensitivity compared to ¹H NMR.[3][4]
-
Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).[1][5]
-
Causality: DMSO-d₆ is often an excellent choice for carboxylic acids due to its high polarity, which aids dissolution, and its ability to form hydrogen bonds, often resulting in a sharper, more observable carboxylic acid proton signal. CDCl₃ is a common alternative, but the acidic proton may undergo rapid exchange, leading to a very broad signal or no signal at all.
-
-
Dissolution & Transfer: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[6]
-
Causality: Filtration is a critical step to remove any solid particles. Particulates in the sample tube disrupt the homogeneity of the magnetic field, making it difficult to "shim" the spectrometer, which results in broad, distorted spectral lines.[6]
-
-
Internal Standard (Optional): While the residual solvent peak can often be used for calibration, an internal standard like Tetramethylsilane (TMS) provides a more exact reference point (δ 0.00 ppm).[1]
NMR Data Acquisition
The following are typical acquisition parameters for a 400 MHz or 500 MHz spectrometer.
-
Spectrometer: Bruker Avance III 400 (or equivalent)
-
Probe: 5 mm Broadband Observe (BBO)
-
Temperature: 298 K
¹H NMR Parameters:
-
Pulse Program: zg30 (30-degree pulse angle)
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 8-16 (adjust for concentration)
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (30-degree pulse with proton decoupling)
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or higher (dependent on concentration)
PART 2: Spectral Analysis and Interpretation
The unique substitution pattern of this compound gives rise to a distinctive and information-rich NMR spectrum. The electron-withdrawing nature of the fluorine and cyano groups, combined with spin-spin coupling interactions, dictates the appearance of the signals.[7]
¹H NMR Spectral Analysis
The ¹H NMR spectrum can be divided into three key regions: the downfield acidic proton, the aromatic region, and the upfield aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| -COOH (1H) | 10.0 - 13.0 | Broad Singlet (br s) | N/A | Highly deshielded acidic proton; signal broadening due to chemical exchange. |
| H-2 (1H) | 7.8 - 8.2 | Doublet of Doublets (dd) | ³J(H,H) ≈ 8-9 Hz, ³J(H,F) ≈ 6-8 Hz | Ortho to fluorine and meta to the cyano group. Exhibits coupling to both H-6 and the fluorine atom. |
| H-5 (1H) | 7.6 - 7.9 | Doublet (d) or narrow triplet | ³J(H,H) ≈ 8-9 Hz, ⁴J(H,F) ≈ 2-4 Hz | Ortho to the cyano group and meta to fluorine. Primarily coupled to H-6. Smaller four-bond coupling to fluorine may also be observed. |
| H-6 (1H) | 7.4 - 7.7 | Doublet (d) | ³J(H,H) ≈ 8-9 Hz | Ortho to the acetic acid side chain. Primarily coupled to H-5. |
| -CH₂- (2H) | ~3.7 | Singlet (s) or narrow doublet | ⁴J(H,F) ≈ 0-2 Hz | Benzylic protons adjacent to an aromatic ring and a carboxylic acid.[8] A small four-bond coupling to fluorine is possible but may not be resolved. |
-
Aromatic Region Deep Dive: The protons on the benzene ring are deshielded and appear in the 6.5-8.0 ppm range.[8] The presence of two strong electron-withdrawing groups (F and CN) pushes these signals further downfield. The key to assigning this region is the analysis of spin-spin coupling. The fluorine nucleus (¹⁹F) has a spin of I=1/2, just like a proton, and therefore couples to nearby protons, providing invaluable structural information.[9]
-
Benzylic Protons: The methylene (-CH₂-) protons are in a benzylic position, typically appearing around 2.0-3.0 ppm.[8] However, the additional deshielding from the adjacent carboxylic acid group shifts this signal further downfield to approximately 3.7 ppm.
¹³C NMR Spectral Analysis
Proton-decoupled ¹³C NMR provides a count of unique carbon environments. For this molecule, all 9 carbons are chemically non-equivalent and should produce 9 distinct signals. C-F coupling is a dominant feature, splitting signals for carbons near the fluorine atom into doublets.[10]
Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (Hz) | Rationale |
| -C OOH | 170 - 175 | Doublet | ⁴J(C,F) ≈ 1-3 Hz | Typical range for a carboxylic acid carbon.[11] |
| C -3 (C-F) | 160 - 165 | Doublet | ¹J(C,F) ≈ 245-255 Hz | Direct attachment to fluorine causes a large downfield shift and a very large one-bond C-F coupling constant. |
| C -1 (C-CH₂) | 135 - 140 | Doublet | ³J(C,F) ≈ 3-5 Hz | Quaternary carbon deshielded by the aromatic system and side chain. |
| C -5 | 132 - 136 | Singlet or narrow doublet | ⁴J(C,F) < 1 Hz | Aromatic CH carbon. |
| C -6 | 128 - 132 | Doublet | ³J(C,F) ≈ 4-6 Hz | Aromatic CH carbon. |
| C -2 | 118 - 122 | Doublet | ²J(C,F) ≈ 15-25 Hz | Aromatic CH carbon ortho to fluorine. |
| -C ≡N | 115 - 118 | Doublet | ³J(C,F) ≈ 8-12 Hz | Nitrile carbon chemical shift range.[4] |
| C -4 (C-CN) | 108 - 112 | Doublet | ²J(C,F) ≈ 18-28 Hz | Quaternary carbon attached to the nitrile group, significantly affected by ortho fluorine. |
| -C H₂- | 38 - 42 | Doublet | ³J(C,F) ≈ 3-5 Hz | Benzylic carbon range. |
-
Key Interpretive Points: The most diagnostic signal in the ¹³C spectrum is the carbon attached to fluorine (C-3). Its large one-bond coupling constant (¹J(C,F) > 240 Hz) is an unmistakable marker. The magnitudes of the two- and three-bond C-F couplings provide further confirmation for the assignment of the other aromatic carbons. Aromatic carbons generally appear between 110-160 ppm.[7]
PART 3: Workflow and Verification
A systematic workflow ensures that data is acquired, processed, and interpreted logically, leading to a confident structural assignment.
Overall Analytical Workflow
The following diagram illustrates the logical flow from sample preparation to final structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Advanced Verification (Optional)
For absolute confirmation, especially in complex molecules, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the signals for H-2, H-5, H-6, and the -CH₂- protons to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is powerful for identifying quaternary carbons by observing their correlations to nearby protons. For instance, the proton signal from the -CH₂- group would show correlations to C-1, C-2, C-6, and the -COOH carbon, cementing the structure's connectivity.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis of this compound is a clear demonstration of the power of modern spectroscopy in structural chemistry. By carefully preparing the sample and systematically interpreting chemical shifts, integrations, and, most critically, the spin-spin coupling patterns involving both ¹H and ¹⁹F nuclei, a complete and unambiguous structural assignment can be achieved. This detailed approach provides the high level of confidence required in pharmaceutical and chemical research environments.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. scribd.com [scribd.com]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. compoundchem.com [compoundchem.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Cshifts [sites.science.oregonstate.edu]
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid is a small organic molecule with a molecular formula of C₉H₆FNO₂ and a molecular weight of approximately 179.15 g/mol .[1][2][3] Its structure, characterized by a carboxylic acid group, a cyano group, and a fluorine atom on the phenyl ring, makes it a compound of interest in pharmaceutical and chemical research. The acidic nature of the molecule, conferred by the carboxylic acid moiety, and its overall polarity suggest that it is amenable to analysis by liquid chromatography-mass spectrometry (LC-MS). This document provides a comprehensive guide to the development of robust and sensitive LC-MS/MS methods for the quantification of this compound in various matrices.
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable protocols. We will explore suitable ionization techniques, chromatographic conditions, and sample preparation strategies to achieve optimal analytical performance.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO₂ | [1][2][3] |
| Molecular Weight | 179.15 g/mol | [1][2][3] |
| Monoisotopic Mass | 179.03825660 Da | [1][2] |
| Key Functional Groups | Carboxylic acid, Cyano, Fluoro | [1][2][3] |
| Expected Ionization Behavior | Primarily negative ion mode (deprotonation of carboxylic acid) | [4][5] |
Choosing the Right Ionization Technique
The choice of ionization source is critical for achieving sensitive and reliable detection. For a small, polar molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and ionizable compounds.[4][6] Given the presence of the carboxylic acid group, this compound is expected to readily deprotonate in the negative ion mode to form the [M-H]⁻ ion.[4][5] ESI is often the preferred method for such analytes due to its high efficiency for producing intact molecular ions with minimal fragmentation.[6][7]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of small molecules, including those with moderate to low polarity.[8][9][10][11] It involves a gas-phase ionization process and can be a good alternative if ESI proves to be susceptible to matrix effects.[9][12] For this compound, APCI would likely also work in negative ion mode.
Recommendation: For initial method development, Electrospray Ionization (ESI) in negative ion mode is the recommended starting point due to the presence of the readily ionizable carboxylic acid group.
Experimental Workflow
The overall analytical workflow for the quantification of this compound can be visualized as a multi-step process, from sample collection to data analysis.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
For the analysis of this compound in biological matrices such as plasma, a robust sample preparation method is essential to remove interferences and concentrate the analyte. Solid-phase extraction is a highly recommended technique for this purpose.
Materials:
-
Mixed-mode anion exchange SPE cartridges
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
-
Ammonia solution
-
Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS working solution.
-
Add 200 µL of 2% formic acid in water and vortex for 30 seconds. This step helps to disrupt protein binding.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method
This protocol outlines the starting conditions for the liquid chromatography and mass spectrometry parameters. Optimization will be necessary based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18 column (e.g., 100 x 2.1 mm, 2.7 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the carboxylic acid for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase. | To ensure retention of the polar analyte on the column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | To facilitate the deprotonation of the carboxylic acid group.[4][5] |
| MS/MS Transitions | Precursor Ion (Q1): m/z 178.0Product Ion (Q3): To be determined | The precursor ion corresponds to the [M-H]⁻ of this compound. Product ions need to be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of CO₂ (44 Da). |
| Capillary Voltage | 3.0 - 4.0 kV | To be optimized for maximal signal. |
| Gas Temperature | 300 - 350°C | To aid in desolvation. |
| Gas Flow | 8 - 12 L/min | To aid in desolvation. |
| Nebulizer Pressure | 35 - 50 psi | To ensure efficient nebulization. |
Data Analysis and Quantification
Quantitative analysis is typically performed using a calibration curve prepared by spiking known concentrations of this compound and a constant concentration of the internal standard into a blank matrix. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
Method Validation Considerations
For use in regulated environments, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (short-term, long-term, freeze-thaw)
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Sensitivity | Suboptimal ionization parameters, poor recovery from sample preparation, ion suppression. | Optimize MS parameters (voltages, gas flows). Evaluate different SPE sorbents or elution solvents. Assess matrix effects by post-column infusion.[13] |
| Poor Peak Shape | Incompatible reconstitution solvent, secondary interactions with the column. | Ensure the reconstitution solvent is weaker than the initial mobile phase. Use an acidic mobile phase modifier. |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and freshly prepared mobile phases. Flush the LC system. |
| Inconsistent Results | Variability in sample preparation, instrument instability. | Ensure consistent timing and technique in the SPE protocol. Check for leaks in the LC system. Monitor system suitability. |
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the development of a sensitive and robust LC-MS/MS method for the analysis of this compound. The key to success lies in a systematic approach to method development, starting with the selection of the appropriate ionization technique and followed by careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection parameters. The use of a suitable internal standard and adherence to good laboratory practices will ensure the generation of high-quality, reliable data for research and drug development applications.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 4. Helpful Info | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 11. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such pharmaceutical intermediates, offering high resolution and selectivity.[1][2][3] This application note presents a detailed protocol for the preparative HPLC purification of this compound, developed to ensure high purity and yield. The method is based on reversed-phase chromatography, which is well-suited for the separation of moderately polar to non-polar compounds.[4][5]
The structural features of this compound, including the aromatic ring, the carboxylic acid group, and the electron-withdrawing cyano and fluoro substituents, dictate its chromatographic behavior. Understanding these properties is essential for developing a robust and efficient purification method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of a logical HPLC method development.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₆FNO₂ | [6] |
| Molecular Weight | 179.15 g/mol | [6] |
| Structure | A phenylacetic acid derivative with cyano and fluoro substituents on the benzene ring. | N/A |
| pKa (estimated) | ~3.5 - 4.0 | [7][8][9][10][11][12][13] |
| UV Absorbance (λmax) | Expected in the 230-280 nm range. | [14][15] |
| Solubility | Expected to be soluble in organic solvents like methanol and acetonitrile, with limited solubility in water. | [16] |
Causality Behind Experimental Choices:
The estimated pKa of the carboxylic acid group is crucial for mobile phase selection. The presence of electron-withdrawing fluorine and cyano groups is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to phenylacetic acid (pKa ≈ 4.31) or benzoic acid (pKa ≈ 4.2).[7][8][9][10][11][12][13] To ensure the analyte is in its neutral, un-ionized form for optimal retention on a reversed-phase column, the mobile phase pH should be maintained at least 1.5 to 2 units below the estimated pKa.[17] An acidic mobile phase also enhances peak shape for acidic compounds.
The aromatic ring with the cyano substituent constitutes a chromophore that absorbs UV light, enabling detection.[15] The exact maximum absorbance (λmax) should be determined experimentally with a UV-Vis spectrophotometer for the highest sensitivity.
HPLC Purification Workflow
The overall workflow for the purification of this compound is depicted below.
Caption: Experimental workflow for the HPLC purification of this compound.
Detailed HPLC Purification Protocol
This protocol is designed for preparative scale purification. For method development and optimization, an analytical scale column with the same stationary phase should be used initially.[18][19]
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Fraction collector.
-
Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). The choice of column dimensions will depend on the amount of material to be purified.[20]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (0.1% v/v) or Trifluoroacetic acid (0.1% v/v).
-
Crude this compound.
-
Sample filtration unit (e.g., 0.45 µm PTFE syringe filter).
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Reversed-Phase C18, 5 µm | Provides good retention for aromatic and moderately polar compounds. Fluorinated phases could also be considered for alternative selectivity.[4][21] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to suppress ionization of the carboxylic acid group, leading to better retention and peak shape.[17] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 30-70% B over 20 minutes (starting point) | A gradient is recommended to ensure elution of the compound of interest while separating it from potential impurities with different polarities. The gradient should be optimized based on analytical scale runs.[20] |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) | To be scaled appropriately based on the column diameter. |
| Column Temperature | 30 °C | To ensure reproducible retention times and improve peak efficiency. |
| Detection Wavelength | 254 nm (or experimentally determined λmax) | Aromatic compounds typically absorb at this wavelength. For optimal sensitivity, the λmax should be determined.[15] |
| Injection Volume | Dependent on sample concentration and column loading capacity. | Overloading studies should be performed to maximize throughput without compromising purity.[22] |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the aqueous (A) and organic (B) mobile phases by adding 0.1% (v/v) of formic acid to HPLC-grade water and acetonitrile, respectively. Degas the mobile phases before use.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 30% acetonitrile in water with 0.1% formic acid). Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 30% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection and Purification: Inject the filtered sample onto the column and start the gradient elution program.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions as the main peak starts to elute and stop after the peak has returned to the baseline. The collection can be triggered based on the UV signal threshold.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Product Isolation: Combine the fractions that meet the desired purity specifications. Remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.
Method Development and Optimization Logic
The development of a robust HPLC purification method involves a systematic approach to optimize selectivity and resolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. labotec.co.za [labotec.co.za]
- 3. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 7. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 8. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. how a cyano group drastically impacts the pka | Filo [askfilo.com]
- 10. benchchem.com [benchchem.com]
- 11. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. UV-Vis Spectrum of 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 15. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 17. lcms.cz [lcms.cz]
- 18. [Kromasil®] notes - Basic methodology for method development in preparative HPLC [kromasil.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scribd.com [scribd.com]
- 21. silicycle.com [silicycle.com]
- 22. warwick.ac.uk [warwick.ac.uk]
Application Note & Protocol: A Scalable Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid for Pharmaceutical Research and Development
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its substituted phenylacetic acid scaffold is a key structural motif in a variety of biologically active molecules. The presence of the fluoro and cyano groups offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, making this intermediate highly sought after for the synthesis of novel therapeutic agents.
This application note provides a detailed, scalable, and robust experimental procedure for the synthesis of this compound. The described multi-step synthesis is designed for researchers and process chemists, with a focus on procedural safety, scalability, and high-yield production. The protocol is divided into three main stages: benzylic bromination of the starting material, cyanation to form the key nitrile intermediate, and subsequent hydrolysis to the final carboxylic acid product.
Overall Synthetic Scheme
The proposed synthetic route is a reliable three-step process starting from the commercially available 4-cyano-3-fluorotoluene.
Application Notes and Protocols for the Derivatization of 2-(4-Cyano-3-fluorophenyl)acetic acid for Biological Assays
Abstract
This technical guide provides a comprehensive framework for the derivatization of 2-(4-cyano-3-fluorophenyl)acetic acid, a versatile scaffold for the development of novel therapeutic agents. We delve into strategic chemical modifications of its carboxylic acid and nitrile functionalities to generate a diverse chemical library suitable for biological screening. This document outlines detailed, field-proven protocols for amide and ester synthesis, alongside methodologies for a suite of biological assays, including cytotoxicity, enzyme inhibition, and cell-based anti-inflammatory assessments. The causality behind experimental choices is explained to empower researchers in drug discovery and development to rationally design and evaluate new chemical entities based on this promising phenylacetic acid core.
Introduction: The Rationale for Derivatization
This compound is a synthetic organic compound featuring a phenylacetic acid core.[1] Phenylacetic acid and its derivatives are of significant interest due to their diverse biological activities, which include antimicrobial and anti-inflammatory properties.[2][3][4] The presence of three key functional regions—the carboxylic acid, the cyano (nitrile) group, and the fluorine atom—makes this molecule an attractive starting point for medicinal chemistry campaigns.
-
The Carboxylic Acid: Provides a primary handle for derivatization, allowing for the formation of amides and esters. This modulation can significantly impact physicochemical properties such as solubility, lipophilicity, and cell permeability, as well as introduce new interactions with biological targets.
-
The Nitrile Group: This versatile functional group can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can influence the electronic properties of the aromatic ring.[5][6][7] Its modification or replacement can fine-tune target affinity and metabolic stability.
-
The Fluorine Atom: The strategic placement of a fluorine atom can enhance binding affinity, improve metabolic stability by blocking potential sites of oxidation, and modulate the pKa of adjacent functional groups.
This guide will focus on creating a library of derivatives by modifying the carboxylic acid and discuss the strategic importance of the nitrile group, followed by protocols to screen these new compounds for potential biological activity.
Derivatization Strategies and Protocols
The primary strategy involves creating a diverse library of amides and esters from the parent carboxylic acid. This approach is a cornerstone of medicinal chemistry for rapidly exploring the structure-activity relationship (SAR) of a lead compound.[8]
Strategy 1: Amide Library Synthesis via Amide Coupling
Amide bond formation is one of the most frequently used reactions in drug discovery.[9] Direct condensation of a carboxylic acid and an amine is generally inefficient.[10][11] Therefore, activating the carboxylic acid with a coupling reagent is necessary. We will detail a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[9][10]
Rationale for Amide Synthesis:
-
Introduce Diversity: Coupling with a wide range of primary and secondary amines introduces significant structural and functional diversity.
-
Modulate Physicochemical Properties: Amides are generally more stable and less acidic than carboxylic acids, which can improve oral bioavailability.
-
Probe Target Interactions: The R-groups from the amine can form new hydrogen bonds, hydrophobic interactions, or ionic interactions within a target's binding pocket.
Caption: Workflow for Amide Library Synthesis.
Protocol 2.1: General Procedure for Amide Coupling using EDC/HOBt
This protocol is a robust starting point and can be adapted for a wide variety of amines.
Materials:
-
This compound
-
Amine of interest (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 5% aqueous HCl, saturated aqueous NaHCO₃, brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Strategy 2: Ester Library Synthesis via Fischer Esterification
Esterification is another fundamental derivatization technique. The Fischer esterification provides a direct method to convert carboxylic acids into esters using an alcohol in the presence of an acid catalyst.[12]
Rationale for Ester Synthesis:
-
Prodrug Strategy: Esters are often used as prodrugs to enhance the lipophilicity and cell membrane permeability of a parent drug. Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid.
-
Modulate Solubility: Esterification can significantly alter the solubility profile of the parent compound.
-
Reduce Acidity: Converting the acidic proton of the carboxylic acid to an alkyl or aryl group can prevent unwanted interactions or metabolic liabilities.
Caption: Workflow for Ester Library Synthesis.
Protocol 2.2: General Procedure for Fischer Esterification
This protocol is suitable for simple, unhindered alcohols.
Materials:
-
This compound
-
Alcohol of interest (used as solvent or in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, e.g., 5 mol%)
-
Sodium bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux and maintain for 2-16 hours. The reaction should be monitored by TLC or LC-MS.[12]
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
The Role of the Nitrile Group: A Target for Bioisosteric Replacement
The nitrile group is a key pharmacophore in many approved drugs.[7] It can act as a bioisostere for various functional groups, such as carbonyls and halogens, and can form crucial hydrogen bonds with target proteins.[5][7] While direct derivatization of the nitrile can be challenging, a key strategy in later-stage lead optimization is its replacement with other groups to improve properties.[13]
Potential Bioisosteric Replacements:
-
Tetrazole: Often used as a bioisostere for a carboxylic acid, but in this context, it could replace the entire cyanophenyl ring to explore different binding modes.
-
Other Halogens (Cl, Br): Replacing the nitrile with another halogen could modulate the electronic nature of the ring and its interactions.[6]
-
Small Heterocycles: Groups like oxadiazoles or thiazoles can mimic the hydrogen-bonding capabilities of the nitrile.
Protocols for Biological Evaluation
Once a library of derivatives is synthesized, a tiered screening approach is recommended. This begins with broad cytotoxicity profiling, followed by target-specific or pathway-specific assays.
Caption: Tiered Biological Screening Workflow.
Tier 1: In Vitro Cytotoxicity Assays
It is crucial to first assess the general toxicity of the synthesized compounds to ensure that any observed activity in subsequent assays is not merely a result of cell death.[14][15]
Protocol 3.1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Materials:
-
Human cell line (e.g., HEK293 or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and no-treatment control wells.
-
Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours, until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for at least 1 hour at 37°C (or overnight at room temperature).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 3.1.2: LDH Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[15][17]
Materials:
-
Cell line and culture medium as above
-
Test compounds
-
Commercially available LDH cytotoxicity assay kit (contains LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (provided in kit for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Plate and treat cells with compounds as described in the MTT assay protocol (Steps 1-4).
-
Prepare control wells: vehicle control, untreated control, and a maximum LDH release control (treat with lysis buffer 45 minutes before the end of incubation).
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
Tier 2: Enzyme Inhibition High-Throughput Screening (HTS)
Derivatives of phenylacetic and phenoxyacetic acids have shown activity against inflammatory enzymes like cyclooxygenase (COX).[18][19] An enzyme inhibition assay is an excellent primary screen to identify direct binders.[20][21]
Protocol 3.2: COX-1/COX-2 Inhibition Assay
This protocol determines the IC₅₀ of the test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well plate and microplate reader
Procedure:
-
Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately monitor the change in absorbance at 590 nm for 5 minutes. The rate of reaction is proportional to the slope of the absorbance curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Tier 3: Cell-Based Anti-Inflammatory Assay
Compounds that show promising enzyme inhibition or are otherwise of interest should be tested in a more physiologically relevant cell-based model.[16]
Protocol 3.3: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control and an LPS-only control.
-
Incubate for 18-24 hours at 37°C.
-
Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Determine the IC₅₀ value for the inhibition of TNF-α production.
Data Presentation and Interpretation
Systematic organization of screening data is essential for making informed decisions.
Table 1: Summary of Biological Data for a Hypothetical Derivative Series
| Compound ID | R Group (Amide) | Cytotoxicity IC₅₀ (µM) (HEK293) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | TNF-α Inhibition IC₅₀ (µM) |
| Parent Acid | -OH | > 100 | 25.4 | 15.2 | 1.7 | 45.8 |
| DA-01 | -NH-CH₂-Ph | > 100 | 15.1 | 1.5 | 10.1 | 5.2 |
| DA-02 | -N(CH₃)₂ | > 100 | 50.2 | 45.8 | 1.1 | > 50 |
| DA-03 | -NH-(4-F-Ph) | 85.6 | 10.3 | 0.8 | 12.9 | 2.1 |
| DA-04 | -morpholino | > 100 | 30.1 | 5.5 | 5.5 | 12.4 |
Interpretation:
-
Cytotoxicity: Compounds with IC₅₀ values > 50-100 µM are generally considered non-toxic in initial screens. DA-03 shows slight toxicity which should be noted.
-
Primary Target Activity: DA-03 is the most potent COX-2 inhibitor, followed by DA-01.
-
Selectivity: The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a preference for COX-2. Higher values are desirable to reduce side effects associated with COX-1 inhibition. DA-03 and DA-01 show good selectivity.
-
Cellular Efficacy: The TNF-α inhibition data confirms that the compounds are active in a cellular context. DA-03 is again the most potent compound.
-
Lead Candidate Selection: Based on this hypothetical data, DA-03 emerges as a potent and selective lead candidate. Its moderate cytotoxicity would need to be addressed in further optimization rounds, perhaps by modifying the 4-fluoro-phenyl group. DA-01 is also a strong candidate with a better safety profile.
References
- 1. Page loading... [wap.guidechem.com]
- 2. jchps.com [jchps.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. ctppc.org [ctppc.org]
- 14. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 15. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 16. 细胞测定 [sigmaaldrich.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 21. High-Throughput Screening of Inhibitors [creative-enzymes.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction: The Strategic Value of 2-(4-Cyano-3-fluorophenyl)acetic acid in Heterocyclic Synthesis
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals, owing to their diverse biological activities.[1] The strategic incorporation of fluorine atoms and cyano groups into these scaffolds can significantly enhance their potency, metabolic stability, and pharmacokinetic profiles. This compound is a highly valuable and versatile starting material in medicinal chemistry, offering a unique combination of reactive handles and electronically influential substituents for the construction of novel heterocyclic systems.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed application notes and step-by-step protocols for the synthesis of several key classes of heterocyclic compounds. The methodologies discussed herein are grounded in established synthetic principles and are designed to be both robust and adaptable for researchers, scientists, and drug development professionals.
Core Synthetic Strategies and Applications
The strategic location of the cyano and fluoro groups on the phenyl ring, coupled with the reactive acetic acid moiety, allows for a range of cyclization strategies. This guide will focus on the synthesis of three important classes of heterocycles: Pyridazinones, Quinolones, and Thiophenes.
Synthesis of Substituted Pyridazinones
Pyridazinone scaffolds are present in numerous compounds with a wide range of biological activities, including cardiotonic, antihypertensive, and anti-inflammatory effects.[2] A common and effective method for the synthesis of pyridazinones involves the cyclocondensation of a γ-keto acid with hydrazine.[3] To utilize this compound for this purpose, it must first be converted into a suitable γ-keto acid derivative. This can be achieved via a Friedel-Crafts acylation reaction.[4][5]
Workflow for Pyridazinone Synthesis:
Caption: Synthetic workflow for pyridazinone synthesis.
Detailed Protocol: Synthesis of 6-(4-Cyano-3-fluorophenyl)pyridazin-3(2H)-one
Part 1: Synthesis of 4-(4-cyano-3-fluorophenyl)-4-oxobutanoic acid (A γ-keto acid)
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-(4-Cyano-3-fluorophenyl)acetyl chloride.
-
Friedel-Crafts Acylation: In a separate flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a suitable solvent such as dichloromethane (DCM). Cool the suspension to 0 °C and add succinic anhydride (1.1 eq) portion-wise. To this mixture, add the crude 2-(4-Cyano-3-fluorophenyl)acetyl chloride dissolved in DCM dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 4-(4-cyano-3-fluorophenyl)-4-oxobutanoic acid.
Part 2: Synthesis of 6-(4-Cyano-3-fluorophenyl)pyridazin-3(2H)-one
-
Cyclocondensation: To a solution of 4-(4-cyano-3-fluorophenyl)-4-oxobutanoic acid (1.0 eq) in ethanol, add hydrazine hydrate (N₂H₄·H₂O, 1.2 eq). Reflux the reaction mixture for 4-6 hours.[6][7] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product, 6-(4-cyano-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
-
Oxidation: Dissolve the 6-(4-cyano-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one (1.0 eq) in glacial acetic acid. Add a solution of bromine (Br₂, 1.1 eq) in acetic acid dropwise at room temperature. Heat the mixture to 60-70 °C for 2-3 hours.[8] Cool the reaction mixture and pour it into ice water. Collect the precipitated product by filtration, wash with water, and dry to obtain 6-(4-Cyano-3-fluorophenyl)pyridazin-3(2H)-one.
| Step | Reactant | Reagents | Product | Typical Yield |
| 1 | This compound | Thionyl chloride | 2-(4-Cyano-3-fluorophenyl)acetyl chloride | Quantitative |
| 2 | 2-(4-Cyano-3-fluorophenyl)acetyl chloride | Succinic anhydride, AlCl₃ | 4-(4-cyano-3-fluorophenyl)-4-oxobutanoic acid | 60-70% |
| 3 | 4-(4-cyano-3-fluorophenyl)-4-oxobutanoic acid | Hydrazine hydrate | 6-(4-Cyano-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | 75-85% |
| 4 | 6-(4-Cyano-3-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one | Bromine, Acetic acid | 6-(4-Cyano-3-fluorophenyl)pyridazin-3(2H)-one | 80-90% |
Synthesis of Substituted 4-Quinolones
The 4-quinolone core is a privileged scaffold in medicinal chemistry, most notably found in the quinolone class of antibiotics.[9] The Conrad-Limpach synthesis provides a classical and effective route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters.[1][10] To employ this compound in this synthesis, it must first be converted into a corresponding β-ketoester.
Workflow for 4-Quinolone Synthesis:
Caption: Synthetic workflow for 4-quinolone synthesis.
Detailed Protocol: Synthesis of a Substituted 2-(4-Cyano-3-fluorophenyl)-4-hydroxyquinoline
Part 1: Synthesis of Ethyl 3-(4-cyano-3-fluorophenyl)-3-oxopropanoate (A β-ketoester)
-
Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. After cooling, neutralize the acid with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-(4-cyano-3-fluorophenyl)acetate.
-
Claisen Condensation: Prepare a solution of sodium ethoxide in ethanol. To this, add a mixture of ethyl 2-(4-cyano-3-fluorophenyl)acetate (1.0 eq) and ethyl acetate (1.2 eq). Reflux the reaction mixture for 6-8 hours. After cooling, acidify the mixture with dilute hydrochloric acid. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield ethyl 3-(4-cyano-3-fluorophenyl)-3-oxopropanoate.
Part 2: Conrad-Limpach Synthesis of the 4-Hydroxyquinoline
-
Condensation: In a round-bottom flask, mix ethyl 3-(4-cyano-3-fluorophenyl)-3-oxopropanoate (1.0 eq) and a substituted aniline (1.0 eq). Heat the mixture at 140-160 °C for 1-2 hours.[11] This step forms the β-anilinoacrylate intermediate.
-
Cyclization: In a high-boiling point solvent such as diphenyl ether, heat the crude β-anilinoacrylate intermediate to approximately 250 °C for 30 minutes.[1]
-
Work-up and Isolation: Cool the reaction mixture and add hexane to precipitate the product. Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified substituted 4-hydroxyquinoline.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[8][12][13] Thiophene derivatives are important in medicinal chemistry and materials science. To utilize our starting material in a Gewald-type reaction, we can envision a pathway where the acetic acid is first converted to the corresponding α-cyanoester. However, a more direct approach involves the inherent reactivity of the active methylene group in 2-(4-Cyano-3-fluorophenyl)acetonitrile, a close derivative of our starting acid.
Workflow for 2-Aminothiophene Synthesis:
Caption: Synthetic workflow for 2-aminothiophene synthesis.
Detailed Protocol: Synthesis of a Substituted 2-Amino-3-cyano-4-(4-cyano-3-fluorophenyl)thiophene
Part 1: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
-
Amide Formation: Convert this compound to its acid chloride using thionyl chloride as described previously. Add the crude acid chloride to a cooled, concentrated solution of ammonium hydroxide. Stir vigorously and collect the precipitated 2-(4-cyano-3-fluorophenyl)acetamide by filtration.
-
Dehydration: In a round-bottom flask, mix the dried 2-(4-cyano-3-fluorophenyl)acetamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[14] Heat the mixture carefully according to established procedures for nitrile synthesis from amides. Purify the resulting 2-(4-cyano-3-fluorophenyl)acetonitrile by distillation or chromatography.
Part 2: Gewald Reaction
-
Reaction Setup: In a round-bottom flask, combine 2-(4-cyano-3-fluorophenyl)acetonitrile (1.0 eq), a ketone or aldehyde (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.[15]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up and Isolation: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the purified 2-aminothiophene derivative.
Conclusion
This compound serves as a strategic precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. By leveraging well-established synthetic transformations such as the Friedel-Crafts acylation, Claisen condensation, and the Gewald reaction, this readily available starting material can be elaborated into complex pyridazinone, quinolone, and thiophene scaffolds. The protocols and workflows presented in this guide offer a robust foundation for researchers to explore the rich chemistry of this versatile building block in the pursuit of novel bioactive molecules.
References
- 1. synarchive.com [synarchive.com]
- 2. scribd.com [scribd.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. iglobaljournal.com [iglobaljournal.com]
- 7. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. jptcp.com [jptcp.com]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid (CAS: 1097871-99-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural choices, providing a framework for logical problem-solving and optimization.
I. Synthetic Strategy Overview
The synthesis of this compound typically involves a multi-step pathway. A common and logical approach begins with a suitably substituted toluene derivative and proceeds through benzylic halogenation, cyanation, and finally, hydrolysis to the desired carboxylic acid. Each step presents unique challenges that can impact the overall yield and purity of the final product.
Below is a diagram illustrating a common synthetic pathway.
Caption: A typical synthetic route to this compound.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the synthesis.
Step 1 & 2: Benzylic Bromination and Cyanation
Question: My benzylic bromination of 4-cyano-3-fluorotoluene is resulting in low yields and multiple spots on my TLC plate. What's going wrong?
Answer: This is a common issue stemming from the radical nature of the reaction.
-
Causality: Benzylic bromination using N-Bromosuccinimide (NBS) is a radical chain reaction. The electron-withdrawing effects of the cyano and fluoro groups can deactivate the benzene ring, but the reaction occurs at the benzylic position. Poor initiation, incorrect solvent polarity, or light exposure can lead to side reactions like ring bromination or the formation of dibromo- and tribromo-species.
-
Troubleshooting Steps:
-
Initiator Quality: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh. Old initiators decompose and lose effectiveness.
-
Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic side reactions with NBS.
-
Control Reaction Rate: Add the NBS portion-wise to maintain a low concentration and prevent runaway reactions that lead to over-bromination.
-
Light Source: Use a consistent light source (e.g., a 250W lamp) to ensure steady radical initiation, but avoid overly intense light which can cause decomposition.
-
Work-up: Upon completion, quench the reaction and wash thoroughly to remove any remaining succinimide, which can complicate the subsequent cyanation step.
-
Question: The subsequent cyanation reaction with sodium cyanide is sluggish and gives a poor yield of the nitrile.
Answer: Nucleophilic substitution at the benzylic position can be hindered by solvent choice and reagent purity.
-
Causality: This is an Sₙ2 reaction. The rate depends on the concentration of both the benzyl bromide and the cyanide nucleophile. The choice of solvent is critical for solvating the cyanide salt and promoting the reaction.
-
Troubleshooting Steps:
-
Solvent is Key: Use a polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the sodium cation, leaving the cyanide anion "naked" and highly nucleophilic.
-
Reagent Purity: Ensure your sodium cyanide is dry. Water will hydrolyze the cyanide and can also compete as a nucleophile, leading to benzyl alcohol as a byproduct.
-
Temperature Control: Gently heat the reaction mixture (e.g., 50-60 °C) to increase the reaction rate. However, avoid excessive temperatures, which can lead to elimination reactions and other side products.
-
Phase Transfer Catalyst: Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if solubility of the cyanide salt is an issue, especially in less polar solvent systems.
-
Step 3: Nitrile Hydrolysis
Question: My hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile is incomplete, and I'm isolating the amide intermediate. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a classic challenge. Both acidic and basic conditions can be optimized to favor the carboxylic acid.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step is often slower. Harsh conditions can sometimes lead to decomposition, so a careful balance is needed.[1]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting incomplete nitrile hydrolysis.
-
Expert Insight: For acid hydrolysis, increasing the concentration of sulfuric acid and extending the reflux time are the most effective strategies. For alkaline hydrolysis, ensure you use a sufficiently strong acid during the work-up to fully protonate the carboxylate salt and precipitate the desired carboxylic acid.[1][2]
III. Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis? While yields are highly dependent on scale and execution, a well-optimized three-step synthesis as described can realistically achieve an overall yield of 50-65%. A similar multi-step synthesis for a related compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, reported an overall yield of 58%.[3]
Q2: How do I best purify the final product, this compound? The crude product after hydrolysis and work-up is often a solid. Recrystallization is the most effective purification method.
-
Solvent Selection: A common and effective solvent system is a mixture of an alcohol (like ethanol or isopropanol) and water. Dissolve the crude product in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to form pure crystals.
-
Purity Check: The purity of the final product can be confirmed by melting point analysis and HPLC. A typical procedure for analyzing related fluorophenylacetic acids involves a reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic acid buffer.[4]
Q3: Can a Sandmeyer reaction be used to introduce the cyano group? Yes, the Sandmeyer reaction is an excellent alternative for introducing the cyano group, particularly if the starting material is an aniline derivative like 4-amino-3-fluorobenzyl alcohol or a related compound.[5] This method involves diazotization of the amino group with nitrous acid followed by treatment with a copper(I) cyanide salt. However, this route can have its own challenges, including the stability of the diazonium salt and the handling of toxic cyanide reagents.[3]
IV. Key Process Parameters and Expected Outcomes
The table below summarizes critical parameters for the hydrolysis step, which is often the most challenging for yield optimization.
| Parameter | Condition A (Acidic) | Condition B (Basic) | Expected Outcome & Remarks |
| Reagent | 60-70% aq. H₂SO₄ | 20-30% aq. NaOH | Higher acid concentration in A drives the second hydrolysis step (amide to acid). |
| Temperature | 100-120 °C (Reflux) | 100 °C (Reflux) | Consistent heating is crucial. Monitor with a thermometer. |
| Time | 8-16 hours | 6-12 hours | Reaction should be monitored by TLC or HPLC to determine completion. |
| Work-up | Cool, quench on ice, filter solid | Cool, acidify with conc. HCl to pH 1-2, filter solid | Acidification in B is critical to isolate the carboxylic acid, not the sodium salt.[1] |
| Typical Yield | 85-95% | 88-96% | Both methods are effective if driven to completion. Choice may depend on substrate stability. |
V. Experimental Protocol: Alkaline Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
This protocol provides a detailed methodology for the final hydrolysis step.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(4-Cyano-3-fluorophenyl)acetonitrile (1.0 eq).
-
Add a 25% (w/w) aqueous solution of sodium hydroxide (4.0 eq). An optional co-solvent like ethanol (20% of total volume) can be used to aid solubility.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Maintain reflux for 8 hours. Ammonia gas will be evolved during the reaction, so the apparatus should be placed in a well-ventilated fume hood.
-
Monitoring: To check for completion, take a small aliquot, neutralize it, extract with ethyl acetate, and spot on a TLC plate against the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the flask to room temperature and then further in an ice bath.
-
Slowly and carefully add concentrated hydrochloric acid (approx. 37%) to the stirred solution until the pH is ~1. A large amount of white solid should precipitate.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Filter the white solid using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the solid under vacuum at 50 °C to a constant weight to yield the crude this compound.
-
For further purification, recrystallize the crude solid from an ethanol/water mixture as described in the FAQ section.[6]
-
VI. References
-
Vertex AI Search, based on 7 (Accessed Jan 2, 2026).
-
Google Patents, 8 (Accessed Jan 2, 2026).
-
PMC, NIH, 5 (Accessed Jan 2, 2026).
-
Filo, 2 (Accessed Jan 2, 2026).
-
Organic Syntheses, --INVALID-LINK-- (Accessed Jan 2, 2026).
-
ChemicalBook, --INVALID-LINK-- (Accessed Jan 2, 2026).
-
SAGE Publications Inc., --INVALID-LINK-- (Accessed Jan 2, 2026).
-
Guidechem, --INVALID-LINK-- (Accessed Jan 2, 2026).
-
PubChem, --INVALID-LINK-- (Accessed Jan 2, 2026).
-
MDPI, --INVALID-LINK-- (Accessed Jan 2, 2026).
-
Chemistry LibreTexts, --INVALID-LINK-- (Accessed Jan 2, 2026).
-
SIELC Technologies, --INVALID-LINK-- (Accessed Jan 2, 2026).
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important chemical intermediate. Here, we address common side reactions and troubleshooting scenarios in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven insights.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several common pathways. The choice of route often depends on the availability of starting materials, scalability, and desired purity profile. Understanding these primary routes is the first step in troubleshooting potential side reactions.
Caption: Primary synthetic routes to this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during synthesis. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.
Scenario 1: Issues with Nitrile Hydrolysis
Question: I am synthesizing this compound via hydrolysis of (4-Cyano-3-fluorophenyl)acetonitrile, but my final product is contaminated with a significant amount of the corresponding amide, 2-(4-Carbamoyl-3-fluorophenyl)acetic acid. How can I drive the reaction to completion and prevent this side product?
Answer:
This is a classic problem of incomplete hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate. If the reaction conditions are not sufficiently forcing or the reaction time is too short, this amide can be isolated as a major impurity.
Mechanistic Insight: Under both acidic and basic conditions, the nitrile group is first hydrated to form an amide. The subsequent hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more stringent conditions (e.g., higher temperatures or more concentrated acid/base).
Caption: The two-step hydrolysis of a nitrile to a carboxylic acid.
Troubleshooting Protocol & Recommendations:
-
Extend Reaction Time and/or Increase Temperature: The simplest approach is to increase the duration of the reaction or raise the temperature. Monitor the reaction progress using a suitable analytical technique like HPLC or TLC to ensure the disappearance of the amide intermediate.
-
Increase Reagent Concentration: Using a more concentrated acid (e.g., 85% H₃PO₄ or conc. H₂SO₄) or base (e.g., 6M NaOH) can accelerate the second hydrolysis step.
-
Optimize Hydrolysis Conditions: A comparison of common hydrolysis conditions is presented below. For substrates sensitive to harsh conditions, a two-stage approach can be effective: initial hydrolysis under milder conditions to form the amide, followed by a second, more forceful step to convert the amide to the acid.
| Reagent/Condition | Temperature (°C) | Pros | Cons |
| Conc. HCl | 80-110 (Reflux) | Common, effective | Can be slow; potential for decarboxylation at high temps. |
| 6M NaOH / H₂O | 80-100 (Reflux) | Generally faster than acid | Requires acidic workup; potential for side reactions. |
| 85% H₃PO₄ | 120-160 | High boiling, effective | High temperatures may degrade sensitive substrates. |
| H₂SO₄ / H₂O | 100-120 | Strong, effective | Can cause charring/degradation if not controlled. |
Self-Validation: The purity of the final product should be confirmed by HPLC, ensuring the peak corresponding to the amide intermediate is below the acceptable threshold. A melting point determination can also be a useful indicator of purity.
Scenario 2: Side Reactions in the Sandmeyer Reaction
Question: I am attempting a Sandmeyer reaction on 2-(4-Amino-3-fluorophenyl)acetic acid to introduce the cyano group, but my yield is low and I'm isolating a phenolic byproduct, 2-(3-Fluoro-4-hydroxyphenyl)acetic acid. What is causing this?
Answer:
The formation of a phenolic byproduct is a well-known side reaction in the Sandmeyer reaction.[1][2] It occurs when the diazonium salt intermediate reacts with water instead of the intended cyanide nucleophile. This is particularly problematic if the local concentration of water is high or if the temperature is not carefully controlled.
Mechanistic Insight: The diazonium salt (Ar-N₂⁺) is a highly reactive intermediate. While the copper(I) cyanide-catalyzed reaction is typically fast, the diazonium salt can also undergo a competing, uncatalyzed decomposition in the presence of water, especially at elevated temperatures, to form a phenol and liberate nitrogen gas.[3]
Caption: Competing reaction pathways for the diazonium salt intermediate.
Troubleshooting Protocol & Recommendations:
-
Strict Temperature Control: The diazotization step (formation of Ar-N₂⁺) and the subsequent Sandmeyer reaction must be performed at low temperatures, typically between 0 and 5 °C.[4] Use an ice/salt bath to maintain this temperature range, especially during the addition of sodium nitrite and the transfer of the diazonium salt solution.
-
Control Reagent Addition: Add the solution of sodium nitrite to the acidic solution of the amine slowly, ensuring the temperature does not rise above 5 °C. Similarly, add the cold diazonium salt solution to the copper(I) cyanide solution slowly.
-
Use a Non-Aqueous System (if feasible): While less common, performing the diazotization in an organic solvent using reagents like tert-butyl nitrite can minimize the reaction with water.[5]
-
Ensure High Purity of Starting Amine: Impurities in the starting 2-(4-Amino-3-fluorophenyl)acetic acid can interfere with the diazotization, leading to lower yields and more side products. Recrystallize the amine if its purity is questionable.
Self-Validation: Monitor the reaction for vigorous nitrogen evolution, which should be controlled. After workup, analyze the crude product by LC-MS to quantify the ratio of the desired nitrile to the phenolic impurity. This will validate whether the temperature control measures were successful.
Scenario 3: Unwanted Decarboxylation
Question: I'm using a malonic ester synthesis route, but I'm encountering significant decarboxylation of my final product, this compound, during the final hydrolysis and workup steps, leading to the formation of 4-cyano-3-fluoro-toluene. How can I prevent this?
Answer:
Unwanted decarboxylation is a common issue when a carboxylic acid contains an electron-withdrawing group on the aromatic ring, which can stabilize the carbanion intermediate formed upon loss of CO₂. This side reaction is often promoted by excessive heat, particularly under neutral or slightly acidic pH conditions.[6]
Mechanistic Insight: The phenylacetic acid structure can decarboxylate via the formation of a benzyl carbanion. The presence of the strongly electron-withdrawing cyano group at the para position stabilizes this transient carbanion, making the molecule more susceptible to decarboxylation than unsubstituted phenylacetic acid, especially at high temperatures.[7][8]
Troubleshooting Protocol & Recommendations:
-
Avoid Excessive Heat: This is the most critical factor. If your final step is the hydrolysis of a malonic ester, conduct the subsequent decarboxylation at the lowest effective temperature. While some decarboxylations require high heat, many malonic acids will decarboxylate under milder conditions (80-120 °C).[9]
-
Careful pH Control During Workup: After a basic hydrolysis, avoid prolonged heating at neutral or slightly acidic pH during the acidification step. Cool the reaction mixture thoroughly in an ice bath before slowly adding acid. Extract the product promptly once it has been protonated.
-
Use Milder Hydrolysis/Decarboxylation Methods: Instead of a one-pot, high-temperature hydrolysis and decarboxylation, consider a two-step process. First, perform the ester hydrolysis under milder basic conditions (e.g., NaOH in aqueous methanol at room temperature or slightly elevated temp). After acidification and isolation of the malonic acid intermediate, the decarboxylation can be performed by heating it gently in a suitable solvent until CO₂ evolution ceases.
-
Consider Krapcho Decarboxylation: For methyl or ethyl esters, a Krapcho decarboxylation using a salt like LiCl in a polar aprotic solvent (e.g., DMSO) with a small amount of water can be a very clean and effective method that often proceeds at lower temperatures than traditional hydrolytic methods.[7]
| Method | Conditions | Key Advantage |
| Acidic Hydrolysis/Decarboxylation | Reflux in aqueous HCl/H₂SO₄ | One pot |
| Basic Hydrolysis then Acidification | 1. NaOH(aq), 60-80°C2. Cold HCl(aq) | Better control |
| Krapcho Decarboxylation | LiCl, H₂O, DMSO, 100-150°C | Often cleaner, lower temp |
Self-Validation: Use ¹H NMR on the crude product to check for the presence of 4-cyano-3-fluoro-toluene. The disappearance of the characteristic singlet for the -CH₂- group of the acetic acid and the appearance of a new methyl singlet would confirm decarboxylation.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
- 8. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(4-Cyano-3-fluorophenyl)acetic acid
Welcome to the technical support center for 2-(4-Cyano-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
I. Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification, however, can be challenging due to its specific chemical properties. Common issues include the presence of structurally similar impurities from the synthesis process, potential for degradation, and difficulties in achieving high purity via standard crystallization or chromatographic methods. This guide will address these challenges with practical, experience-driven solutions.
II. Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of this compound.
Common Issues in Crystallization
Question 1: My crystallized product has a low melting point and appears discolored. What are the likely impurities?
Answer: A low melting point and discoloration are classic indicators of impurities. For this compound, common impurities often include:
-
Starting materials: Unreacted precursors from the synthesis, such as derivatives of phenylacetic acid.
-
Side-products: Isomers or related compounds formed during the reaction. For instance, incomplete cyanation or hydrolysis of the nitrile group can lead to amide or carboxylic acid impurities.
-
Solvent adducts: Formation of solvates, especially with solvents like acetic acid, can alter the physical properties of the final product.
Troubleshooting Protocol:
-
Initial Analysis:
-
Perform Thin Layer Chromatography (TLC) to get a preliminary assessment of the number of components in your sample.
-
Obtain a Proton NMR (¹H NMR) spectrum. Look for unexpected peaks that do not correspond to the desired product.
-
-
Recrystallization Strategy:
-
Solvent Selection: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but have low solubility at cooler temperatures. For this compound, consider solvent systems like ethanol/water, isopropanol/water, or toluene.
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a short period to adsorb colored impurities.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Question 2: I'm observing oiling out instead of crystallization. What causes this and how can I prevent it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the impure compound or the presence of impurities that depress the melting point.
Troubleshooting Protocol:
-
Adjust Solvent System:
-
Increase the proportion of the anti-solvent (the solvent in which the compound is less soluble) in your solvent mixture. For example, in an ethanol/water system, slowly add more water to the hot ethanolic solution until slight turbidity persists, then clarify by adding a drop of ethanol and allow to cool.
-
Try a completely different solvent system.
-
-
Control Cooling Rate:
-
Avoid rapid cooling. Slow, controlled cooling allows for the gradual formation of a crystal lattice. Insulating the flask can help.
-
-
Seed the Solution:
-
If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to induce crystallization.
-
If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation.
-
Chromatographic Purification Challenges
Question 3: I'm having difficulty separating my product from a closely-eluting impurity using column chromatography. What can I do?
Answer: Co-elution of impurities is a common challenge, especially with structurally similar compounds.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Perform a gradient elution on TLC with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides the best separation (largest ΔRf).
-
Consider adding a small amount of acetic or formic acid to the mobile phase. This can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation on silica gel.
-
-
Choose the Right Stationary Phase:
-
While silica gel is standard, consider other options if separation is still poor. Reverse-phase chromatography (e.g., C18) can be effective for moderately polar compounds and offers a different selectivity compared to normal-phase silica.
-
-
Flash Chromatography Technique:
-
Proper packing of the column is crucial to avoid band broadening.
-
Load the sample in a minimal amount of solvent. Dry-loading (adsorbing the sample onto a small amount of silica gel before loading) can often improve resolution.
-
Data Summary for Chromatographic Purification:
| Stationary Phase | Common Mobile Phase Systems (v/v) | Expected Outcome |
| Silica Gel | Hexane:Ethyl Acetate (e.g., 7:3 to 1:1) | Good for less polar impurities. |
| Silica Gel | Dichloromethane:Methanol (e.g., 98:2 to 95:5) | Effective for more polar impurities. |
| C18 (Reverse-Phase) | Acetonitrile:Water with 0.1% Formic Acid | Can provide alternative selectivity. |
Handling and Safety
Question 4: What are the key safety precautions when handling this compound and its waste?
Answer: This compound contains a cyano group and requires careful handling.[1][2]
Safety and Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust or potential release of hydrogen cyanide gas, especially if in contact with acids.[1][2]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles or a face shield.[1][2]
-
Storage: Store in a cool, dry, well-ventilated area away from acids and oxidizing agents. Keep containers tightly closed.
-
Waste Disposal: Dispose of as hazardous waste in dedicated, clearly labeled containers for cyanide-containing waste.[1][2] Do not mix with acidic waste. All contaminated materials (gloves, paper towels, etc.) should also be treated as hazardous waste.[1][2]
-
Decontamination: Clean any spills or contaminated glassware within the fume hood, first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1]
III. Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound? The molecular weight is 179.15 g/mol .[3][4]
Q2: What is the typical appearance of this compound? It is generally a solid at room temperature.[4]
Q3: Can this compound be analyzed by HPLC? Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for purity analysis. A reverse-phase column (like C18) with a mobile phase of acetonitrile and water, often with an acid modifier like formic acid, can be used.[5]
Q4: Are there any known incompatibilities for this compound? Yes, it is incompatible with strong oxidizing agents and bases.[6][7] It is crucial to avoid contact with acids, as this can liberate highly toxic hydrogen cyanide gas.[8]
Q5: What should I do in case of accidental skin or eye contact? For skin contact, wash off immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[7][10] Seek medical attention if irritation persists.[7][10]
IV. Visual Workflows
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Oiling Out During Crystallization
Caption: Troubleshooting steps to address "oiling out" during crystallization.
V. References
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from --INVALID-LINK--
-
(2018-06-20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from --INVALID-LINK--
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from --INVALID-LINK--
-
(n.d.). "Cyano Compounds, Inorganic," in: Ullmann's Encyclopedia of Industrial Chemistry.
-
(2011-08-03). Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2023-08-24). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--
-
(2016-01-29). 3 - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-(4-Cyano-2-fluorophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
(n.d.). Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives.
-
The Royal Society of Chemistry. (n.d.). Efficient α-Selective Chlorination of Phenylacetic Acid and its para-Substituted Analogues.
-
Fisher Scientific. (2024-03-25). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Google Patents. (n.d.). US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof.
-
(2025-04-17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.
-
Guidechem. (n.d.). This compound 1097871-99-2 wiki. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). 2-(3-Cyano-4-fluorophenyl)acetic acid. Retrieved from --INVALID-LINK--
-
Fluorochem. (n.d.). This compound.
-
BLDpharm. (n.d.). 2-(4-Cyano-3-(trifluoromethyl)phenyl)acetic acid.
-
ChemicalBook. (n.d.). 2,4,5-Trifluorophenylacetic acid synthesis.
-
(2025-08-07). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.
-
BLDpharm. (n.d.). 2-(4-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)phenyl)acetic acid.
-
Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
-
Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
Organic Syntheses Procedure. (n.d.). β-METHYL-β-PHENYL-α,α'-DICYANOGLUTARIMIDE.
-
ResearchGate. (2017-03-13). A simple and reproducible crystallization method for the preparation of 2-(3- cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (febuxostat) polymorphic form-B via acetic acid solvate.
References
- 1. lsuhsc.edu [lsuhsc.edu]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. Page loading... [guidechem.com]
- 4. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Cyano Compounds [iloencyclopaedia.org]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Cyano-3-fluorophenyl)acetic acid
Welcome to our dedicated technical guide for researchers and drug development professionals engaged in the synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid. This molecule is a valuable building block in medicinal chemistry, and achieving a high-yield, high-purity synthesis is critical for downstream applications. This document is designed to serve as a practical resource, combining established chemical principles with field-proven insights to help you navigate common challenges and optimize your reaction conditions.
The primary and most direct route to synthesizing this compound involves the hydrolysis of the corresponding nitrile precursor, 2-(4-Cyano-3-fluorophenyl)acetonitrile. This transformation, while straightforward in principle, presents several potential pitfalls that can impact yield and purity. This guide provides a structured, question-and-answer approach to troubleshoot these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent method is the complete hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile. This reaction can be performed under either strong acidic or strong basic conditions. The choice between the two often depends on the stability of other functional groups on the substrate and the desired workup procedure. Both methods typically require elevated temperatures (reflux) to drive the reaction to completion.[1][2][3]
Q2: What are the fundamental differences between acid-catalyzed and base-catalyzed hydrolysis for this synthesis?
Both pathways proceed through a common intermediate, 2-(4-Cyano-3-fluorophenyl)acetamide.[2][3] However, the reaction conditions and product isolation differ significantly:
-
Acidic Hydrolysis: This method uses a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and directly yields the final carboxylic acid product upon completion.[2] The ammonium ion is generated as a salt (e.g., ammonium chloride).[3] This is often a more direct, one-step process for isolating the desired acid.
-
Basic Hydrolysis: This method employs a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] The initial product is the water-soluble carboxylate salt (e.g., sodium 2-(4-cyano-3-fluorophenyl)acetate). A separate acidification step is required during workup to protonate the salt and precipitate the final carboxylic acid product.[2] This method also liberates ammonia gas, which must be managed safely.[2][3]
Q3: What are the critical safety considerations for this reaction?
-
Corrosives: Both synthetic routes involve strong acids or bases, which are highly corrosive. Always use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves.
-
High Temperatures: The reactions are typically run at reflux, posing a risk of thermal burns.
-
Gas Evolution: Basic hydrolysis generates ammonia (NH₃) gas, which is toxic and has a strong odor.[2] This reaction must be performed in a well-ventilated fume hood.
-
Cyanide Handling: While the target molecule and its direct precursor are nitriles, not free cyanides, good laboratory practice dictates careful handling to avoid any potential for decomposition under harsh conditions that could release hydrogen cyanide (HCN), especially when handling the starting materials.
Troubleshooting Guide: From Low Yield to Impure Product
This section addresses specific experimental issues in a problem-solution format.
Problem 1: My reaction has stalled, and I've isolated the starting material, 2-(4-Cyano-3-fluorophenyl)acetonitrile.
-
Primary Cause: Insufficient energy or reagent concentration to initiate hydrolysis. Nitrile hydrolysis is a kinetically slow process that requires forcing conditions.[2][3]
-
Expert Solution:
-
Verify Temperature: Ensure your reaction mixture is maintaining a vigorous reflux. Use a heating mantle with a temperature controller and ensure the setup is properly insulated if necessary.
-
Increase Reagent Concentration: For acidic hydrolysis, a common effective range is 6M to 12M HCl. For basic hydrolysis, a solution of 15-25% w/v NaOH or KOH is typically required. Dilute reagents will significantly slow the reaction rate.
-
Solvent Miscibility: In basic hydrolysis, which often uses an alcohol-water solvent system (e.g., ethanol/water), ensure there is enough co-solvent for the organic starting material to be soluble in the reaction medium.
-
Problem 2: The main product of my reaction is the amide intermediate, 2-(4-Cyano-3-fluorophenyl)acetamide, not the desired carboxylic acid.
-
Primary Cause: Incomplete hydrolysis. The conversion of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[2][3]
-
Expert Solution:
-
Extend Reaction Time: This is the most common solution. Monitor the reaction by TLC or LCMS. If amide is still present, continue refluxing. These reactions can sometimes require 12-24 hours to go to full completion.
-
Increase Reagent Stoichiometry (for basic hydrolysis): Ensure you are using a significant molar excess of the hydroxide base. At least 3-4 equivalents are recommended to ensure the reaction is driven to completion and to neutralize the resulting carboxylic acid.
-
Increase Temperature (with caution): If extending the time is not feasible, a modest increase in temperature (if possible, by switching to a higher-boiling solvent) can increase the rate of the second hydrolysis step.
-
Problem 3: My yield is low after the workup procedure.
-
Primary Cause (for Basic Hydrolysis): Incomplete precipitation of the product during acidification. The pKa of the carboxylic acid requires a sufficiently low pH to ensure it is fully protonated and insoluble in the aqueous medium.
-
Expert Solution:
-
Ensure a Low pH: After the basic hydrolysis is complete, cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl or H₂SO₄ with stirring until the pH is strongly acidic (pH 1-2), which can be verified with pH paper.
-
Chill Before Filtering: Allow the mixture to stir in the ice bath for at least 30-60 minutes after acidification to maximize crystal growth and precipitation before collecting the solid by filtration.
-
Solvent Extraction: If the product has some water solubility or does not precipitate cleanly, perform an extraction. After acidification, extract the aqueous layer multiple times with an appropriate organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Comparative Overview of Hydrolysis Conditions
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Primary Reagent | Concentrated HCl or H₂SO₄ | NaOH or KOH |
| Solvent | Water, Dioxane/Water | Water, Ethanol/Water |
| Temperature | Reflux | Reflux |
| Reaction Product | Carboxylic Acid + Ammonium Salt | Carboxylate Salt + Ammonia Gas |
| Workup | Dilution with water, filtration or extraction | Acidification to pH 1-2, filtration or extraction |
| Pros | Direct formation of the final product. | Can be more effective for sterically hindered nitriles. |
| Cons | Requires handling of highly corrosive acids. | Requires a separate acidification step; evolves toxic ammonia gas. |
Visualized Workflow: Troubleshooting Low Yield in Nitrile Hydrolysis
The following diagram outlines a logical workflow for diagnosing and solving yield issues during the synthesis of this compound.
Caption: Troubleshooting workflow for low-yield nitrile hydrolysis.
Validated Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-Cyano-3-fluorophenyl)acetonitrile (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water (approximately 6M HCl, 10 volumes relative to the starting material).
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is complete when all starting material and the intermediate amide have been consumed (typically 8-16 hours).
-
Workup: Allow the reaction mixture to cool to room temperature and then place it in an ice bath. If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 15 volumes).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be further purified by recrystallization from an appropriate solvent like toluene or an ethanol/water mixture.
Protocol 2: Base-Catalyzed Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(4-Cyano-3-fluorophenyl)acetonitrile (1.0 eq).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (4.0 eq) and ethanol (5-10 volumes) as a co-solvent.
-
Reaction: Heat the mixture to reflux. Ammonia gas will be evolved, so the reaction must be conducted in a fume hood.
-
Monitoring: Monitor the reaction until completion (typically 10-20 hours).
-
Workup: Cool the reaction mixture to 0 °C using an ice bath. Slowly and carefully add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is 1-2. A thick precipitate should form.
-
Isolation: Continue to stir the cold slurry for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Dry the solid product under vacuum. If necessary, recrystallize from a suitable solvent.
References
Technical Support Center: Purification of 2-(4-Cyano-3-fluorophenyl)acetic acid
Welcome to the technical support center for the purification of 2-(4-Cyano-3-fluorophenyl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
I. Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities you might be dealing with. For this compound, impurities can arise from several sources, including the synthetic route, side reactions, and degradation.
A common synthetic pathway to this compound involves the hydrolysis of the corresponding nitrile precursor, 2-(4-Cyano-3-fluorophenyl)acetonitrile.[1][2] This process, whether acid or base-catalyzed, can lead to a specific set of impurities.
Common Impurities to Consider:
-
Unreacted Starting Material: Residual 2-(4-Cyano-3-fluorophenyl)acetonitrile.
-
Intermediate from Incomplete Hydrolysis: 2-(4-Cyano-3-fluorophenyl)acetamide.
-
Hydrolysis of the Cyano Group: Formation of 2-(4-Carboxy-3-fluorophenyl)acetic acid or 2-(4-carbamoyl-3-fluorophenyl)acetic acid, especially under harsh acidic or basic conditions.[3][4]
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as toluene, ethyl acetate, or alcohols.[1]
-
Reagents and Byproducts: Residual acids, bases, or salts from the reaction workup.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.
A. Recrystallization Issues
Question 1: My recrystallized product is still showing significant impurities by HPLC. What can I do?
Answer:
This is a common issue that can often be resolved by optimizing your recrystallization protocol. Here’s a systematic approach to troubleshooting:
-
Solvent Selection is Key: The ideal solvent (or solvent system) should fully dissolve your compound at an elevated temperature but have low solubility at cooler temperatures. For phenylacetic acid derivatives, a range of solvents can be effective. Consider the following options:
-
Toluene or Xylene: These are often good choices for initial recrystallization attempts for this class of compounds.[1]
-
Water: Given the carboxylic acid moiety, recrystallization from hot water can be effective, especially for removing less polar impurities.[5]
-
Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system can be very effective. Common combinations include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Heptane
-
-
-
The "Why": The principle of recrystallization relies on the slow, selective formation of a crystal lattice of the desired compound, leaving impurities behind in the mother liquor. If crystallization occurs too rapidly, impurities can become trapped within the crystal structure.
-
Step-by-Step Protocol for Solvent Screening:
-
Place a small amount of your crude material (e.g., 50 mg) into several test tubes.
-
To each tube, add a different solvent or solvent mixture dropwise while heating and agitating until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields a good recovery of crystalline solid.
-
Analyze the purity of the crystals from the most promising solvent systems by TLC or HPLC.
-
-
Pro-Tip: Ensure slow cooling. Crashing the product out of solution by rapid cooling is a common cause of impurity entrapment. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath can significantly improve purity.
Question 2: I am experiencing oiling out instead of crystallization. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high.
Troubleshooting Steps:
-
Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil. Then, allow it to cool more slowly.
-
Change the Solvent System: If lowering the saturation temperature doesn't work, you may need to switch to a solvent with a lower boiling point or use a mixed solvent system.
-
Scratching and Seeding:
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Seeding: Adding a tiny crystal of pure this compound to the cooled solution can initiate crystallization.
-
B. Liquid-Liquid Extraction and Work-up Problems
Question 1: After quenching my reaction and performing a liquid-liquid extraction, my product purity is low, and I have a significant amount of a more polar impurity.
Answer:
This often points to issues with pH control during the work-up, potentially leading to the hydrolysis of the cyano group.
-
The "Why": The cyano group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially at elevated temperatures.[3][4][6] This can convert the cyano group into a carboxylic acid or an amide, both of which are more polar than the starting material.
-
Optimized Extraction and Work-up Workflow:
Caption: Optimized Extraction Workflow.
-
Key Considerations:
-
Use Mild Acids and Bases: Avoid using strong acids and bases for pH adjustments, especially if heating is required. Use solutions like 1M HCl and saturated sodium bicarbonate.
-
Keep it Cool: Perform extractions and pH adjustments at room temperature or below to minimize the risk of hydrolysis.
-
Work Efficiently: Do not let the reaction mixture sit for extended periods at extreme pH values.
-
C. Chromatographic Purification Challenges
Question 1: I am trying to purify my compound using flash chromatography, but I am getting poor separation from a closely eluting impurity.
Answer:
Poor separation in flash chromatography can be addressed by optimizing the mobile phase and stationary phase.
-
Mobile Phase Optimization:
-
Solvent System: For phenylacetic acids, a common mobile phase is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[2]
-
Adding an Acid Modifier: Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can improve peak shape and selectivity for acidic compounds by suppressing ionization.
-
-
Stationary Phase:
-
Standard Silica Gel: This is the most common choice.
-
TLC is Your Guide: Before running a column, always optimize the separation on a TLC plate. A good Rf value for the target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a flash column.
-
-
Quantitative Data for Mobile Phase Selection:
| Mobile Phase Composition (v/v/v) | Typical Application | Expected Rf Range for Target Compound |
| Hexanes:Ethyl Acetate (e.g., 70:30) | For less polar impurities | 0.2 - 0.5 |
| Dichloromethane:Methanol (e.g., 95:5) | For moderately polar impurities | 0.3 - 0.6 |
| Dichloromethane:Methanol:Acetic Acid (e.g., 95:5:0.5) | To improve peak shape and resolution | 0.2 - 0.4 |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the purity of this compound during purification?
A1: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate purity assessment. A typical starting point would be a reverse-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic or acetic acid.
Q2: How can I remove residual toluene from my final product?
A2: If your product is a solid, drying under high vacuum at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable, is effective. If the product is an oil, co-evaporation with a more volatile solvent like dichloromethane or methanol can help. For stubborn solvent inclusion, recrystallization from a different solvent system is often the best solution.
Q3: Is the cyano group stable to the purification conditions?
A3: The stability of the cyano group is a critical consideration. It is generally stable under neutral conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding amide or carboxylic acid.[3][4][6] Therefore, it is crucial to use mild conditions and work efficiently during pH adjustments and any purification steps involving acidic or basic mobile phases.
Q4: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A4: A yellow tint can be due to trace impurities. A final recrystallization, perhaps with the addition of a small amount of activated carbon (charcoal) to the hot solution before filtering, can often remove colored impurities. Be aware that activated carbon can also adsorb some of your product, so use it sparingly.
IV. Purity Analysis Workflow
The following diagram outlines a logical workflow for the analysis and purification of this compound.
Caption: Purity Analysis and Purification Workflow.
V. References
-
CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents. Available at: --INVALID-LINK--
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: --INVALID-LINK--
-
Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. Available at: --INVALID-LINK--
-
EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. Available at: --INVALID-LINK--
-
US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents. Available at: --INVALID-LINK--
-
How to recrystallize phenoxyacetic acid - Quora. Available at: --INVALID-LINK--
-
Synthesis of Phenylacetic Acid - Erowid. Available at: --INVALID-LINK--
References
- 1. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 3. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 4. US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof - Google Patents [patents.google.com]
- 5. Synthesis of Phenylacetic Acid [erowid.org]
- 6. sphinxsai.com [sphinxsai.com]
Technical Support Center: 2-(4-Cyano-3-fluorophenyl)acetic acid
Guide ID: TSC-CFPAA-01 Topic: Stability and Storage of 2-(4-Cyano-3-fluorophenyl)acetic acid Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support guide for this compound (CAS No. 1097871-99-2).[1] This document provides in-depth guidance on the optimal storage, handling, and stability of this critical research compound. As a substituted phenylacetic acid derivative, its unique chemical structure—featuring a cyano, a fluoro, and a carboxylic acid group—necessitates specific handling procedures to ensure its integrity for reliable and reproducible experimental outcomes.[1][2] This guide is structured in a question-and-answer format to directly address potential issues and frequently asked questions encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For maximum shelf-life and stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] While some suppliers suggest room temperature storage is adequate for short periods, long-term stability is best achieved at lower temperatures.[1]
Rationale: The primary concerns for this molecule are moisture and heat. The nitrile (cyano) group is susceptible to hydrolysis, which can be accelerated by moisture. Storing it in a cool, dry environment minimizes this and other potential degradation pathways. Keeping the container tightly sealed prevents moisture ingress and contamination.
Data Summary: Recommended Storage Conditions
| Form | Temperature | Atmosphere | Duration | Source(s) |
| Solid (Powder) | Room Temperature (15-25°C) | Dry, Inert (e.g., Argon) | Short-term | [1] |
| Solid (Powder) | 2-8°C or -20°C | Dry, Inert (e.g., Argon) | Long-term (>1 year) | [5] |
| In Solvent | -20°C to -80°C | Tightly Sealed Vial | Up to 6 months | [5] |
Q2: How should I prepare and store solutions of this compound?
Solutions should be prepared in a suitable, dry (anhydrous) solvent. For long-term storage, aliquoting the solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.[5]
Rationale: Freeze-thaw cycles can introduce moisture and promote degradation or precipitation of the compound. Aliquoting preserves the integrity of the main stock solution. Using anhydrous solvents is critical to prevent hydrolysis of the nitrile group upon dissolution.
Q3: Is this compound sensitive to light?
While the Safety Data Sheets (SDS) do not specifically list light sensitivity as a major hazard, it is standard best practice for complex organic molecules, particularly aromatic compounds, to be stored away from direct light.[5] Use amber vials or store containers in a dark place.
Rationale: Aromatic systems can be susceptible to photochemical reactions. While this specific compound may be robust, minimizing light exposure is a simple and effective precautionary measure to prevent potential long-term degradation.
Q4: What materials and chemicals are incompatible with this compound?
The compound should not be stored or mixed with strong oxidizing agents, strong bases, strong acids, or reducing agents.[3][5]
Rationale:
-
Strong Bases/Acids: Can catalyze the hydrolysis of the nitrile group to a carboxylic acid or an amide. The carboxylic acid moiety will also readily react with bases in an acid-base neutralization.
-
Strong Oxidizing Agents: Can react with the phenylacetic acid structure, potentially leading to decomposition.[3]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3][4][6]
Troubleshooting Guide
Q5: My solid compound has changed in color or appearance. Is it still usable?
A noticeable change in color (e.g., from off-white to yellow or brown) or texture (e.g., clumping) is a strong indicator of potential degradation or contamination.[7] It is not recommended to use the compound for sensitive applications without first verifying its purity.
Causality: Clumping often suggests moisture absorption, which could initiate hydrolysis of the nitrile group. Discoloration can be a sign of oxidation or the formation of polymeric impurities.
Q6: I am observing unexpected side products or low yields in my reaction. Could the reagent's stability be the cause?
Yes. If this compound is a starting material, its degradation can directly impact reaction outcomes. For example, if the nitrile group has been partially hydrolyzed to a carboxylic acid, you are introducing a di-acid impurity into your reaction, which can lead to unexpected products or altered stoichiometry.
Experimental Protocol: Quick Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative method to check for gross impurities.
Materials:
-
TLC Plate (Silica gel 60 F254)
-
Developing Chamber
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% acetic acid). Note: This may require optimization.
-
UV Lamp (254 nm)
-
Sample of your stored compound
-
Reference standard (a new, unopened vial of the compound, if available)
Methodology:
-
Sample Preparation: Dissolve a small amount (~1 mg) of your stored compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate). Do the same for your reference standard in a separate vial.
-
Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of the TLC plate, ensuring the spots are small and distinct.
-
Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.
-
Analysis: Compare the spot(s) from your stored compound to the reference standard. A pure compound should show a single, well-defined spot. The presence of additional spots (especially near the baseline) indicates impurities or degradation products.
Visual Logic and Pathway Diagrams
The following diagrams illustrate key decision-making and chemical processes related to the compound's stability.
Caption: Decision workflow for assessing compound integrity.
Caption: Potential degradation pathways for the compound.
References
- 1. Page loading... [guidechem.com]
- 2. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Solubility issues of 2-(4-Cyano-3-fluorophenyl)acetic acid in common solvents
Technical Support Center: 2-(4-Cyano-3-fluorophenyl)acetic acid
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support guide for this compound (CAS No. 1097871-99-2). This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. We will explore the underlying chemical principles that govern its solubility and provide systematic troubleshooting workflows to ensure successful experimental outcomes.
Section 1: Understanding the Molecular Properties Governing Solubility
To effectively troubleshoot solubility issues, it is crucial to understand the structure of this compound. Its behavior in different solvents is a direct consequence of its distinct functional groups.
-
Carboxylic Acid Group (-COOH): This is the primary acidic functional group and a strong hydrogen bond donor and acceptor. Its pKa is predicted to be lower than that of the parent phenylacetic acid (pKa ≈ 4.55) due to the presence of electron-withdrawing substituents, making it a stronger acid.[1] This acidity is the key to manipulating its solubility in aqueous media.
-
Aromatic Phenyl Ring: This core structure is nonpolar and hydrophobic, which tends to decrease solubility in water.[2][3]
-
Cyano (-CN) and Fluoro (-F) Groups: Both are strongly electron-withdrawing and increase the molecule's overall polarity and dipole moment. The cyano group, in particular, can enhance interactions with polar solvents and has been shown to increase hydrophilicity in some contexts.[4] However, these polar groups also contribute to a stable crystal lattice structure, which requires significant energy to disrupt, potentially leading to poor solubility in many solvents.
The interplay between the hydrophobic phenyl ring, the polar F/CN groups, and the ionizable carboxylic acid group results in a complex solubility profile that requires careful solvent selection.
Section 2: Troubleshooting Guide: Common Solubility Issues
This section addresses the most frequent problems encountered when trying to dissolve this compound.
Question: My compound, this compound, will not dissolve in water or aqueous buffers (e.g., PBS). What is the cause and how can I fix it?
Answer:
This is the most common issue and is expected. The low aqueous solubility is due to the hydrophobic phenyl ring, which dominates the molecule's behavior at neutral pH.[2][5] The carboxylic acid group is not sufficiently ionized in neutral water to overcome this hydrophobicity.
Causality: At neutral pH (pH ≈ 7), the carboxylic acid group (with an estimated pKa < 4.5) exists almost entirely in its protonated, neutral form (-COOH). This form is less polar and cannot effectively interact with water molecules.
Troubleshooting Steps:
-
Utilize pH Adjustment: The most effective method is to deprotonate the carboxylic acid to form the highly soluble carboxylate salt (-COO⁻).
-
Add your solid compound to water or your desired buffer.
-
While stirring, add a base dropwise. A 1 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is recommended.
-
Monitor the pH. As the pH increases to two units above the pKa (i.e., pH > 6.5), the compound should begin to dissolve rapidly. For complete dissolution and to create a stable stock solution, targeting a final pH of 7.2-8.0 is a common practice.
-
Self-Validation: The solution should become completely clear upon reaching the target pH. If it remains cloudy, you may have reached the solubility limit of the salt form, or there may be impurities. Always filter your final stock solution through a 0.22 µm syringe filter for use in sensitive applications like cell culture.
-
Question: I am struggling to dissolve the compound in a nonpolar organic solvent like hexane or toluene. Why is this happening?
Answer:
Despite having a nonpolar phenyl ring, the compound's highly polar functional groups—the carboxylic acid, cyano, and fluoro groups—prevent it from dissolving well in nonpolar (hydrocarbon) solvents.
Causality: Nonpolar solvents like hexane primarily interact through weak van der Waals forces. They cannot effectively solvate the polar, hydrogen-bonding carboxylic acid or the strong dipoles of the cyano and fluoro groups. The energy required to break the compound's crystal lattice is far greater than the energy gained by solvating it in a nonpolar solvent.
Troubleshooting Steps:
-
Switch to a Polar Organic Solvent: This is essential. Your first choices should be polar aprotic or polar protic solvents.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent initial choices. They have strong dipole moments and can effectively solvate the entire molecule.
-
Polar Protic Solvents: Alcohols such as methanol and ethanol are also good options, as they can hydrogen bond with the carboxylic acid group.[2][6]
-
-
Use a Solvent Blend: If solubility is still limited in a single solvent, try a mixture. For example, a mixture of toluene and a more polar solvent like ethanol may provide a better balance for the molecule's mixed polarity.
Question: The compound dissolved initially in my organic solvent, but it crashed out of solution later. What should I do?
Answer:
This typically occurs due to temperature changes or solvent evaporation, leading to a supersaturated solution that is no longer stable.
Causality: You may have used heat to initially dissolve the compound, increasing its kinetic solubility. As the solution cools to room temperature, the thermodynamic solubility limit is exceeded, causing precipitation. Alternatively, if the solvent is volatile (like acetone or dichloromethane), its evaporation will increase the compound's concentration beyond its solubility limit.
Troubleshooting Steps:
-
Determine if Heating is Necessary: Avoid heating unless you intend to use the solution hot. If you require a room-temperature solution, you must dissolve the compound at that temperature to find its true thermodynamic solubility.
-
Use a Less Volatile Solvent: If evaporation is the suspected cause, switch from solvents like acetone or DCM to higher-boiling point solvents like DMSO, DMF, or ethanol.
-
Prepare Dilute Solutions: Work with concentrations that are well below the saturation point to ensure long-term stability. If a high concentration is needed, you may have to accept that it needs to be prepared fresh before each use.
Section 3: Systematic Workflow for Solubility Screening
For novel compounds, a systematic approach to solubility testing saves time and material. The following workflow guides you from initial solvent selection to preparing a stable stock solution.
Caption: A systematic workflow for determining the optimal solvent and preparation method for this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound in common lab solvents?
Based on its structure and data from analogous compounds like phenylacetic acid, a qualitative solubility profile can be estimated. This should be experimentally verified.
Q2: How exactly does pH affect the aqueous solubility?
The relationship is governed by the Henderson-Hasselbalch equation. The solubility of the compound in an aqueous medium will increase dramatically as the pH rises above its pKa. At a pH two units or more above the pKa, the compound will be >99% in its ionized (deprotonated) carboxylate form, which is significantly more polar and water-soluble than the neutral acid form.[7]
Q3: What is the best single solvent to try first for creating a concentrated organic stock solution?
Dimethyl sulfoxide (DMSO) is the recommended starting point. Its high polarity and aprotic nature make it capable of dissolving a wide range of compounds, including those with mixed polarity characteristics like this compound.
Q4: Can I use heat or sonication to improve solubility?
Yes, both methods can help overcome the kinetic barrier to dissolution (the activation energy required to break the crystal lattice). However, be cautious.
-
Heating: Can increase the rate of dissolution and the amount of solute that can be dissolved. Be aware that this may lead to precipitation upon cooling, as mentioned in the troubleshooting section. Also, ensure the compound is thermally stable at the temperature you are using.
-
Sonication: Uses ultrasonic waves to agitate the solvent and break apart solid particles, which can significantly speed up the dissolution process at room temperature without the risk of thermal degradation.
Q5: Are there any known chemical incompatibilities I should be aware of when preparing solutions?
As a carboxylic acid, this compound will react with strong bases. When preparing aqueous stock solutions with NaOH or KOH, you are intentionally performing an acid-base neutralization. Avoid strongly basic conditions (pH > 10) for long-term storage, as this could potentially hydrolyze the cyano group over time, especially if heated. Avoid mixing with strong oxidizing or reducing agents unless it is part of your planned reaction.
Section 5: Data Summary & Protocols
Table 1: Estimated Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility | Notes & Recommendations |
| Water (pH 7) | Polar Protic, Aqueous | Insoluble / Very Poorly Soluble | Requires pH adjustment for dissolution.[7] |
| PBS (pH 7.4) | Polar Protic, Aqueous | Insoluble / Very Poorly Soluble | Requires pH adjustment. The resulting salt is likely highly soluble. |
| DMSO | Polar Aprotic | Freely Soluble | Recommended first choice for a universal organic stock solution. |
| DMF | Polar Aprotic | Soluble | A good alternative to DMSO. |
| Ethanol / Methanol | Polar Protic | Soluble | Good for applications where DMSO is not suitable. Lower boiling points.[2][6] |
| Acetone | Polar Aprotic | Sparingly Soluble | May be useful for some applications, but solubility is likely lower than in DMSO/alcohols.[2] |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Often used in chromatography; solubility may be limited. |
| Toluene / Hexane | Nonpolar | Insoluble / Very Poorly Soluble | Not recommended. The molecule is too polar.[2][5] |
| Dichloromethane (DCM) | Slightly Polar | Poorly Soluble | May have some limited solubility but generally not a good choice. |
Disclaimer: This table is an estimation based on chemical principles and analog data. Experimental verification is required.
Protocol: Preparation of a 10 mM Aqueous Stock Solution
This protocol details the steps for preparing a stable aqueous stock of this compound (MW: 179.15 g/mol ) using pH adjustment.[8]
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q®) or desired buffer (e.g., PBS)
-
1.0 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh the Compound: Weigh out 1.79 mg of this compound and place it in a suitable sterile container (e.g., a 15 mL conical tube).
-
Add Solvent: Add approximately 900 µL of water or buffer to the container. The compound will likely not dissolve and will appear as a white or off-white suspension.
-
Initiate Stirring: Place the container on a stir plate and begin stirring to keep the solid suspended.
-
Adjust pH: While monitoring with a pH meter, add the 1.0 M NaOH solution drop by drop. Pause between drops to allow the pH to stabilize.
-
Observe Dissolution: As the pH rises above 6.0, you should observe the solid beginning to dissolve. Continue adding NaOH until all solid material has disappeared and the solution is completely clear.
-
Final pH and Volume Adjustment: Target a final pH between 7.2 and 8.0 for stability. Once dissolved, transfer the solution to a 1.0 mL volumetric flask (or use a precision pipette) and add water/buffer to bring the final volume to 1.0 mL. This ensures an accurate 10 mM concentration.
-
Sterile Filtration: Draw the entire solution into a syringe and pass it through a 0.22 µm sterile filter into a new, sterile storage tube. This removes any potential microbial contamination or micro-particulates.
-
Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage to prevent degradation and repeated freeze-thaw cycles.
References
- 1. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regulation of excited-state dynamics via cyano-functionalization in fused aromatic unit-based conjugated polymers for efficient photocatalytic H2O2 production from air and water - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pure.ul.ie [pure.ul.ie]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Introduction: 2-(4-Cyano-3-fluorophenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmacologically active molecules. Its precise architecture, featuring a fluoro and a cyano group on the phenyl ring, presents unique challenges and opportunities in synthetic design. This guide provides researchers with a comprehensive overview of alternative synthetic routes, troubleshooting advice for common experimental hurdles, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic approaches to synthesizing this compound?
A1: The synthesis of substituted phenylacetic acids like this one generally revolves around forming one of two key bonds: the C-C bond between the benzene ring and the acetic acid side chain, or the C-C bond within the side chain itself (e.g., adding the carboxyl group to a two-carbon unit). The most common strategies, which we will explore in detail, include:
-
Side-Chain Elaboration: Starting with a pre-functionalized benzene ring (like a substituted toluene or benzyl halide) and building the acetic acid moiety.
-
Aryl Coupling: Starting with a simpler aromatic piece and using cross-coupling chemistry to attach the acetic acid side chain or a precursor.
-
Malonic Ester Synthesis: A classic method that uses a C-C bond-forming reaction with an aryl halide to introduce the carboxymethyl group.
Q2: What are the main safety considerations when handling reagents for these syntheses?
A2: Several routes employ highly toxic reagents.
-
Cyanide Salts (NaCN, KCN, Zn(CN)₂): These are acutely toxic if ingested, inhaled, or absorbed through the skin. Critically, they release deadly hydrogen cyanide (HCN) gas upon contact with acids. All manipulations should be performed in a certified chemical fume hood, and a dedicated cyanide waste stream must be used. An emergency cyanide antidote kit should be available.
-
Strong Bases (NaH, LDA): Sodium hydride is highly flammable and reacts violently with water. Lithium diisopropylamide (LDA) is also pyrophoric. Both must be handled under an inert atmosphere (Nitrogen or Argon).
-
Palladium Catalysts: While not acutely toxic, palladium compounds are heavy metals and should be handled with care to avoid inhalation of fine powders.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material from the product. Staining with potassium permanganate or visualization under UV light is typically effective. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal for tracking conversion and identifying byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots can also provide definitive structural information on intermediates and products.
Route 1: Side-Chain Elaboration via Benzyl Cyanide
This is often the most direct approach, starting from a commercially available substituted benzonitrile. The strategy involves introducing a one-carbon unit (which will become C2 of the acetic acid) and then converting a nitrile to the carboxylic acid.
Q4: What is the detailed protocol for the benzyl cyanide route, and what are the common pitfalls?
A4: This route typically proceeds in two main steps: (1) Cyanation of a benzyl halide and (2) Hydrolysis of the resulting phenylacetonitrile.
Visual Workflow: Benzyl Cyanide Route
Caption: Synthesis via cyanation of a benzyl halide followed by hydrolysis.
Experimental Protocol
-
Cyanation: To a solution of 4-(bromomethyl)-2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent like DMSO or DMF, add sodium cyanide (1.1 eq). Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: The crude 2-(4-Cyano-3-fluorophenyl)acetonitrile is then heated under reflux with an aqueous acid, such as 30-50% sulfuric acid or concentrated hydrochloric acid.[1][2] The reaction is monitored by TLC or HPLC until the nitrile is fully converted.
-
Isolation: After cooling, the product often precipitates from the acidic solution and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent, and the product purified by recrystallization or column chromatography.
Troubleshooting Guide: Benzyl Cyanide Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in cyanation step. | Incomplete reaction; moisture inactivating the cyanide; competing elimination reaction (E2). | Ensure starting halide is pure. Use freshly dried, powdered NaCN/KCN. Run the reaction at a controlled temperature (start at RT, do not heat unless necessary). |
| Incomplete hydrolysis of nitrile. | Insufficient acid concentration; insufficient heating; short reaction time. | Increase the concentration of the acid. Ensure vigorous reflux is maintained. Extend the reaction time, monitoring by TLC/HPLC every few hours. |
| Formation of amide byproduct. | This is a common intermediate in nitrile hydrolysis. Its presence indicates an incomplete reaction. | Continue heating under reflux until the amide spot/peak disappears. Adding more water to the acid mixture can sometimes facilitate the final hydrolysis step. |
| Product is dark or oily. | Decomposition or side reactions, especially during high-temperature hydrolysis. | Perform the hydrolysis at the lowest effective temperature. Consider using basic hydrolysis (e.g., NaOH), followed by acidic workup to isolate the carboxylic acid.[2] |
Route 2: Malonic Ester Synthesis
This classic C-C bond-forming strategy builds the acetic acid side chain by alkylating diethyl malonate with a suitable aryl halide, followed by hydrolysis and decarboxylation.[3][4][5][6]
Q5: How is the malonic ester synthesis adapted for this specific target molecule?
A5: The key is the nucleophilic substitution of an activated aryl halide with the enolate of diethyl malonate. The electron-withdrawing cyano and fluoro groups activate the aryl ring towards nucleophilic aromatic substitution (SNAr).
Visual Workflow: Malonic Ester Route
Caption: Synthesis via malonic ester alkylation and subsequent decarboxylation.
Experimental Protocol
-
Enolate Formation & Alkylation: In an inert atmosphere, add a strong base like sodium hydride (1.1 eq) to a solution of diethyl malonate (1.2 eq) in an anhydrous solvent like THF or DMF. Once hydrogen evolution ceases, add 4-bromo-2-fluorobenzonitrile (1.0 eq). Heat the reaction mixture until the starting halide is consumed.
-
Saponification: Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to hydrolyze the ester groups to the corresponding dicarboxylate salt.
-
Acidification & Decarboxylation: After cooling, carefully acidify the mixture with a strong acid (e.g., HCl, H₂SO₄). Upon heating, the resulting malonic acid derivative will readily decarboxylate to yield the final product.[7]
-
Isolation: The product can be isolated by filtration if it precipitates or by extraction with an organic solvent.
Troubleshooting Guide: Malonic Ester Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low conversion. | Base is not strong enough to deprotonate diethyl malonate (pKa ~13); reaction conditions are not anhydrous. | Use a stronger base like sodium hydride (NaH). Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of dialkylated product. | The mono-alkylated malonate product is deprotonated and reacts a second time. | Use a slight excess of diethyl malonate relative to the base and aryl halide to favor mono-alkylation. Add the aryl halide slowly to the pre-formed enolate. |
| Incomplete decarboxylation. | Insufficient heating or acidity during the final step. | Ensure the pH is strongly acidic (pH < 2) after saponification. Heat the acidic mixture to reflux for at least 1-2 hours to drive the decarboxylation to completion. |
Route 3: Sonogashira Coupling and Hydration
For a more modern approach, a palladium-catalyzed Sonogashira cross-coupling can be employed to form the C-C bond, followed by functional group manipulation to arrive at the acetic acid. This route offers flexibility but is more complex.[8][9]
Q6: Can a palladium-catalyzed cross-coupling reaction provide an alternative route?
A6: Yes, a Sonogashira coupling provides a powerful method to form a C(sp²)-C(sp) bond, creating an arylacetylene intermediate. This alkyne can then be hydrated to form a methyl ketone, which can be further transformed into the desired acetic acid.
Visual Workflow: Sonogashira Route
Caption: Multi-step synthesis involving a key Sonogashira coupling step.
Experimental Protocol
-
Sonogashira Coupling: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine or THF, add trimethylsilylacetylene (1.2 eq).[10] The reaction is typically run under an inert atmosphere until the starting bromide is consumed.
-
Deprotection: The TMS-protected alkyne is easily deprotected by treatment with a mild base like potassium carbonate in methanol.
-
Hydration & Conversion: The terminal alkyne is then hydrated to the corresponding methyl ketone, typically using aqueous sulfuric acid, sometimes with a mercury(II) salt catalyst (Note: Mercury salts are highly toxic). The resulting ketone can be converted to the carboxylic acid via various methods, such as the haloform reaction.
Troubleshooting Guide: Sonogashira Route
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low coupling yield. | Inactive catalyst; presence of oxygen; poor choice of base or solvent. | Use fresh, high-quality palladium and copper catalysts. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Triethylamine often serves as both the base and solvent. |
| Significant homocoupling of alkyne (Glaser coupling). | Reaction conditions favor the oxidative dimerization of the alkyne, often promoted by oxygen. | Ensure the reaction is strictly anaerobic. Avoid an excess of the copper co-catalyst. |
| Difficult or slow alkyne hydration. | The electron-withdrawing groups on the aromatic ring can deactivate the alkyne toward electrophilic attack. | Harsher hydration conditions may be needed (higher temperature, longer reaction time). Consider alternative, modern hydration catalysts (e.g., gold-based catalysts) if standard methods fail. |
Route Comparison
| Feature | Route 1: Benzyl Cyanide | Route 2: Malonic Ester | Route 3: Sonogashira Coupling |
| Starting Material | 4-(bromomethyl)-2-fluorobenzonitrile | 4-Bromo-2-fluorobenzonitrile | 4-Bromo-2-fluorobenzonitrile |
| Number of Steps | 2 | 2 (often one-pot) | 3-4 |
| Key Reagents | NaCN, H₂SO₄ | Diethyl malonate, NaH | Pd/Cu catalysts, Acetylene |
| Typical Yields | Moderate to Good | Moderate to Good | Variable, can be high |
| Pros | Direct, conceptually simple. | Classic, reliable method. | High functional group tolerance, versatile. |
| Cons | Uses highly toxic cyanide. Starting benzyl halide can be unstable. | Requires strong base and anhydrous conditions. Potential for dialkylation. | Multi-step, expensive catalysts, potential for side reactions (homocoupling). |
References
- 1. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 7. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
Preventing byproduct formation in 2-(4-Cyano-3-fluorophenyl)acetic acid synthesis
Technical Support Center: Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to address common challenges, particularly the formation of impurities and byproducts during synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your experimental outcomes.
Section 1: Overview of the Synthetic Pathway & Key Challenges
The synthesis of this compound is a multi-step process where purity control is paramount. A common and effective route begins with 4-Amino-3-fluorotoluene, proceeding through a key Sandmeyer reaction to install the cyano group, followed by side-chain functionalization and final hydrolysis. Each step presents unique opportunities for byproduct formation that can impact the yield and purity of the final active pharmaceutical ingredient (API) intermediate.
This guide focuses on a two-stage process starting from the readily available 4-amino-3-fluorobenzyl cyanide:
-
Sandmeyer Cyanation: Conversion of the aromatic amine of 4-amino-3-fluorobenzyl cyanide to a diazonium salt, which is subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
-
Selective Hydrolysis: Conversion of the benzylic nitrile (phenylacetonitrile) group to a carboxylic acid moiety under conditions that preserve the aromatic nitrile.
Caption: General workflow for the synthesis of this compound.
Section 2: Troubleshooting the Sandmeyer Cyanation Step
The Sandmeyer reaction is a powerful tool for introducing a cyano group, but its radical-nucleophilic mechanism can lead to several byproducts.[1][2] Precise control over reaction parameters is critical for success.
Q1: I'm observing significant byproduct formation during the Sandmeyer reaction. What are they and how can I prevent them?
A1: The most common byproducts in this step are phenolic compounds, biaryl impurities, and unreacted starting material. Understanding their formation mechanism is key to mitigation.
-
Phenolic Byproducts (e.g., 4-Hydroxy-3-fluorobenzyl cyanide): These arise when the diazonium salt reacts with water instead of the cyanide nucleophile.[2] This is especially prevalent if the reaction temperature rises, causing the diazonium salt to decompose.
-
Biaryl Byproducts: The reaction proceeds via an aryl radical intermediate.[1][2][3] Dimerization of this radical before it can be trapped by the cyanide leads to the formation of symmetrical biaryl impurities, which can be difficult to remove.
-
Azo Coupling Products: If the pH is not sufficiently acidic (pH > 4-5), the diazonium salt can act as an electrophile and attack an unreacted molecule of the starting amine, leading to colored azo compounds.[4]
Caption: Competing reaction pathways leading to byproduct formation.
Table 1: Mitigation Strategies for Sandmeyer Reaction Byproducts
| Byproduct Class | Probable Cause | Recommended Mitigation Strategy |
| Phenolic Impurities | Decomposition of diazonium salt due to elevated temperature (> 5°C). | Maintain strict temperature control at 0-5°C during diazotization and addition to the copper cyanide solution.[5] Use pre-chilled solutions. |
| Biaryl Impurities | High concentration of aryl radicals; slow trapping by the nucleophile. | Ensure the copper(I) cyanide catalyst is active and present in sufficient quantity to facilitate rapid radical-nucleophile coupling.[2] |
| Azo Compounds | Insufficiently acidic conditions (pH too high). | Ensure a strongly acidic medium (e.g., with excess HCl or H₂SO₄) to fully protonate the starting amine and prevent it from acting as a nucleophile.[4] |
| Unreacted Amine | Incomplete diazotization. | Use a slight excess of sodium nitrite. Ensure slow, dropwise addition of the NaNO₂ solution to prevent localized heating and decomposition of nitrous acid.[5] |
Q2: My reaction yield is consistently low, even with minimal byproducts. What should I investigate?
A2: Low yield often points to the instability of the diazonium salt or suboptimal catalyst performance.
-
Diazonium Salt Stability: The diazonium salt is the most critical intermediate. Its formation and subsequent reaction must be carried out at low temperatures (0-5°C) without delay.[5] Any deviation can lead to decomposition and loss of nitrogen gas, terminating the desired reaction sequence.
-
Catalyst Activity: The Sandmeyer reaction is catalyzed by copper(I) salts.[6][7] If using CuCN, ensure it is of high purity. Oxidation of Cu(I) to Cu(II) will reduce catalytic activity. Some protocols benefit from the in situ generation of the catalyst or the use of ligands to stabilize the Cu(I) state.
-
Reagent Stoichiometry: Accurate stoichiometry is crucial. Ensure at least two equivalents of acid are used relative to the amine: one to form the amine salt and one to react with sodium nitrite to generate the nitrous acid in situ.[1]
Section 3: Troubleshooting the Selective Hydrolysis Step
The conversion of the benzylic nitrile in 4-Cyano-3-fluorophenylacetonitrile to a carboxylic acid requires breaking a C-N triple bond without affecting the more stable aromatic C-N triple bond.
Q1: My hydrolysis is incomplete, and I have residual nitrile intermediate. How can I improve conversion?
A1: Incomplete hydrolysis is typically a kinetic issue. Consider the following adjustments:
-
Reaction Time & Temperature: The most straightforward approach is to increase the reaction time or modestly increase the temperature (e.g., from 80°C to 100°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid promoting side reactions.
-
Concentration of Acid/Base: In acid- or base-catalyzed hydrolysis, the concentration of the hydrolyzing agent is critical. Ensure you are using a sufficient number of equivalents. For base-catalyzed hydrolysis, using at least 2-3 equivalents of NaOH or KOH is common.
Q2: I am concerned about hydrolyzing both nitrile groups and forming the dicarboxylic acid. How can I ensure selectivity?
A2: The aromatic nitrile is significantly less reactive than the benzylic nitrile due to the sp² hybridization of the carbon and resonance stabilization. However, under excessively harsh conditions (very high temperatures or highly concentrated acid/base for prolonged periods), its hydrolysis is possible.
-
Employ Milder Conditions: This is the best strategy. Use moderate temperatures (e.g., refluxing in aqueous NaOH or 50% H₂SO₄) and monitor the reaction closely. Once the starting material is consumed (as determined by TLC or HPLC), work up the reaction immediately.
-
Control Stoichiometry: Use a defined number of equivalents of your base or acid rather than a large excess. This limits the potential for the secondary hydrolysis event after the primary one is complete. A patent for a similar synthesis details using a 4.3% aqueous solution of lithium hydroxide in THF for this transformation, indicating that controlled, milder conditions are effective.[8]
Section 4: Protocols & Best Practices
Protocol 1: Sandmeyer Cyanation of 4-amino-3-fluorobenzyl cyanide (Note: This is a representative protocol. Quantities should be scaled and optimized for your specific needs.)
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 1.0 equivalent of 4-amino-3-fluorobenzyl cyanide in 3 M hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the amine suspension over 30-60 minutes, ensuring the internal temperature never exceeds 5°C.[5]
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Cyanation:
-
In a separate reaction vessel, prepare a solution or suspension of 1.2 equivalents of copper(I) cyanide (CuCN) in aqueous solution, and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the CuCN suspension with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature, then gently heat to 40-50°C until gas evolution ceases.
-
Cool the mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-Cyano-3-fluorophenylacetonitrile via column chromatography or recrystallization.
-
Protocol 2: Selective Hydrolysis of 4-Cyano-3-fluorophenylacetonitrile
-
Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 4-Cyano-3-fluorophenylacetonitrile.
-
Add a 50% (v/v) aqueous sulfuric acid solution.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
A precipitate of the crude this compound should form.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
-
FAQ: What are the best analytical methods for monitoring these reactions and assessing final purity?
A: For reaction monitoring, TLC is a rapid, qualitative tool. For quantitative analysis of product formation and byproduct profiles, reverse-phase HPLC with UV detection is the industry standard.[9] For final product characterization and purity confirmation, ¹H NMR , ¹³C NMR , and LC-MS are essential to confirm the structure and identify any trace impurities.
References
- 1. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. The image shows the Sandmeyer reaction. It depicts the conversion of anil.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 9. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction
2-(4-Cyano-3-fluorophenyl)acetic acid is a key building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties conferred by the fluoro and cyano substituents. Its synthesis is a critical step in the development of various high-value compounds. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this important intermediate: a classical multi-step approach beginning with a substituted toluene, and a modern organometallic route involving late-stage cyanation. We will dissect the experimental protocols, explore the underlying chemical principles, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific needs.
Route A: Multi-step Synthesis from a Toluene Precursor
This strategy represents a classical, linear approach to building the target molecule. It relies on a series of well-established, fundamental organic transformations, starting from the readily available 3-fluoro-4-methylaniline. The core logic is to first establish the benzonitrile framework via a Sandmeyer reaction and then construct the acetic acid side chain through benzylic functionalization and hydrolysis.
Overall Synthetic Workflow
The four-step sequence is as follows:
-
Diazotization & Sandmeyer Cyanation: Conversion of the amino group of 3-fluoro-4-methylaniline to a nitrile.
-
Benzylic Bromination: Halogenation of the methyl group to create a reactive site.
-
Nucleophilic Cyanide Displacement: Installation of the second carbon of the acetic acid side chain.
-
Hydrolysis: Conversion of the phenylacetonitrile intermediate to the final carboxylic acid.
Caption: Workflow for the multi-step synthesis of the target compound via Route A.
Detailed Experimental Protocol & Rationale
Step 1: Sandmeyer Cyanation of 3-Fluoro-4-methylaniline
-
Protocol: 3-Fluoro-4-methylaniline is dissolved in aqueous HCl and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5°C to form the aryl diazonium salt. This cold solution is then slowly added to a pre-heated (60-70°C) solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. The reaction is stirred for 2-3 hours, then cooled and extracted with an organic solvent.
-
Scientific Rationale: The Sandmeyer reaction is a powerful method for replacing an amino group on an aromatic ring.[1][2] The diazotization step, performed in cold acidic conditions, converts the amine into an excellent leaving group (N₂ gas). The subsequent reaction with CuCN proceeds via a radical-nucleophilic aromatic substitution mechanism, where the copper(I) species facilitates the electron transfer to release N₂ gas and generate an aryl radical, which then reacts with the cyanide complex.[1][3]
Step 2: Benzylic Bromination
-
Protocol: 3-Fluoro-4-methylbenzonitrile is dissolved in an inert solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux under illumination with a UV lamp for 4-6 hours until TLC analysis indicates consumption of the starting material. The reaction is cooled, the succinimide by-product is filtered off, and the solvent is removed under reduced pressure.
-
Scientific Rationale: This reaction selectively brominates the benzylic position, which is activated by the adjacent aromatic ring. The process occurs via a free-radical chain reaction initiated by AIBN. The benzylic radical is resonance-stabilized, making it the preferred site of halogenation over other positions. NBS is used as it provides a low, constant concentration of bromine, minimizing side reactions like aromatic bromination.
Step 3: Nucleophilic Cyanide Displacement
-
Protocol: The crude 4-(bromomethyl)-3-fluorobenzonitrile is dissolved in acetone. Sodium cyanide (NaCN) is added, and the mixture is heated to reflux with vigorous stirring for 8-12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, the inorganic salts are filtered off, and the acetone is evaporated. The residue is taken up in an organic solvent and washed with water to remove any remaining cyanide salts.
-
Scientific Rationale: This is a standard SN2 reaction where the cyanide ion acts as a nucleophile, displacing the bromide from the benzylic carbon.[4] Acetone is a suitable polar aprotic solvent that dissolves the organic substrate and facilitates the nucleophilic attack without solvating the cyanide ion excessively, thus maintaining its nucleophilicity.[4]
Step 4: Hydrolysis of 2-(4-Cyano-2-fluorophenyl)acetonitrile
-
Protocol: The crude acetonitrile intermediate is added to a mixture of concentrated sulfuric acid and water (e.g., 50% v/v). The mixture is heated to reflux (100-110°C) for 4-6 hours. The reaction mixture is then cooled in an ice bath, and the precipitated solid product is collected by filtration, washed with cold water, and dried.
-
Scientific Rationale: Acid-catalyzed hydrolysis converts the nitrile group into a carboxylic acid. The reaction proceeds through initial protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate. This tautomerizes to an amide, which is then further hydrolyzed under the harsh acidic conditions to the final carboxylic acid and ammonium sulfate.[5]
Route B: Late-Stage Cyanation via Palladium Catalysis
This modern approach exemplifies a convergent synthesis strategy. It begins with a precursor that already contains the phenylacetic acid framework, and the key cyano group is installed in the final stages. This route relies on the precision and efficiency of palladium-catalyzed cross-coupling chemistry.
Overall Synthetic Workflow
The two-step sequence is as follows:
-
Palladium-Catalyzed Cyanation: An aryl bromide precursor is converted directly to the target benzonitrile using a palladium catalyst and a cyanide source.
-
Ester Hydrolysis (Saponification): The ester protecting group is removed to yield the final carboxylic acid.
Caption: Workflow for the convergent synthesis of the target compound via Route B.
Detailed Experimental Protocol & Rationale
Step 1: Palladium-Catalyzed Cyanation
-
Protocol: To a solution of methyl 2-(4-bromo-3-fluorophenyl)acetate in dimethylformamide (DMF), zinc cyanide (Zn(CN)₂) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added under an inert atmosphere (e.g., nitrogen or argon).[6] The mixture is heated to 80-100°C for 12-18 hours. After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonia to quench and remove zinc salts, followed by a water wash. The organic layer is dried and concentrated to yield the crude ester.
-
Scientific Rationale: This transformation is a powerful cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where a cyanide group is transferred from zinc to the palladium center. The cycle concludes with reductive elimination, which forms the C-CN bond of the product and regenerates the active Pd(0) catalyst.[6] Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and controlled delivery of cyanide to the catalyst.
Step 2: Saponification
-
Protocol: The crude methyl 2-(4-cyano-3-fluorophenyl)acetate is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is heated to reflux for 1-2 hours until the ester is fully consumed. The methanol is then removed under reduced pressure, and the aqueous residue is washed with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities. The aqueous layer is cooled in an ice bath and acidified with concentrated HCl to a pH of ~2, causing the product to precipitate. The solid is collected by filtration, washed with cold water, and dried.
-
Scientific Rationale: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. The final acidification step protonates the carboxylate to yield the neutral carboxylic acid product.
Comparative Analysis
| Feature | Route A: Multi-step Classical Synthesis | Route B: Late-Stage Palladium Catalysis |
| Number of Steps | 4 | 2 (from bromo-ester precursor) |
| Starting Materials | Simple, commodity chemicals (e.g., 3-fluoro-4-methylaniline) | More complex, functionalized precursor (bromo-phenylacetate ester) |
| Key Reagents | NaNO₂, CuCN, NBS, NaCN, H₂SO₄ | Zn(CN)₂, Palladium Catalyst (e.g., Pd(PPh₃)₄), NaOH |
| Overall Yield | Moderate (typically 30-50% over 4 steps) | High (typically 70-85% over 2 steps) |
| Scalability | Feasible, but multiple steps can reduce overall efficiency. | Highly scalable, fewer unit operations. |
| Safety & Handling | Involves highly toxic reagents (CuCN, NaCN) and free-radical reactions that can be difficult to control. | Uses a less toxic cyanide source (Zn(CN)₂); requires inert atmosphere techniques. |
| Cost | Lower raw material cost but may have higher processing costs due to multiple steps. | Higher cost for the palladium catalyst and advanced precursor, but fewer steps may lower overall cost at scale. |
| Robustness | Relies on older, sometimes lower-yielding reactions (e.g., Sandmeyer). | Employs modern, highly reliable, and selective organometallic catalysis. |
Discussion
Route A is a testament to the power of classical organic chemistry. Its primary advantage lies in the use of inexpensive and readily available starting materials. However, this benefit is offset by the longer reaction sequence, which inherently lowers the overall yield and increases labor and solvent usage. Furthermore, the handling of highly toxic cyanide salts (NaCN, CuCN) and the management of potentially vigorous radical reactions pose significant safety and environmental challenges, particularly at a larger scale.
Route B represents a more modern and elegant solution. Its convergent nature, installing the key functional group late in the synthesis, leads to a much higher overall yield and a more efficient process. While the initial investment in the palladium catalyst and the specific bromo-ester precursor is higher, the reduction in step count, waste generation, and processing time can make it more economically viable for industrial production. The use of zinc cyanide is also a notable safety improvement over alkali metal cyanides.[6] The main prerequisite for this route is the efficient availability of the starting bromo-phenylacetate.
Conclusion
The choice between these two synthetic methodologies for this compound depends heavily on the specific context of the research or manufacturing campaign.
-
Route A is suitable for small-scale academic settings where cost-effectiveness of starting materials is paramount and access to specialized catalysts may be limited. It also serves as an excellent case study in fundamental organic transformations.
-
Route B is the superior choice for process development and large-scale manufacturing. Its high efficiency, convergency, improved safety profile, and scalability make it the preferred industrial method, provided the necessary precursors and catalysts are accessible.
Ultimately, the continued evolution of cross-coupling technologies will likely further solidify late-stage functionalization as the dominant strategy for synthesizing complex aromatic building blocks like this compound.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 6. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
A Researcher's Guide to Evaluating the Biological Activity of 2-(4-Cyano-3-fluorophenyl)acetic acid in Comparison to Other Phenylacetic Acids
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is the cornerstone of innovation. Phenylacetic acid and its derivatives have long been a fertile ground for discovery, yielding compounds with a wide array of biological activities, from anti-inflammatory to antimicrobial. This guide provides a comprehensive framework for evaluating the biological potential of a specific derivative, 2-(4-Cyano-3-fluorophenyl)acetic acid, by comparing it with other structurally related phenylacetic acids. While specific experimental data for this compound is not yet prevalent in public literature, this guide will equip you with the foundational knowledge and detailed protocols to conduct a thorough investigation of its biological activities.
Introduction to Phenylacetic Acids: A Scaffold of Diverse Bioactivity
Phenylacetic acids are a class of organic compounds characterized by a phenyl group attached to an acetic acid moiety. This simple scaffold is the basis for a multitude of biologically active molecules. For instance, several well-known Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are phenylacetic acid derivatives, exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. Beyond anti-inflammatory action, phenylacetic acid derivatives have demonstrated antimicrobial properties and interactions with various cellular targets, including gamma-hydroxybutyric acid (GHB) binding sites in the brain[1][2].
The introduction of different functional groups onto the phenyl ring can dramatically alter the compound's physicochemical properties and, consequently, its biological activity. The subject of this guide, this compound, possesses a cyano and a fluoro group, which are known to influence factors like metabolic stability and target binding affinity. Understanding the impact of these substitutions is key to elucidating the compound's potential therapeutic applications.
Comparative Framework: Structure-Activity Relationships
A critical aspect of evaluating a novel compound is understanding its structure-activity relationship (SAR). By comparing the biological activity of this compound with other phenylacetic acid derivatives, we can infer the contribution of the cyano and fluoro groups to its overall activity profile.
Key Structural Modifications and Their Potential Impact:
-
Fluorination: The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets[3]. Its position on the phenyl ring is crucial and can significantly influence the molecule's interaction with target enzymes or receptors.
-
Cyano Group: The electron-withdrawing nature of the cyano group can modulate the acidity of the carboxylic acid and influence the overall electronic properties of the molecule, which can be critical for target binding.
-
Other Substituents: Comparing the activity of this compound with derivatives bearing other substituents (e.g., chloro, methyl, methoxy) at various positions will provide a broader understanding of the SAR for this class of compounds.
The following table provides a conceptual framework for a comparative analysis. Once experimental data is obtained for this compound, it can be populated and expanded.
| Compound | Substituents | Predicted/Observed Anti-inflammatory Activity (e.g., IC50 for COX-2) | Predicted/Observed Antimicrobial Activity (e.g., MIC against S. aureus) |
| This compound | 4-Cyano, 3-Fluoro | To be determined | To be determined |
| Diclofenac | 2-((2,6-dichlorophenyl)amino) | High | Moderate |
| 4-Fluorophenylacetic acid | 4-Fluoro | Moderate | To be determined |
| Phenylacetic acid | None | Low | Moderate[4] |
Experimental Protocols for Biological Activity Screening
To ascertain the biological activity of this compound, a series of in vitro assays should be performed. The following are detailed, step-by-step methodologies for key experiments.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
The inhibition of COX-1 and COX-2 enzymes is a hallmark of many anti-inflammatory drugs. A colorimetric or fluorometric inhibitor screening assay can be used to determine the IC50 values of the test compounds.
Experimental Workflow: COX Inhibition Assay
Caption: Workflow for a typical in vitro COX inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid solutions as per the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit). Dissolve the test compound (this compound and other phenylacetic acids) in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Background Wells: 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Gently shake the plate and incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 2 minutes).
-
Measurement: Add a colorimetric substrate and measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Anti-inflammatory Activity: TNF-α Release Assay in Macrophages
Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) play a crucial role in the inflammatory response. This assay evaluates the ability of a test compound to inhibit the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).
Experimental Workflow: TNF-α Release Assay
Caption: Workflow for measuring TNF-α release from macrophages.
Detailed Protocol:
-
Cell Culture: Seed a macrophage cell line (e.g., RAW 264.7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells (final concentration typically 1 µg/mL) to stimulate the cells, excluding the negative control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Construct a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of inhibition of TNF-α release by the test compounds compared to the LPS-only control.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the phenylacetic acid derivatives can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Compound Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Concluding Remarks and Future Directions
The evaluation of this compound presents an exciting opportunity to explore a novel chemical space within the broader class of phenylacetic acids. The experimental framework provided in this guide offers a robust starting point for characterizing its anti-inflammatory and antimicrobial potential.
A thorough investigation, including the determination of IC50 values for COX enzymes, the effect on pro-inflammatory cytokine release, and MIC values against a panel of microbes, will be instrumental in building a comprehensive biological activity profile for this compound. The resulting data, when compared with that of other phenylacetic acid derivatives, will not only elucidate the specific contributions of the cyano and fluoro substituents but also guide the future design of more potent and selective therapeutic agents. The scientific community eagerly awaits the experimental data that will unlock the full potential of this compound.
References
- 1. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Phenylacetic Acid Regioisomers
Introduction: The Criticality of Positional Isomerism in Drug Development
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing an identical molecular formula but differing in the placement of substituents on a chemical scaffold, can exhibit dramatically divergent pharmacological, toxicological, and material properties. The 2-phenylacetic acid framework is a common motif in medicinal chemistry, and its derivatives are central to numerous drug candidates. A subtle shift in a substituent, such as a fluorine atom or a cyano group, can profoundly alter a molecule's interaction with its biological target.
This guide provides an in-depth, objective comparison of the principal analytical techniques used to definitively validate the chemical structure of substituted 2-phenylacetic acid derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, emphasizing a self-validating, multi-technique approach that ensures the highest degree of scientific integrity.
For the purpose of this guide, we will focus on a case study of two positional isomers: 2-(4-Fluoro-2-nitrophenyl)acetic acid and 2-(3-Fluoro-4-nitrophenyl)acetic acid . These compounds serve as excellent proxies for the challenges encountered with derivatives like 2-(4-Cyano-3-fluorophenyl)acetic acid, as the distinct electronic effects of the nitro and fluoro groups provide rich, illustrative spectroscopic data for unambiguous structural assignment.
The Analytical Challenge: Differentiating Isomers
The synthesis of disubstituted phenyl rings can often yield a mixture of positional isomers. For instance, the nitration of 3-fluorophenylacetic acid could potentially produce several isomers, making robust analytical confirmation essential.[1] The core challenge lies in the fact that isomers will have the identical molecular weight and often similar physical properties, rendering simple analysis insufficient. A multi-pronged approach is therefore not just recommended, but necessary.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} Caption: Figure 1. A logical workflow for the structural validation of synthesized chemical compounds.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
A. ¹H NMR Spectroscopy: Mapping the Proton Environment
Proton (¹H) NMR provides the initial, and often most diagnostic, fingerprint of an aromatic substitution pattern. The chemical shifts (δ) and, crucially, the spin-spin coupling constants (J) between protons are key to the assignment.[3]
-
Causality: The electronic nature of substituents (electron-donating or -withdrawing) alters the electron density around the aromatic protons, changing their resonance frequency (chemical shift). The number of bonds separating protons dictates the magnitude of the J-coupling, providing direct evidence of their relative positions.[2]
Table 1: Predicted ¹H NMR Aromatic Signals for Fluoronitrophenylacetic Acid Isomers
| Isomer | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | H-3 | ~8.0 | dd | ³JH3-H5 ≈ 2.5, ⁴JH3-F ≈ 8 |
| H-5 | ~7.5 | ddd | ³JH5-H6 ≈ 9, ³JH5-F ≈ 9, ³JH5-H3 ≈ 2.5 | |
| H-6 | ~7.4 | t | ³JH6-H5 ≈ 9, ⁴JH6-F ≈ 5 | |
| 2-(3-Fluoro-4-nitrophenyl)acetic acid | H-2 | ~7.6 | dd | ⁴JH2-H6 ≈ 2, ³JH2-F ≈ 10 |
| H-5 | ~8.2 | t | ³JH5-H6 ≈ 8, ⁴JH5-F ≈ 8 | |
| H-6 | ~7.4 | dd | ³JH6-H5 ≈ 8, ⁴JH6-H2 ≈ 2 |
Note: These are predicted values based on standard substituent effects. Actual values may vary.
The key differentiator is the coupling pattern. For the 4-fluoro-2-nitro isomer, one expects a doublet of doublets, a doublet of doublet of doublets, and a triplet-like signal. For the 3-fluoro-4-nitro isomer, two distinct doublet of doublets and a triplet are expected. The magnitude of the fluorine-proton coupling (nJH-F) is also highly diagnostic.
B. ¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
For fluorinated compounds, ¹⁹F NMR is a rapid and highly sensitive technique that provides an unambiguous signal for each unique fluorine atom in the molecule.[4]
-
Causality: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic environment. The presence of ortho, meta, or para substituents creates a unique chemical shift, making it a powerful tool for isomer differentiation. The absence of background signals in typical organic samples further enhances its utility.[5]
For our case study, each isomer would exhibit a single signal in the ¹⁹F NMR spectrum, but their chemical shifts would be distinctly different due to the varying proximity of the nitro and acetic acid groups.
C. Two-Dimensional (2D) NMR: The Definitive Connectivity Map
When 1D spectra are complex or ambiguous, 2D NMR experiments are employed to reveal the complete bonding framework.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A cross-peak between two proton signals confirms they are spin-coupled (typically ortho to each other).[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for assigning quaternary (non-protonated) carbons, such as the carbons bearing the fluoro, nitro, and acetic acid groups. By observing a correlation from the methylene protons (-CH₂-) of the acetic acid group to specific aromatic carbons, the substitution pattern can be definitively confirmed.
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];
} Caption: Figure 2. Using HMBC to confirm the attachment point of the acetic acid side chain.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 400 MHz or higher spectrometer.
-
Ensure adequate spectral width to cover the aromatic (~7-9 ppm) and aliphatic (~3-4 ppm) regions.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard 1D fluorine spectrum.
-
No internal standard is typically required, but an external reference can be used for precise chemical shift determination.
-
-
2D NMR Acquisition (if required):
-
Run standard gradient-selected COSY and HMBC experiments.
-
Optimize the HMBC experiment to detect long-range couplings of ~8 Hz to clearly resolve the correlations to aromatic carbons.
-
II. Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[6]
-
Causality: Upon ionization, a molecule forms a molecular ion (M⁺ or [M+H]⁺). The mass of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass to several decimal places.
For both 2-(4-fluoro-2-nitrophenyl)acetic acid and 2-(3-fluoro-4-nitrophenyl)acetic acid, HRMS would confirm the molecular formula C₈H₆FNO₄ (exact mass: 199.0281). While this confirms the elemental composition, it cannot distinguish between the isomers.
Differentiation can sometimes be achieved by analyzing the fragmentation patterns in tandem MS (MS/MS) experiments. The substitution pattern can influence which chemical bonds are more likely to break. For example, a nitro group ortho to the acetic acid side chain might induce a characteristic fragmentation (e.g., loss of water or CO) that is less prominent in the meta-substituted isomer. However, relying solely on MS fragmentation for isomer differentiation can be challenging and is less definitive than NMR.[7][8]
Table 2: Comparison of Primary Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via J-coupling) | Excellent for isomer differentiation via coupling patterns. | Can be complex/overlapping; chemical shifts alone are not definitive. |
| ¹⁹F NMR | Fluorine environment | Highly sensitive, clean spectra, provides a direct signal for each unique fluorine. | Only applicable to fluorinated compounds. |
| ¹³C NMR | Carbon skeleton | Provides the number of unique carbon environments. | Low sensitivity, requires more sample or longer acquisition time. |
| 2D NMR | Definitive H-H and C-H connectivity | Unambiguously establishes the molecular structure. | Requires more instrument time. |
| HRMS | Exact mass and molecular formula | Confirms elemental composition with high accuracy. | Cannot distinguish between positional isomers. |
| X-ray | Absolute 3D structure in solid state | The "gold standard" for unambiguous structure proof.[9] | Requires a suitable single crystal, which can be difficult to grow. |
III. X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography is the ultimate method for determining the absolute structure of a crystalline solid.[9] It provides a precise three-dimensional map of electron density, revealing the exact position of every atom and the bonding arrangement within the molecule.
-
Causality: When a beam of X-rays is passed through an ordered crystal lattice, the X-rays are diffracted in a specific pattern. By analyzing the angles and intensities of this diffraction pattern, the structure of the crystal can be solved.[9]
If a suitable single crystal of the synthesized product can be grown, X-ray crystallography will provide an unequivocal answer to the positional isomer question, validating the assignments made by NMR.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is to grow a single crystal of suitable quality. This is often achieved by slow evaporation of a solvent from a concentrated solution of the pure compound. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water) should be screened.
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. Diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is then solved using computational methods and refined to fit the experimental data, yielding a final, precise 3D model of the molecule.
Conclusion: A Self-Validating, Integrated Approach
Validating the structure of a specific derivative like this compound, or our case study compounds, requires a synergistic application of multiple analytical techniques. No single method provides a complete and infallible picture. The process begins with Mass Spectrometry to confirm the molecular formula. It then moves to 1D NMR (¹H and ¹⁹F) to generate a primary hypothesis of the isomeric structure based on chemical shifts and coupling constants. If ambiguity remains, 2D NMR experiments (HMBC, COSY) are employed to definitively map the molecular framework. Finally, where possible, X-ray crystallography provides the ultimate, unambiguous confirmation of the solid-state structure. This integrated workflow represents a robust, self-validating system that ensures the scientific integrity required for advancing research and development.
References
- 1. 5-Fluoro-2-nitrophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 6. Buy 2-(4-Fluoro-2-nitrophenyl)acetic acid | 39616-95-0 [smolecule.com]
- 7. Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid | European Journal of Chemistry [eurjchem.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(4-Cyano-3-fluorophenyl)acetic Acid Isomers
Introduction
In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecular isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and patentability. Positional isomers, such as those of 2-(4-cyano-3-fluorophenyl)acetic acid, can exhibit vastly different biological activities and physical properties. Therefore, the ability to unambiguously differentiate these isomers is paramount. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to distinguish these closely related structures, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
While a complete, publicly available dataset for every possible isomer of this compound is not consolidated in the literature, this guide will leverage established principles of spectroscopy and data from analogous compounds to predict and explain the key differentiating features. We will explore the theoretical underpinnings of how the relative positions of the cyano, fluoro, and acetic acid moieties create unique spectroscopic fingerprints.
The Isomers in Focus: Structural and Electronic Considerations
The core challenge lies in differentiating isomers where the fluoro and cyano groups change their positions on the phenyl ring relative to the acetic acid side chain. The primary subject of this guide is This compound , with its molecular formula C9H6FNO2 and a molecular weight of approximately 179.15 g/mol .[1][2] We will compare its expected spectroscopic signature with other potential isomers, such as 2-(4-cyano-2-fluorophenyl)acetic acid [3] and 2-(3-cyano-4-fluorophenyl)acetic acid .[4]
The electronic properties of the substituents are key to understanding their impact on the spectra. The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The cyano group is strongly electron-withdrawing through both induction and resonance (-I, -R). The acetic acid moiety is weakly deactivating. The interplay of these effects governs the electron density at each position on the aromatic ring, which in turn dictates the chemical shifts observed in NMR spectroscopy.[5][6]
Below is a diagram illustrating the structures of the primary isomers discussed.
Caption: Chemical structures of the primary isomers of interest.
Predictive Spectroscopic Analysis: A Comparative Approach
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.
Key Principles:
-
Chemical Shift: Protons in electron-poor (deshielded) environments appear at higher chemical shifts (downfield). The strong deshielding effects of the cyano and fluoro groups will cause aromatic protons to resonate significantly downfield, typically in the 6.5-8.0 ppm range.[5]
-
Splitting and Coupling: Protons on adjacent carbons "split" each other's signals. The magnitude of the coupling constant (J) depends on the spatial relationship:
-
ortho-coupling (³JHH) across three bonds is typically 7-10 Hz.
-
meta-coupling (⁴JHH) across four bonds is smaller, around 2-3 Hz.
-
para-coupling (⁵JHH) is often negligible (<1 Hz).
-
-
Fluorine Coupling: The ¹⁹F nucleus (spin ½) also couples to nearby protons. H-F coupling constants are distance-dependent:
-
ortho-coupling (³JHF) is typically 6-10 Hz.
-
meta-coupling (⁴JHF) is around 4-8 Hz.
-
para-coupling (⁵JHF) is smaller, ~2 Hz.
-
Predicted ¹H NMR Signatures (in CDCl₃ or DMSO-d₆):
| Isomer | Predicted Aromatic Proton Signals (δ, ppm, Multiplicity, J values in Hz) | Key Differentiating Features |
| This compound | H2: ~7.5-7.7 (dd, J ≈ 8, 2) H5: ~7.4-7.6 (dd, J ≈ 8, 8) H6: ~7.6-7.8 (d, J ≈ 8) | Three distinct aromatic signals. H2 will be a doublet of doublets due to meta-coupling to H6 and ortho-coupling to the fluorine. H5 will show a characteristic doublet of doublets from ortho-coupling to H6 and meta-coupling to fluorine. |
| 2-(4-Cyano-2-fluorophenyl)acetic acid | H3: ~7.6-7.8 (dd, J ≈ 8, 2) H5: ~7.5-7.7 (d, J ≈ 8) H6: ~7.3-7.5 (t, J ≈ 8) | Three distinct aromatic signals. The proton ortho to the fluorine (H3) will be significantly downfield and show coupling to both H5 and the fluorine. The methylene (-CH₂-) protons may also show coupling to the ortho fluorine. |
| 2-(3-Cyano-4-fluorophenyl)acetic acid | H2: ~7.8-8.0 (d, J ≈ 2) H5: ~7.6-7.8 (ddd, J ≈ 8, 8, 2) H6: ~7.2-7.4 (t, J ≈ 8) | Three distinct aromatic signals. H2, positioned between two electron-withdrawing groups, will be the most downfield and appear as a narrow doublet (or doublet of doublets) due to meta-coupling to H5 and para-coupling to fluorine. H6 will be the most upfield due to the ortho fluorine's +R effect. |
Note: The methylene (-CH₂-) protons will typically appear as a singlet around 3.6-3.8 ppm, and the carboxylic acid proton (-COOH) will be a broad singlet far downfield (>10 ppm), though its position is concentration and solvent dependent.[5][7]
¹³C NMR Spectroscopy
Carbon NMR provides complementary information, particularly regarding the carbon atoms directly bonded to the substituents.
Key Principles:
-
Direct C-F Coupling: The most significant feature is the large one-bond coupling constant (¹JCF), typically ranging from 240-260 Hz. The carbon attached to fluorine will appear as a doublet.
-
Multi-bond C-F Coupling: Smaller couplings can be observed over two (²JCF ≈ 20-25 Hz) and three (³JCF ≈ 5-10 Hz) bonds.
-
Substituent Effects: The cyano group carbon (C≡N) appears around 115-120 ppm. The carbonyl carbon (C=O) of the acid appears around 170-180 ppm. The carbon bearing the fluorine will be significantly downfield due to electronegativity but also shielded by the large ¹JCF splitting.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that can provide unambiguous confirmation of the fluorine's chemical environment.[8]
Key Principles:
-
Chemical Shift: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The presence of the electron-withdrawing cyano group will shift the fluorine signal downfield compared to fluorobenzene.
-
Coupling to Protons: The ¹⁹F signal will be split by neighboring protons, mirroring the H-F couplings seen in the ¹H NMR spectrum. For example, in this compound, the fluorine signal should appear as a multiplet (or doublet of doublets of doublets) due to coupling with H2, H4 (on the side chain), and H5. The specific splitting pattern is a unique fingerprint for each isomer.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups.[9][10]
| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |
| C≡N Stretch (Nitrile) | ~2230 - 2240 | This is a sharp, strong band in a relatively clean region of the spectrum, making it a reliable marker.[11] |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | A very strong and typically broad absorption. |
| O-H Stretch (Carboxylic Acid) | ~2500 - 3300 | A very broad band, often obscuring C-H stretches, characteristic of the hydrogen-bonded acid dimer. |
| C-F Stretch | ~1230 - 1260 | A strong band, its exact position can be influenced by the substitution pattern.[11] |
| Aromatic C-H Bending | ~750 - 900 | The pattern of these "out-of-plane" bending vibrations can sometimes provide clues about the ring substitution pattern (e.g., ortho, meta, para).[11] |
While the positions of the C≡N and C=O stretches will be similar across the isomers, subtle shifts and changes in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation, though this often requires authentic reference spectra.
Recommended Experimental Protocols & Data Analysis Workflow
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Standard Operating Procedure: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the isomer into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to solubilize carboxylic acids and clearly show the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Use a spectrometer of at least 400 MHz for good signal dispersion.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C and ¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the H-F splitting patterns.
-
-
2D NMR (Optional but Recommended):
-
Run a COSY (Correlation Spectroscopy) experiment to establish H-H coupling networks in the aromatic ring.
-
Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate protons with their directly attached carbons.
-
Data Analysis Workflow
A systematic approach is crucial for correct structural assignment.
Caption: Workflow for Spectroscopic Isomer Differentiation.
Conclusion
The differentiation of this compound isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS can confirm the molecular formula and functional groups, multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is the definitive tool for unambiguous structural elucidation. The key lies in a detailed analysis of the chemical shifts and, most importantly, the scalar (J) coupling patterns between protons and fluorine nuclei on the aromatic ring. By carefully interpreting these unique spectroscopic fingerprints, researchers can confidently assign the correct structure, ensuring the integrity and success of their scientific endeavors.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - this compound (C9H6FNO2) [pubchemlite.lcsb.uni.lu]
- 3. 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Cyano-4-fluorophenyl)acetic acid | CymitQuimica [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction: The Critical Role of Intermediates in Drug Synthesis
In the intricate pathway of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity and consistency of its preceding intermediates. 2-(4-Cyano-3-fluorophenyl)acetic acid is a key building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a nitrile group, a fluorine atom, and a carboxylic acid moiety, presents unique analytical challenges. Ensuring the reliability of analytical data for this intermediate is not merely a procedural step; it is a cornerstone of process reproducibility, impurity control, and regulatory compliance.[1]
This guide provides an in-depth comparison of orthogonal analytical techniques for the characterization of this compound. We will explore the principles of method cross-validation, present detailed experimental protocols, and offer field-proven insights into generating a robust and trustworthy analytical data package.
Pillar 1: The Principle of Analytical Method Cross-Validation
Analytical method cross-validation is the systematic process of demonstrating that two or more distinct analytical methods or two laboratories using the same method produce comparable and reliable results for the same analyte.[2][3] This process is critical when transferring a method between laboratories or when employing multiple techniques to build a comprehensive quality profile of a substance.[4][5] The objective is to ensure data integrity and consistency throughout the drug development lifecycle.[6]
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q7 (Good Manufacturing Practice for Active Pharmaceutical Ingredients), emphasize that the manufacturing steps for defined intermediates must adhere to GMP principles, including documented impurity control and validated analytical methods.[1][7]
Caption: Workflow for analytical method cross-validation.
Pillar 2: Orthogonal Analytical Techniques for Comprehensive Characterization
No single analytical method can fully define the quality of a pharmaceutical intermediate. A multi-faceted, or orthogonal, approach is necessary. Each technique provides a different perspective on the molecule's identity, purity, and potential contaminants.
Caption: Complementary nature of orthogonal analytical techniques.
Comparative Overview of Key Analytical Methods
The selection of an analytical technique is driven by the specific question being asked—be it quantification, identification, or structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Purity assessment, impurity quantification, assay. | Analysis of volatile and semi-volatile compounds (e.g., residual solvents). | Definitive structural elucidation and identification. | Molecular weight confirmation and structural information. |
| Specificity | High, tunable via column and mobile phase selection. | High, dependent on column and detector. | Very high, provides unique fingerprint. | Very high, provides mass-to-charge ratio. |
| Quantitation | Excellent linearity and precision. | Excellent for volatile analytes. | Quantitative (qNMR) is possible but complex. | Can be quantitative, especially with isotopic standards. |
| Sample Prep | Simple dissolution in a suitable solvent. | Requires derivatization for non-volatile analytes like carboxylic acids, or headspace for volatiles.[8] | Dissolution in a deuterated solvent. | Dissolution, often coupled with a chromatography inlet (LC-MS, GC-MS). |
| Key Insight | Provides a precise measure of "how much" and "how pure." | Identifies process-related volatile impurities. | Confirms "what it is" at the atomic level. | Confirms the molecular formula and fragmentation patterns. |
Pillar 3: Detailed Experimental Protocols & Rationale
Trustworthy data originates from meticulously executed and well-understood protocols. Here, we detail validated starting points for the analysis of this compound.
A. High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
Rationale: Reversed-phase HPLC is the workhorse for purity analysis of non-volatile organic molecules.[9] A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the aromatic ring of the analyte. An acidic mobile phase (using formic or acetic acid) is essential to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times.[10] UV detection at 220-260 nm is suitable for aromatic compounds.
Experimental Protocol:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
B. Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
Rationale: Pharmaceutical intermediates may contain residual solvents from the synthesis and purification steps.[11] As these are volatile, GC with headspace sampling is the ideal method, preventing contamination of the GC system with the non-volatile analyte.
Experimental Protocol:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.
C. ¹H NMR for Structural Confirmation
Rationale: NMR spectroscopy provides unambiguous structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals create a unique fingerprint for the molecule.[12] DMSO-d₆ is a common solvent for carboxylic acids as it can solubilize the analyte and the acidic proton is often observable.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
-
-
Expected Signals:
-
A broad singlet for the carboxylic acid proton (-COOH), typically >12 ppm.
-
Signals in the aromatic region (7-9 ppm) corresponding to the three protons on the phenyl ring, showing characteristic splitting due to fluorine-proton and proton-proton coupling.
-
A singlet for the methylene protons (-CH₂-), typically around 3.7-4.0 ppm.
-
Cross-Validation in Practice: A Hypothetical Case Study
To ensure consistency, a primary HPLC method (Method A) was cross-validated against a secondary method (Method B) with a different stationary phase (a phenyl-hexyl column instead of C18).
Acceptance Criterion: The percentage purity results between the two methods must not differ by more than an absolute 2.0%.
Hypothetical Results:
| Batch ID | Purity by Method A (%) | Purity by Method B (%) | Absolute Difference (%) | Result |
| CFPAA-001 | 99.65 | 99.58 | 0.07 | Pass |
| CFPAA-002 | 99.71 | 99.61 | 0.10 | Pass |
| CFPAA-003 | 99.59 | 99.45 | 0.14 | Pass |
The low absolute differences confirm that both methods provide equivalent, reliable data, validating their use for quality control.
Conclusion
The cross-validation of analytical results for this compound is a non-negotiable aspect of robust pharmaceutical development. It is not sufficient to rely on a single analytical technique. By employing an orthogonal approach—combining the quantitative power of HPLC, the volatile impurity detection of GC, the structural confirmation of NMR, and the molecular weight verification of MS—a comprehensive and trustworthy quality profile can be established. This multi-faceted strategy ensures that the intermediate meets the stringent standards required for API synthesis, ultimately contributing to the safety and efficacy of the final drug product.[13][14][15]
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. shimadzu.com [shimadzu.com]
- 10. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. qualityfwd.com [qualityfwd.com]
- 15. who.int [who.int]
A Senior Application Scientist’s Guide to Benchmarking the Purity of Synthesized 2-(4-Cyano-3-fluorophenyl)acetic acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is non-negotiable. This quality is fundamentally dependent on the purity of its preceding intermediates.[1][2] 2-(4-Cyano-3-fluorophenyl)acetic acid is a key building block in the synthesis of various therapeutic agents. Even trace impurities can propagate through synthetic steps, leading to undesired side-products, reduced yields, and potential safety concerns in the final drug product.[3] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure; it is a cornerstone of reliable and reproducible drug manufacturing.[2][4]
This guide provides an in-depth comparison of a newly synthesized batch of this compound against a certified commercial reference standard. We will employ a suite of orthogonal analytical techniques—HPLC, GC-MS, ¹H NMR, and FTIR—to build a comprehensive and trustworthy purity profile. The causality behind each experimental choice is explained, reflecting a methodology where each step serves to validate the others.
Overall Analytical Workflow
A multi-technique approach ensures that different types of potential impurities (e.g., structural isomers, residual solvents, starting materials) are detected. This workflow provides a holistic and self-validating assessment of the material's purity.
Caption: Orthogonal workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity
Expertise & Rationale
HPLC is the primary technique for determining the purity of non-volatile organic compounds.[5] We employ a reversed-phase (RP-HPLC) method, which is ideal for separating moderately polar analytes like our target acid from potential non-polar or more polar impurities. A C18 column is selected for its robust hydrophobic interaction capabilities. The mobile phase consists of an organic solvent (acetonitrile) and water, with a small amount of formic acid. The acid serves two crucial purposes: it protonates the carboxylic acid group of the analyte, suppressing its ionization and leading to sharper, more symmetrical peaks, and it improves compatibility with mass spectrometry if LC-MS were the next step.[6][7] Detection is performed at 264 nm, a wavelength suitable for aromatic systems.[6]
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: Agilent 1200 series HPLC system (or equivalent) with a Diode Array Detector (DAD).[8]
-
Column: Acclaim™ Organic Acid Dionex column (or equivalent C18), 5 µm, 4.6 x 250 mm.[8]
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 264 nm.[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized sample and the reference standard in 10 mL of 50:50 Acetonitrile:Water to create 1 mg/mL stock solutions. Further dilute to 0.1 mg/mL for analysis.
Comparative Data & Interpretation
The purity is calculated using area normalization, assuming all components have a similar response factor at the chosen wavelength. The reference standard serves as the benchmark for retention time and peak shape.
| Sample ID | Retention Time (min) | Peak Area % | Purity (Area %) | Detected Impurities (RT, Area %) |
| Reference Standard | 8.52 | 99.95% | ≥99.9% | Impurity A (6.21 min, 0.03%), Impurity B (9.88 min, 0.02%) |
| Synthesized Batch | 8.51 | 99.68% | 99.68% | Impurity A (6.20 min, 0.15%), Impurity C (7.45 min, 0.11%), Impurity B (9.87 min, 0.06%) |
The synthesized batch shows high purity at 99.68%. However, it contains a higher level of "Impurity A" and a new "Impurity C" not present in the reference standard, warranting further investigation.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
Expertise & Rationale
GC-MS is exceptionally sensitive for identifying volatile and semi-volatile organic compounds, making it the ideal tool for detecting residual solvents from the synthesis and purification steps (e.g., acetone, ethyl acetate, dichloromethane).[3][5] Direct injection of acidic compounds can be problematic due to poor peak shape and thermal instability. While derivatization is an option, a modern wax-coated capillary column designed for organic acids can often provide good results without this extra step.[9][10] The mass spectrometer provides definitive identification by comparing the fragmentation pattern of each peak to a spectral library (e.g., NIST).
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC-MS system (e.g., Shimadzu GCMS-QP2020 NX) with an autosampler.[9]
-
Column: SH-WAX (60 m × 0.25 mm I.D., df=0.5 µm) or equivalent polar wax column.[9]
-
Carrier Gas: Helium at a constant linear velocity of 34.0 cm/s.[9]
-
Injector Temperature: 240 °C.
-
Oven Program: 50 °C (hold 2 min), ramp at 20 °C/min to 240 °C (hold 5 min).
-
MS Source Temperature: 200 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: 35-400 m/z.
-
Sample Preparation: Dissolve ~20 mg of each sample in 1 mL of high-purity methanol. Methanol is chosen as it typically elutes very early and is less likely to be a process solvent.
Comparative Data & Interpretation
| Sample ID | Detected Solvent | Retention Time (min) | Identification Confidence |
| Reference Standard | None Detected | N/A | N/A |
| Synthesized Batch | Dichloromethane | 3.15 | 98% Match (NIST Library) |
| Ethyl Acetate | 4.22 | 97% Match (NIST Library) |
The GC-MS analysis reveals the presence of residual dichloromethane and ethyl acetate in the synthesized batch, which are likely from the reaction or purification workup. These are not observed in the commercial standard.
Nuclear Magnetic Resonance (¹H NMR): Structural Verification
Expertise & Rationale
¹H NMR spectroscopy provides an unambiguous confirmation of the molecular structure. The chemical shift, integration (proton count), and splitting pattern of each signal must be consistent with the proposed structure of this compound.[11][12] Furthermore, NMR is a powerful tool for purity assessment, as even minor impurities with different structures will generate their own distinct signals. The relative integration of impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of their levels.
Detailed Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: Dissolve 5-10 mg of sample in ~0.7 mL of DMSO-d₆. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the FID with an appropriate line broadening factor and reference the solvent peak to δ 2.50 ppm.
Comparative Data & Interpretation
| Assignment | Expected δ (ppm), Multiplicity | Reference Standard (Observed) | Synthesized Batch (Observed) | Notes |
| -COOH | ~12.7 (br s, 1H) | 12.74 (br s, 1H) | 12.75 (br s, 1H) | Consistent. |
| Ar-H | ~8.0 (d, 1H) | 8.03 (d, 1H) | 8.03 (d, 1H) | Consistent. |
| Ar-H | ~7.9 (d, 1H) | 7.93 (d, 1H) | 7.93 (d, 1H) | Consistent. |
| -CH₂- | ~3.7 (s, 2H) | 3.70 (s, 2H) | 3.71 (s, 2H) | Consistent. |
| Impurity | N/A | No significant impurities noted. | Small singlet at δ 3.95 ppm. | A minor, unidentified impurity is present. |
The ¹H NMR spectra for both samples are largely consistent with the target structure.[12] However, the synthesized batch displays a small, unassigned singlet at 3.95 ppm, corroborating the HPLC finding of an additional impurity.
Fourier-Transform Infrared Spectroscopy (FTIR): Functional Group Confirmation
Expertise & Rationale
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups in a molecule.[13][14] For our target compound, we expect to see characteristic absorption bands for the nitrile (-C≡N), the carboxylic acid (a broad O-H stretch and a sharp C=O stretch), and aromatic C-H and C-F bonds.[15][16] By comparing the spectrum of the synthesized material to the reference standard, we can quickly verify its chemical identity and spot any gross deviations.
Caption: FTIR workflow for functional group verification.
Detailed Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring good contact.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and dry completely before analyzing the next sample.
-
Comparative Data & Interpretation
| Functional Group | Expected Wavenumber (cm⁻¹) | Reference Standard (Observed cm⁻¹) | Synthesized Batch (Observed cm⁻¹) |
| Carboxylic Acid O-H | 3300-2500 (broad) | 2985 (broad) | 2987 (broad) |
| Aromatic C-H | 3100-3000 | 3075 | 3076 |
| Nitrile C≡N | ~2230 | 2232 | 2232 |
| Carboxylic Acid C=O | ~1700 | 1705 | 1706 |
| C-F Stretch | ~1250 | 1248 | 1249 |
The FTIR spectra of both the synthesized batch and the reference standard are virtually superimposable, confirming that the synthesized material possesses all the correct functional groups and is, at a macroscopic level, the correct compound.
Conclusion: An Integrated Purity Assessment
This multi-technique benchmarking analysis provides a high degree of confidence in the purity assessment of the synthesized this compound.
-
Identity & Structure: ¹H NMR and FTIR analysis conclusively confirm that the bulk material is the correct target compound.
-
Quantitative Purity: RP-HPLC analysis establishes the purity at 99.68% by area normalization.
-
Impurity Profile: The primary impurities are a non-volatile species ("Impurity C" at 0.11%) detected by HPLC and trace residual solvents (dichloromethane and ethyl acetate) identified by GC-MS.
While the synthesized batch demonstrates high purity suitable for many applications, it does not match the quality of the commercial reference standard due to the presence of additional impurities and residual solvents. This data-driven guide provides the necessary insights for researchers to make informed decisions about the material's suitability for downstream applications and to guide further purification efforts if required.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 7. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 13. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. airhygiene.com [airhygiene.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of 2-(4-Cyano-3-fluorophenyl)acetic Acid Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from the benchtop to potential clinical application is a rigorous and multifaceted process. This guide provides an in-depth technical comparison of the methodologies used to assess the in vitro and in vivo activity of a promising class of compounds: 2-(4-Cyano-3-fluorophenyl)acetic acid derivatives. While direct and extensive biological data for this specific chemical family is emerging, this guide will leverage established protocols and data from structurally related molecules to provide a comprehensive framework for their evaluation. Our focus will be on two key therapeutic areas where such scaffolds have shown potential: oncology and anti-inflammatory applications.
The rationale for investigating this particular chemical scaffold stems from the known bioactivity of its constituent parts. The fluorophenylacetamide and cyanophenyl moieties are present in various compounds exhibiting anticancer properties, with some acting as aromatase inhibitors.[1][2][3] This suggests a potential mechanism for these derivatives in hormone-dependent cancers. Furthermore, the acetic acid functional group is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), hinting at a possible role in modulating inflammatory pathways.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific reasoning behind the experimental choices, ensuring a self-validating system of inquiry.
Part 1: In Vitro Activity Assessment - The Cellular and Molecular Proving Ground
The initial phase of screening any new compound series involves a battery of in vitro assays. These cell-free and cell-based tests are crucial for establishing a baseline of activity, understanding the mechanism of action, and prioritizing candidates for more complex in vivo studies.
Anticancer Activity: Cytotoxicity Profiling
A fundamental first step is to determine the cytotoxic potential of the this compound derivatives against a panel of human cancer cell lines. The choice of cell lines should be hypothesis-driven. For instance, given the structural similarities to known aromatase inhibitors, estrogen receptor-positive (ER+) breast cancer cell lines like MCF-7 are a logical choice, alongside an ER-negative line such as MDA-MB-231 to assess selectivity.[2] A prostate cancer cell line like PC3 could also be included, as some phenylacetamide derivatives have shown activity against it.[1][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | Derivative Substitution | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | PC3 IC50 (µM) |
| Cpd-1 | Unsubstituted | 55.2 ± 4.1 | > 100 | 80.5 ± 6.3 |
| Cpd-2 | 4-Methyl | 42.8 ± 3.5 | > 100 | 65.1 ± 5.2 |
| Cpd-3 | 4-Chloro | 28.9 ± 2.7 | 95.3 ± 7.8 | 48.7 ± 4.0 |
| Imatinib | Reference Drug | 98.0 ± 8.5 | Not Tested | 40.0 ± 3.1 |
Data is hypothetical and for illustrative purposes only.
Anti-inflammatory Activity: Nitric Oxide Inhibition
To investigate the potential anti-inflammatory effects, the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 ) can be assessed. LPS stimulation mimics bacterial infection and induces a strong inflammatory response, including the production of NO by inducible nitric oxide synthase (iNOS).[5]
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the derivatives for 1 hour.
-
LPS Stimulation: Add LPS (1 µg/mL) to the wells to induce NO production and incubate for 24 hours.
-
Griess Reagent Addition: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve and determine the percentage of NO inhibition relative to the LPS-stimulated control.
Mechanistic Insight: Aromatase Inhibition
Based on the structural alerts within the this compound scaffold, a plausible anticancer mechanism is the inhibition of aromatase, a key enzyme in estrogen biosynthesis.[2] A cell-free enzymatic assay can directly measure the inhibitory potential of the compounds against this target.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add human recombinant aromatase, the test compounds at various concentrations, and the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time, allowing the enzymatic reaction to proceed.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of aromatase inhibition and determine the IC50 values.
| Compound ID | Derivative Substitution | Aromatase IC50 (nM) |
| Cpd-1 | Unsubstituted | 85.3 ± 7.2 |
| Cpd-2 | 4-Methyl | 62.1 ± 5.5 |
| Cpd-3 | 4-Chloro | 35.7 ± 3.1 |
| Letrozole | Reference Drug | 2.5 ± 0.3 |
Data is hypothetical and for illustrative purposes only.
Visualizing the Mechanism: Aromatase Inhibition Pathway
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Efficacy in 2-(4-Cyano-3-fluorophenyl)acetic Acid Synthesis
Introduction: The Significance of 2-(4-Cyano-3-fluorophenyl)acetic Acid
In the landscape of modern drug discovery and development, the synthesis of structurally precise intermediates is of paramount importance. This compound is a key building block in the preparation of various pharmaceutical agents, where the cyano and fluoro substituents play crucial roles in modulating the molecule's physicochemical properties and biological activity. The efficient and selective synthesis of this compound is a critical challenge, with the choice of catalyst being a determining factor in the overall yield, purity, and economic viability of the process.
This guide provides an in-depth, objective comparison of the efficacy of different catalysts for the synthesis of this compound. We will delve into the mechanistic intricacies of the key synthetic steps, present comparative experimental data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Synthetic Strategy Overview: A Two-Step Approach
The most prevalent and versatile synthetic route to this compound involves a two-step sequence:
-
Palladium-Catalyzed Cyanation: The introduction of the cyano group onto the aromatic ring via a cross-coupling reaction.
-
Hydrolysis: The conversion of the resulting nitrile intermediate to the final carboxylic acid.
This guide will compare the catalytic efficacy within each of these critical steps.
Part 1: The Critical C-C Bond Formation - A Comparative Analysis of Palladium Catalysts for Cyanation
The cornerstone of this synthesis is the palladium-catalyzed cyanation of an appropriate halo-precursor, typically 4-bromo-2-fluorobenzyl bromide or a related derivative. The choice of the palladium catalyst system is critical for achieving high yields and avoiding common pitfalls such as catalyst poisoning.
Catalyst Systems Under Comparison:
-
Homogeneous Palladium(II) Precatalysts with Phosphine Ligands:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
-
Heterogeneous Palladium on Carbon (Pd/C)
The "Why": Mechanistic Insights into Palladium-Catalyzed Cyanation
The generally accepted mechanism for palladium-catalyzed cyanation proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cyanation.
The choice of ligand (L) is crucial in stabilizing the palladium center and influencing the rates of the individual steps. For electron-deficient aryl halides, such as our substrate, the reductive elimination step can be rate-limiting.[2]
Comparative Performance Data for Cyanation of 4-Bromo-2-fluorotoluene
| Catalyst System | Cyanide Source | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | K₄[Fe(CN)₆] | XPhos | DMAc/H₂O | 120 | 12 | ~95% | [2] |
| Pd₂(dba)₃ | Zn(CN)₂ | dppf | DMF | 100 | 8 | ~92% | General Procedure |
| Pd/C | Zn(CN)₂ | dppf | DMAC | 110 | 6 | up to 98% | [3] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Expertise in Action: Interpreting the Data and Making the Right Choice
-
Homogeneous Catalysts (Pd(OAc)₂ and Pd₂(dba)₃): These catalysts, when paired with appropriate phosphine ligands like XPhos or dppf, offer excellent yields. The choice of ligand is critical; bulky, electron-rich phosphines can accelerate the reductive elimination step, which is often the turnover-limiting step for electron-deficient aryl halides.[2] However, a significant drawback is the potential for catalyst deactivation by excess cyanide ions, which can form inactive palladium-cyanide complexes.[1] The use of less soluble cyanide sources like Zn(CN)₂ or the slow-release source K₄[Fe(CN)₆] mitigates this issue.[2][3]
-
Heterogeneous Catalyst (Pd/C): The use of palladium on carbon presents several practical advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which is economically favorable on an industrial scale.[3] The Pd/C system, often in conjunction with a ligand and an additive like zinc formate to prevent catalyst poisoning, can achieve very high yields.[3] For large-scale synthesis, the operational simplicity and cost-effectiveness of Pd/C often make it the preferred choice.
Part 2: The Final Transformation - A Comparative Analysis of Catalysts for Nitrile Hydrolysis
The second crucial step is the hydrolysis of the intermediate, 2-(4-Cyano-3-fluorophenyl)acetonitrile, to the desired carboxylic acid. This transformation can be achieved under acidic, basic, or enzymatic conditions, each with its own set of advantages and disadvantages.
Catalytic Approaches for Nitrile Hydrolysis:
-
Acid-Catalyzed Hydrolysis
-
Base-Catalyzed (Saponification) Hydrolysis
-
Enzymatic Hydrolysis (Nitrilase)
The "Why": Mechanistic Differences in Nitrile Hydrolysis
Caption: Comparative pathways for nitrile hydrolysis.
-
Acid-Catalyzed Hydrolysis: This is a reversible process that proceeds through an amide intermediate.[4] The equilibrium can be driven towards the carboxylic acid by using a large excess of water and heating.
-
Base-Catalyzed Hydrolysis: This method is generally preferred as it is an irreversible process. The initially formed carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the nucleophilic attack that could reverse the reaction.[5] This drives the reaction to completion.
-
Enzymatic Hydrolysis: Nitrilases are enzymes that can directly hydrolyze nitriles to carboxylic acids and ammonia under mild conditions.[6] This approach offers high selectivity and is environmentally benign.
Comparative Performance Data for Hydrolysis of 2-(4-Cyano-3-fluorophenyl)acetonitrile
| Catalytic Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acid-Catalyzed | 6M HCl (aq) | Dioxane | 100 | 12-16 | ~85-90% | General Procedure |
| Base-Catalyzed | 10% NaOH (aq) | Ethanol | 80 | 4-6 | >95% | [5] |
| Enzymatic | Nitrilase | Phosphate Buffer | 30-40 | 24-48 | High | [6] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Expertise in Action: Choosing the Optimal Hydrolysis Conditions
-
Acid-Catalyzed Hydrolysis: While effective, the reversible nature of this reaction can sometimes lead to incomplete conversion. The harsh acidic conditions and high temperatures may not be suitable for substrates with acid-sensitive functional groups.
-
Base-Catalyzed Hydrolysis: For most applications, this is the method of choice due to its high yields and irreversibility.[5] The reaction is typically faster than acid-catalyzed hydrolysis. A final acidification step is required to obtain the free carboxylic acid from the carboxylate salt.
-
Enzymatic Hydrolysis: This "green chemistry" approach is highly attractive, especially for the synthesis of chiral carboxylic acids, as nitrilases can exhibit high enantioselectivity.[6] The mild reaction conditions (neutral pH, room temperature) are compatible with a wide range of functional groups. However, the availability and cost of the specific nitrilase, as well as longer reaction times, may be limiting factors.
Experimental Protocols: A Self-Validating System
Protocol 1: Palladium-Catalyzed Cyanation using Pd/C
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzyl bromide (1.0 eq), Pd/C (2 mol%), dppf (4 mol%), and Zn(CN)₂ (0.6 eq).
-
Add anhydrous N,N-dimethylacetamide (DMAC) to the vessel.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the heterogeneous Pd/C catalyst.
-
The filtrate containing 2-(4-Cyano-3-fluorophenyl)acetonitrile can be carried forward to the hydrolysis step after appropriate workup and purification.
Protocol 2: Base-Catalyzed Hydrolysis
-
To a solution of 2-(4-Cyano-3-fluorophenyl)acetonitrile (1.0 eq) in ethanol, add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously.
-
Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure product.
Conclusion: A Data-Driven Approach to Catalyst Selection
The synthesis of this compound is a multi-step process where the judicious selection of catalysts is paramount for success. For the crucial cyanation step, heterogeneous Pd/C offers a robust, scalable, and cost-effective solution with high yields, making it an excellent choice for industrial applications.[3] In the final hydrolysis step, base-catalyzed saponification stands out for its irreversibility and high conversion rates, providing a reliable method for obtaining the final product in high purity.[5] While enzymatic hydrolysis presents a promising green alternative, its practical application will depend on the specific requirements of the synthesis and the availability of suitable enzymes.[6]
By understanding the underlying mechanisms and carefully considering the comparative performance data presented in this guide, researchers and drug development professionals can confidently select the most efficacious catalytic system to meet their synthetic objectives.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Fluorinated Phenylacetic Acids: Unlocking the Potential of Positional Isomerism in Drug Discovery and Beyond
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool. The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics. Among the myriad of fluorinated building blocks, fluorinated phenylacetic acids stand out for their versatility and prevalence in a range of applications, from potent non-steroidal anti-inflammatory drugs (NSAIDs) to advanced polymers.
This guide provides an in-depth comparative analysis of the ortho-, meta-, and para-isomers of fluorophenylacetic acid. We will explore how the seemingly subtle shift in the fluorine atom's position on the phenyl ring dictates significant changes in their synthesis, physicochemical properties, and, ultimately, their functional applications. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorination in their own work. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to support a rational approach to molecular design.
The Influence of Fluorine Placement: A Comparative Analysis
The position of the fluorine atom on the phenylacetic acid scaffold is not a trivial consideration. It governs the electronic distribution within the aromatic ring, which in turn affects the molecule's acidity (pKa), lipophilicity (logP), and its ability to interact with biological targets.[1] These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties: A Tale of Three Isomers
The acidity and lipophilicity of a drug molecule are paramount for its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the fluorine atom influences the dissociation of the carboxylic acid proton, while its overall contribution to the molecule's polarity impacts its partitioning between aqueous and lipid environments.
| Isomer | Structure | pKa | logP |
| 2-Fluorophenylacetic acid | ~4.1 | ~1.6 | |
| 3-Fluorophenylacetic acid | 4.09[2] | 1.7[3][4] | |
| 4-Fluorophenylacetic acid | 4.25-4.26[5][6] | 1.46-1.6[6][7] |
Table 1: Comparison of the physicochemical properties of fluorophenylacetic acid isomers. The pKa and logP values are approximate and can vary slightly depending on the experimental conditions.
The ortho-isomer's pKa is slightly higher than the meta-isomer, potentially due to the proximity of the fluorine atom to the carboxylic acid group, which may influence its solvation. The para-isomer exhibits the highest pKa, suggesting a less pronounced inductive effect at that position. In terms of lipophilicity, the meta-isomer is the most lipophilic, which could have implications for its ability to cross cell membranes.
Biological Activity: Targeting Cyclooxygenase (COX) Enzymes
Fluorinated phenylacetic acid derivatives are well-known for their activity as non-steroidal anti-inflammatory drugs (NSAIDs), primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs with reduced gastrointestinal side effects.
Experimental Protocols: From Synthesis to Biological Evaluation
To provide a practical framework for researchers, this section details the synthesis of a representative fluorinated phenylacetic acid isomer and a standard protocol for evaluating its COX-2 inhibitory activity.
Synthesis of 4-Fluorophenylacetic Acid
A common and versatile method for the synthesis of fluorinated phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide. The following protocol is a general procedure that can be adapted for the synthesis of the other isomers with appropriate starting materials.[10]
Materials:
-
4-Fluorobenzyl cyanide
-
Sulfuric acid (concentrated)
-
Water
-
Mechanical stirrer
-
Reflux condenser
-
Round-bottom flask
-
Filtration apparatus
Procedure:
-
In a 5-L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.
-
To this acidic solution, add 700 g of 4-fluorobenzyl cyanide.
-
Heat the mixture under reflux with vigorous stirring for approximately three hours.
-
After cooling slightly, pour the reaction mixture into 2 L of cold water, ensuring continuous stirring to prevent the formation of a solid mass.
-
Collect the precipitated 4-fluorophenylacetic acid by filtration.
-
The crude product can be further purified by recrystallization or distillation under reduced pressure.
In Vitro COX-2 Inhibitor Screening Assay
The following is a representative protocol for a fluorometric COX-2 inhibitor screening assay, adapted from commercially available kits.[6] This assay measures the production of prostaglandin G2, an intermediate in the COX-catalyzed reaction.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (fluorinated phenylacetic acids) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Enzyme and Reagent Preparation: Reconstitute and dilute the COX-2 enzyme, COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions. Keep all reagents on ice.
-
Reaction Setup: In a 96-well plate, add the following to the respective wells:
-
Enzyme Control: 10 µL of Assay Buffer.
-
Inhibitor Control: 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
Test Compound: 10 µL of the diluted test compound.
-
-
Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Initiation and Measurement: Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to each well using a multi-channel pipette. Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each test compound concentration and determine the IC50 value.
Broader Applications and Future Perspectives
While the focus of this guide has been on the pharmaceutical applications of fluorinated phenylacetic acids, their utility extends to other domains. In agrochemicals , these compounds can serve as precursors to herbicides and pesticides with enhanced efficacy and environmental persistence.[11] In materials science , the incorporation of fluorinated phenylacetic acid moieties into polymers can impart desirable properties such as increased thermal stability, chemical resistance, and altered surface energies.[11]
The future of research in this area lies in a deeper understanding of the structure-property-activity relationships of these versatile building blocks. The continued development of novel synthetic methodologies will enable access to a wider range of fluorinated derivatives with tailored properties. Furthermore, advanced computational modeling will play an increasingly important role in predicting the biological and material properties of these compounds, thereby accelerating the discovery and development of new and improved products.
Conclusion
The positional isomerism of fluorinated phenylacetic acids provides a compelling case study in the power of subtle structural modifications to elicit significant changes in chemical and biological properties. By carefully considering the placement of the fluorine atom, researchers can fine-tune the physicochemical and biological characteristics of these molecules to optimize their performance in a variety of applications. This guide has provided a comparative framework, supported by experimental data and protocols, to aid in the rational design and utilization of these valuable chemical entities. As our understanding of the nuanced effects of fluorination continues to grow, so too will the potential for innovation in fields ranging from medicine to materials science.
References
- 1. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Fluorophenylacetic acid(331-25-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. 3-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 4. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 5. 4-Fluorophenylacetic acid CAS#: 405-50-5 [m.chemicalbook.com]
- 6. p-Fluorophenylacetic acid(405-50-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 4-Fluorophenylacetic acid | SIELC Technologies [sielc.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Cyano-3-fluorophenyl)acetic acid
For professionals in research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemicals we handle. The proper disposal of reagents like 2-(4-Cyano-3-fluorophenyl)acetic acid is not merely a regulatory compliance task; it is a critical component of a robust laboratory safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Immediate Safety Precautions
Before beginning any procedure that involves this compound, a thorough understanding of its hazard profile is essential. This compound presents multiple risks that dictate its handling and disposal requirements. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. The presence of the cyano group (CN) warrants special attention due to the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions[2][3][4].
This information is not theoretical; it directly informs the minimum personal protective equipment (PPE) required to handle the compound safely.
| Hazard Category | GHS Classification | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] | Standard laboratory coat, gloves. Avoid ingestion. |
| Skin Irritation | H315: Causes skin irritation[1] | Chemical-resistant gloves (Nitrile rubber recommended), lab coat.[5] |
| Eye Irritation | H319: Causes serious eye irritation[1] | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[5][6] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Use only in a well-ventilated area or under a chemical fume hood.[6][7] |
The Core Principle: Segregation and Hazardous Waste Designation
The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), has established stringent regulations for chemical waste management[8][9][10]. Due to its defined hazards, this compound must be treated as hazardous waste.
Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste trash. [9][11]
The rationale is twofold:
-
Environmental Protection : Even small quantities of such chemicals can contaminate soil and water systems, posing a significant ecological threat[8].
-
Personnel Safety : The compound's inherent toxicity and the risk of reacting with other chemicals in a sewer system to produce toxic gases (like HCN) create an unacceptable hazard.
Therefore, the foundational principle of its disposal is strict segregation and collection as regulated hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the systematic procedure for collecting and storing this compound waste for final disposal by a licensed professional.
Step 1: Waste Collection
-
Solid Waste : Collect unadulterated solid this compound, or materials heavily contaminated with it (e.g., weighing paper, spill cleanup materials), in a dedicated hazardous waste container.
-
Contaminated Labware : Disposable items such as gloves, pipette tips, and wipes that have come into contact with the chemical must also be collected as hazardous waste[5]. Do not discard these items in the regular trash.
-
Solution Waste : If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix it with other waste streams, especially acidic waste, to prevent potential reactions.
Step 2: Containerization
Proper containment is crucial to prevent leaks and ensure safe storage.
-
Select a Compatible Container : Use a leak-proof container with a secure, screw-top cap that is in good condition[11][12]. High-density polyethylene (HDPE) containers are generally a suitable choice[5]. Ensure the container material is compatible with the waste being collected (e.g., do not use metal containers for corrosive materials)[10][12].
-
Maintain Headroom : Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion[10][11].
-
Keep Closed : The waste container must be kept tightly closed at all times, except when actively adding waste[11][12]. This minimizes the release of vapors and prevents spills.
Step 3: Labeling
Accurate labeling is a strict regulatory requirement and is vital for safety.
-
Use an Official Tag : Affix a "Hazardous Waste" tag, provided by your institution's Environmental Health and Safety (EHS) department, to the container as soon as the first drop of waste is added[9][12][13].
-
Provide Complete Information : The label must include[9][12]:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
For mixtures, list all components and their approximate percentages.
-
The date accumulation began.
-
The physical hazards (e.g., irritant, toxic).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely in a designated laboratory area pending pickup.
-
Designate an SAA : An SAA is a location at or near the point of waste generation and under the control of the laboratory personnel[11][13].
-
Segregate Incompatibles : Store the waste container in a designated area, segregated from incompatible materials (e.g., strong oxidizing agents, bases)[6][11]. Use secondary containment (such as a plastic tub) to capture any potential leaks.
-
Inspect Regularly : Weekly inspections of the SAA are required to check for leaks or container degradation[8][11].
Step 5: Arranging for Disposal
-
Request Pickup : Once the waste container is full or you are finished generating this specific waste, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor[5][9]. Follow your organization's specific procedures for submitting a pickup request.
-
Do Not Move Waste : Never move hazardous waste from one SAA to another[13]. The waste should only be moved from the SAA by trained EHS personnel or contractors.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Spill Procedures
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : Remove all sources of ignition from the area[7].
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Wear the appropriate PPE, including respiratory protection if necessary, before attempting cleanup.
-
Contain and Absorb : For small spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or earth)[7][14]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled hazardous waste container for disposal[6][7][15].
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting protocol.
By adhering to these detailed procedures, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of our scientific community.
References
- 1. 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CYANIDES (as CN) | Occupational Safety and Health Administration [osha.gov]
- 3. HYDROGEN CYANIDE | Occupational Safety and Health Administration [osha.gov]
- 4. nj.gov [nj.gov]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(4-Cyano-3-fluorophenyl)acetic acid
A Researcher's Guide to Safely Handling 2-(4-Cyano-3-fluorophenyl)acetic acid
As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound. This is not just a list of rules, but a framework for understanding and mitigating the risks associated with this compound.
Hazard Analysis: Understanding the Risks
-
Acute Toxicity, Oral (Warning): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Warning): Causes skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Warning): May cause respiratory irritation.[1][2]
The presence of the cyano group necessitates that we handle this compound with the same level of caution as other cyanide-containing substances, which can be fatal if swallowed, inhaled, or in contact with skin.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The inner glove should be tucked under the lab coat cuff, and the outer glove over the cuff. | Nitrile gloves provide good chemical resistance. Double-gloving offers an additional layer of protection against contamination.[3][4] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye irritation.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | To shield the skin from accidental spills and splashes.[3] |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator with organic vapor cartridges. | To prevent the inhalation of the powder, which can lead to respiratory irritation.[4] |
| Footwear | Closed-toe shoes. | To protect the feet from spills.[3][5] |
Operational Plan: Safe Handling from Receipt to Disposal
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Weighing and Handling
Due to the risk of inhalation, all handling of powdered this compound must be performed in a certified chemical fume hood.[3][7]
Step-by-Step Weighing Procedure:
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Place a disposable bench cover in the fume hood to contain any potential spills.[8]
-
Tare: Place a tared weigh boat on the balance inside the fume hood.
-
Transfer: Carefully transfer the desired amount of the compound to the weigh boat using a clean spatula. Avoid creating dust.[7]
-
Dissolution: If the protocol requires a solution, add the solvent to the powder in the fume hood.
-
Cleaning: Decontaminate the spatula and any other equipment used.
-
Disposal: Dispose of the bench cover and any contaminated materials as hazardous waste.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9] |
Spill Management:
For a small spill, and only if you are trained and have the appropriate PPE, you can clean it up.[3]
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.
-
Decontaminate the spill area.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
Solid Waste: Double-bag dry waste in clearly labeled hazardous waste bags.[3]
-
Liquid Waste: Store liquid waste in a sealed, properly labeled hazardous waste container.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you can create a safe and controlled environment for your research involving this compound. Remember, safety is a continuous process of risk assessment and mitigation.
References
- 1. 2-(4-Cyano-2-fluorophenyl)acetic acid | C9H6FNO2 | CID 69401506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. fishersci.com [fishersci.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

